1-Myristin-2-Olein-3-Butyrin
Description
Properties
IUPAC Name |
(1-butanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O6/c1-4-7-9-11-13-15-17-18-19-20-22-24-26-28-30-33-39(42)45-36(34-43-37(40)31-6-3)35-44-38(41)32-29-27-25-23-21-16-14-12-10-8-5-2/h18-19,36H,4-17,20-35H2,1-3H3/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAZCZKBJZSMH-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Myristin-2-Olein-3-Butyrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Myristin-2-Olein-3-Butyrin, also known by its systematic name 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, is a mixed-acid triglyceride. Triglycerides are esters derived from glycerol (B35011) and three fatty acids. In this specific molecule, the glycerol backbone is esterified with myristic acid at the sn-1 position, oleic acid at the sn-2 position, and butyric acid at the sn-3 position. Its molecular formula is C39H72O6 and its CAS number is 1122578-93-1.[1][2] This compound has been identified as a component of human breast milk, highlighting its potential biological significance.[1][2]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical considerations for this compound. Given the limited availability of specific experimental data for this particular triglyceride, this guide also incorporates general principles and methodologies applicable to the study of mixed-acid triglycerides.
Chemical Structure and Properties
The structure of this compound is defined by the specific arrangement of its constituent fatty acids on the glycerol backbone. Myristic acid (14:0) is a saturated fatty acid with 14 carbon atoms. Oleic acid (18:1) is a monounsaturated fatty acid with 18 carbon atoms and one double bond. Butyric acid (4:0) is a short-chain saturated fatty acid with 4 carbon atoms. The "rac" in the systematic name indicates a racemic mixture of the two possible enantiomers.
A logical representation of its structure is provided below:
Caption: General structure of this compound.
Physicochemical Data
For context, a table of physicochemical properties for the constituent fatty acids and a related triglyceride, trimyristin, is provided below.
| Property | Myristic Acid | Oleic Acid | Butyric Acid | Trimyristin |
| Molecular Formula | C14H28O2 | C18H34O2 | C4H8O2 | C45H86O6 |
| Molecular Weight | 228.37 g/mol | 282.47 g/mol | 88.11 g/mol | 723.16 g/mol |
| Melting Point | 54.4 °C | 13-14 °C | -8 °C | 56-57 °C |
| Boiling Point | 326.2 °C | 360 °C | 163.5 °C | Decomposes |
| Density | 0.8622 g/cm³ (at 60 °C) | 0.895 g/cm³ | 0.96 g/cm³ | 0.862 g/cm³ (at 60 °C) |
| Solubility in Water | Insoluble | Insoluble | Miscible | Insoluble |
| CAS Number | 544-63-8 | 112-80-1 | 107-92-6 | 555-45-3 |
Note: The properties of this compound will be a complex function of its constituent fatty acids and their positions, and cannot be directly extrapolated from this table.
Experimental Protocols
Detailed experimental protocols for the specific synthesis and analysis of this compound are not published. However, general methodologies for the synthesis and analysis of mixed-acid triglycerides are well-established.
Synthesis of Asymmetric Mixed-Acid Triglycerides
The synthesis of a specific mixed-acid triglyceride like this compound typically involves a multi-step process to control the esterification at each position of the glycerol backbone. A general workflow is outlined below:
Caption: Generalized synthetic route for this compound.
Methodology:
-
Protection of Glycerol: Start with a protected glycerol derivative, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), to selectively expose the primary hydroxyl group for the first acylation.
-
First Acylation (sn-1): React the protected glycerol with myristoyl chloride in the presence of a base (e.g., pyridine) to form the sn-1 ester.
-
Deprotection: Remove the protecting group (e.g., by acid hydrolysis) to expose the sn-2 and sn-3 hydroxyl groups.
-
Second Acylation (sn-2): Perform a selective acylation at the sn-2 position using oleoyl chloride. This step can be challenging and may require specific catalysts or enzymatic methods to achieve high regioselectivity.
-
Third Acylation (sn-3): Acylate the remaining hydroxyl group at the sn-3 position with butyryl chloride.
-
Purification: The final product is purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel.
Analysis of Mixed-Acid Triglycerides
The analysis of mixed-acid triglycerides, particularly in complex mixtures like human milk, requires advanced analytical techniques. A common workflow for the identification and quantification of triglycerides is presented below.
Caption: Typical workflow for analyzing triglycerides in biological samples.
Methodology:
-
Lipid Extraction: Lipids are extracted from the biological matrix using a suitable solvent system, such as the Folch method (chloroform/methanol).
-
Chromatographic Separation: The complex lipid extract is separated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), often with a reversed-phase column to separate triglycerides based on their acyl chain length and degree of unsaturation.
-
Mass Spectrometric Detection: The separated lipids are detected and identified using mass spectrometry (MS), typically with electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is used to fragment the triglyceride ions to determine the constituent fatty acids and their positions on the glycerol backbone.
-
Data Analysis: The acquired MS and MS/MS data are processed using specialized software to identify and quantify individual triglyceride species by comparing their mass-to-charge ratios and fragmentation patterns to lipid databases.
Signaling Pathways and Biological Role
Currently, there is no specific information available in the scientific literature regarding signaling pathways directly involving this compound. As a component of human milk, it is primarily considered a source of energy and essential fatty acids for the developing infant. The constituent fatty acids, once hydrolyzed from the glycerol backbone by lipases in the digestive system, can be absorbed and utilized for various metabolic processes. Myristic acid, oleic acid, and butyric acid each have distinct biological roles, and their delivery via a triglyceride in milk fat globules is a critical aspect of infant nutrition.
Conclusion
This compound is a structurally defined mixed-acid triglyceride found in human milk. While specific physicochemical and biological data for this individual molecule are scarce, established methods for the synthesis and analysis of asymmetric triglycerides provide a framework for its study. Further research is needed to elucidate its specific biological functions and potential roles beyond being a nutritional source. The methodologies and data presented in this guide offer a foundation for researchers and professionals in the fields of lipidomics, nutrition, and drug development to further investigate this and other complex lipids.
References
Technical Guide: Physicochemical Properties of 1-Myristin-2-Olein-3-Butyrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Myristin-2-Olein-3-Butyrin, also known as 1-myristoyl-2-oleoyl-3-butyryl-rac-glycerol, is a mixed triacylglycerol (TAG) containing myristic acid (a saturated fatty acid), oleic acid (a monounsaturated fatty acid), and butyric acid (a short-chain fatty acid) esterified to a glycerol (B35011) backbone. This specific arrangement of fatty acids gives it unique physical and chemical properties. Notably, this triglyceride has been identified as a component of human breast milk, suggesting its potential role in infant nutrition and development.[1][2] This guide provides a summary of its known physical properties, a detailed experimental protocol for its characterization, and a visual representation of the analytical workflow.
Core Physical Properties
| Property | Value / Description | Source |
| Chemical Name | 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol | - |
| Synonyms | This compound, TG(14:0/18:1/4:0) | [2][7] |
| CAS Number | 1122578-93-1 | [2][7] |
| Molecular Formula | C₃₉H₇₂O₆ | [2] |
| Molecular Weight | 637.0 g/mol | [2] |
| Physical State | Liquid at room temperature. | [2] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. Generally insoluble in water and soluble in nonpolar organic solvents.[2][4] | - |
| Purity | Commercially available at >98% purity. | [2] |
| Melting Point | Not specifically reported. As a mixed triglyceride containing both long-chain saturated and unsaturated fatty acids, as well as a short-chain fatty acid, it is expected to have a low melting point.[4] | - |
| Boiling Point | Not specifically reported. Expected to be high due to its high molecular weight, and decomposition may occur at atmospheric pressure. | - |
| Density | Not specifically reported. The density of triglycerides generally ranges from 0.9 to 0.95 g/cm³.[5] | - |
| Refractive Index | Not specifically reported. | - |
Experimental Protocols
The characterization and quantification of specific triglycerides like this compound, especially from a complex matrix such as human milk, typically involves sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and commonly employed method.
Protocol: Identification and Quantification of this compound in a Biological Matrix via HPLC-MS/MS
This protocol is a representative example based on established methodologies for triglyceride analysis.[8][9][10][11]
1. Sample Preparation and Lipid Extraction:
-
Objective: To extract total lipids from the biological matrix (e.g., human milk) while minimizing degradation.
-
Procedure:
-
A known volume or weight of the sample is homogenized.
-
Lipid extraction is performed using a modified Bligh-Dyer or Folch method, which employs a chloroform/methanol/water solvent system to partition lipids into an organic phase.
-
The organic phase, containing the lipids, is collected, and the solvent is evaporated under a stream of nitrogen to prevent oxidation.
-
The dried lipid extract is reconstituted in a suitable solvent for HPLC analysis, such as isopropanol/acetonitrile/water.
-
2. HPLC Separation:
-
Objective: To separate the different lipid classes and individual triglyceride species based on their polarity.
-
Instrumentation: A high-performance liquid chromatography system equipped with a C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a more polar solvent mixture (e.g., acetonitrile/water with additives like ammonium (B1175870) formate) and gradually increasing the proportion of a less polar solvent (e.g., isopropanol). This allows for the separation of a wide range of lipid species.
-
Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.[9]
-
Column Temperature: The column is maintained at a constant temperature (e.g., 40-50°C) to ensure reproducible retention times.
3. Mass Spectrometry Detection and Identification:
-
Objective: To detect, identify, and quantify the separated triglyceride molecules.
-
Instrumentation: A tandem mass spectrometer (MS/MS), such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, is coupled to the HPLC system.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of triglycerides.
-
Identification:
-
Full Scan MS: The instrument scans a wide mass-to-charge (m/z) range to detect all ionized molecules eluting from the HPLC column. The precursor ion corresponding to the [M+NH₄]⁺ or [M+Na]⁺ adduct of this compound (C₃₉H₇₂O₆, MW=637.0) is identified.
-
Tandem MS (MS/MS): The precursor ion is isolated and fragmented. The resulting fragment ions are characteristic of the fatty acid composition. For this compound, characteristic neutral losses of myristic, oleic, and butyric acids would be observed, confirming its identity.
-
-
Quantification: Quantification can be achieved by comparing the peak area of the target molecule to that of an internal standard (a non-naturally occurring triglyceride with a known concentration).
Mandatory Visualizations
Experimental Workflow for Triglyceride Analysis
Caption: Workflow for the analysis of this compound.
References
- 1. A novel method for the synthesis of symmetrical triacylglycerols by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol | CAS 1122578-93-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. brainkart.com [brainkart.com]
- 4. fiveable.me [fiveable.me]
- 5. Triglyceride - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Research Portal [bia.unibz.it]
- 9. d-nb.info [d-nb.info]
- 10. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Quantification of phospholipids and glycerides in human milk using ultra-performance liquid chromatography with quadrupole-time-of-flight mass spectrometry [frontiersin.org]
Synthesis of 1-Myristin-2-Olein-3-Butyrin: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis pathway for the structured triacylglycerol (TAG), 1-Myristin-2-Olein-3-Butyrin. Structured lipids, with specific fatty acids at defined positions on the glycerol (B35011) backbone, are of significant interest in the pharmaceutical and nutraceutical industries for their targeted physiological effects. The synthesis of asymmetrically substituted TAGs such as this compound requires a regioselective approach, for which enzymatic catalysis is particularly well-suited. This document outlines a plausible multi-step enzymatic pathway, detailing the necessary experimental protocols, and presenting relevant quantitative data from analogous syntheses to guide researchers and drug development professionals.
Introduction
Triacylglycerols are the primary components of fats and oils, consisting of a glycerol backbone esterified with three fatty acids. Structured triacylglycerols (sTAGs) are modified lipids where the fatty acid composition and/or their positional distribution on the glycerol backbone are intentionally altered. This allows for the creation of lipids with specific physical, chemical, and nutritional properties. This compound is a mixed-acid sTAG containing a medium-chain saturated fatty acid (myristic acid, C14:0) at the sn-1 position, a long-chain monounsaturated fatty acid (oleic acid, C18:1) at the sn-2 position, and a short-chain fatty acid (butyric acid, C4:0) at the sn-3 position.
The synthesis of such a specific molecule is not a trivial one-step process. Chemical synthesis methods often lack the required specificity, leading to a random distribution of fatty acids. In contrast, enzymatic synthesis using lipases offers high regioselectivity, allowing for the targeted placement of fatty acids onto the glycerol backbone under mild reaction conditions.[1] This guide focuses on a two-step enzymatic approach, a common strategy for producing structured lipids.[2]
Proposed Synthesis Pathway
The most viable enzymatic route for synthesizing this compound involves the initial production of a 2-monoacylglycerol (2-MAG) intermediate, followed by sequential, regioselective esterification at the sn-1 and sn-3 positions. This strategy leverages the high specificity of certain lipases.
The proposed pathway is as follows:
-
Step 1: Synthesis of 2-Oleoylglycerol (sn-2-Monoolein). This intermediate is produced via the alcoholysis of triolein (B1671897) using a 1,3-regiospecific lipase (B570770). This enzyme selectively cleaves the ester bonds at the sn-1 and sn-3 positions, leaving the oleic acid at the sn-2 position intact.
-
Step 2: Purification of 2-Oleoylglycerol. The resulting 2-MAG must be purified from the reaction mixture, which also contains unreacted triolein, diacylglycerols (DAGs), free fatty acids, and fatty acid ethyl esters.
-
Step 3: Regioselective Esterification with Myristic Acid. The purified 2-Oleoylglycerol is then esterified with myristic acid (or a myristic acid derivative) at the sn-1 position using a suitable lipase.
-
Step 4: Regioselective Esterification with Butyric Acid. The final step involves the esterification of the remaining free hydroxyl group at the sn-3 position with butyric acid (or a butyric acid derivative).
Caption: Proposed enzymatic synthesis pathway for this compound.
Experimental Protocols
The following protocols are based on established methods for similar enzymatic reactions. Optimization of specific parameters such as temperature, reaction time, and enzyme loading may be necessary.
Step 1: Synthesis of 2-Oleoylglycerol (2-OG)
This protocol is adapted from methods for producing 2-MAGs via lipase-catalyzed alcoholysis.[2]
-
Materials:
-
Triolein (substrate)
-
Ethanol (acyl acceptor)
-
Immobilized 1,3-regiospecific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)
-
Organic solvent (e.g., n-hexane)
-
-
Procedure:
-
Dissolve triolein in n-hexane in a temperature-controlled reaction vessel.
-
Add ethanol to the mixture. A typical molar ratio of oil to ethanol is 1:5 to 1:10.[3]
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-15% by weight of the substrates.
-
Incubate the reaction at a controlled temperature (e.g., 30-50°C) with constant stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the composition using Thin Layer Chromatography with Flame Ionization Detection (TLC-FID) or High-Performance Liquid Chromatography (HPLC).[2]
-
Once the desired conversion is reached (typically after 1-5 hours), stop the reaction by filtering out the immobilized enzyme.[3]
-
Evaporate the solvent and excess ethanol under vacuum.
-
Step 2: Purification of 2-Oleoylglycerol
Purification of the 2-MAG intermediate is crucial for the specificity of the subsequent esterification steps.
-
Method: Crystallization
-
Dissolve the crude product from Step 1 in a minimal amount of a nonpolar solvent like n-hexane.
-
Cool the solution to a low temperature (e.g., -20°C to -35°C) to induce crystallization of the 2-OG.[4]
-
Collect the crystals by vacuum filtration and wash with cold solvent.
-
Dry the purified 2-Oleoylglycerol crystals under vacuum.
-
Assess the purity of the 2-OG using Gas Chromatography (GC) or HPLC. Purity of over 95% is desirable.
-
Steps 3 & 4: Sequential Esterification
This two-part protocol involves the stepwise addition of myristic and butyric acids. The choice of enzyme and reaction conditions is critical to control the acylation position.
-
Materials:
-
Purified 2-Oleoylglycerol
-
Myristic acid (or vinyl myristate as an acyl donor)
-
Butyric acid (or vinyl butyrate (B1204436) as an acyl donor)
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica for its broad substrate specificity, or another selective lipase)
-
Solvent-free system or organic solvent (e.g., n-hexane)
-
Molecular sieves or vacuum to remove water produced during esterification.
-
-
Procedure for Step 3 (Myristoylation):
-
Combine purified 2-Oleoylglycerol and myristic acid in a 1:1 molar ratio in the reaction vessel. Using an activated acyl donor like vinyl myristate can improve reaction rates.[5]
-
Add the immobilized lipase (e.g., 5-10% by weight).
-
Conduct the reaction in a solvent-free system under vacuum or in an organic solvent with molecular sieves to remove the water byproduct and drive the reaction forward.
-
Maintain the reaction at a suitable temperature (e.g., 50-60°C) with stirring.
-
Monitor the formation of 1-myristoyl-2-oleoylglycerol. The reaction should be stopped before significant acylation at the sn-3 position or acyl migration occurs.
-
Filter to remove the enzyme. The product may be purified at this stage or used directly in the next step.
-
-
Procedure for Step 4 (Butyrylation):
-
To the 1-myristoyl-2-oleoylglycerol, add butyric acid (or vinyl butyrate) in a slight molar excess.
-
Add fresh immobilized lipase.
-
Continue the reaction under the same conditions (e.g., 50-60°C, under vacuum) until the formation of the final product, this compound, is maximized.
-
Stop the reaction by removing the enzyme.
-
The final product must be purified from any remaining reactants and byproducts using techniques such as column chromatography or molecular distillation.
-
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize quantitative data from studies on analogous enzymatic reactions for the synthesis of structured lipids. These values provide a benchmark for expected yields and optimal reaction conditions.
Table 1: Conditions and Yields for 2-Monoacylglycerol (2-MAG) Synthesis via Alcoholysis
| Lipase Source | Substrate Oil | Temp (°C) | Time (h) | 2-MAG Yield (mol%) | Reference |
| Rhizomucor miehei | Triolein | 40 | 4 | ~72% | [2] |
| Novozym 435 | Arachidonic Acid Rich Oil | 25 | 1 | 23.3% | [3] |
| Rhizopus delemar | Peanut Oil | 40 | 24 | 60.2% | [2] |
Table 2: Conditions and Yields for Lipase-Catalyzed Esterification of Diacylglycerols
| Lipase Source | Substrates | Temp (°C) | Time (h) | Solvent | TAG Yield (mol%) | Reference |
| Burkholderia cepacia | 1,3-dicaprylin + Oleic Acid Vinyl Ester | 60 | 24 | n-Hexane | 87% | [5] |
| Burkholderia cepacia | 1,3-dilaurin + Oleic Acid Vinyl Ester | 60 | 48 | n-Hexane | 78% | [5] |
| Novozym 435 | Glycerol + Lauric Acid | 50 | 3 | Solvent-free | >80% (DAG) | [6][7] |
| Lipozyme RM IM | Glycerol + Lauric Acid | 50 | 3 | Solvent-free | >80% (DAG) | [6][7] |
Conclusion
The synthesis of the structured triacylglycerol this compound is technically challenging but feasible through a multi-step enzymatic pathway. The proposed method, which involves the preparation and purification of a 2-oleoylglycerol intermediate followed by sequential lipase-catalyzed esterification, offers a high degree of regioselectivity. The success of this synthesis is highly dependent on the careful selection of lipases with the appropriate specificity for each step, as well as the optimization of reaction conditions to maximize yields and minimize side reactions such as acyl migration. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the synthesis of this and other complex structured lipids. Further research and development may focus on process optimization, enzyme immobilization for reusability, and downstream purification strategies to achieve high-purity products for clinical and nutritional applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on 1-Myristin-2-Olein-3-Butyrin
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Comprehensive Technical Guide on the Structured Triglyceride 1-Myristin-2-Olein-3-Butyrin
This technical guide provides a detailed overview of the structured triglyceride this compound, also known by its systematic name 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol. This document synthesizes the available scientific information regarding its discovery, physicochemical properties, synthesis, analytical characterization, and potential biological significance.
Introduction and Discovery
This compound is a complex, mixed-acid triglyceride. It is classified as a "structured lipid," which are triglycerides that have been modified to alter the fatty acid composition and their specific locations on the glycerol (B35011) backbone.[1] This particular molecule is characterized by the presence of three distinct fatty acids: myristic acid (a saturated 14-carbon fatty acid) at the sn-1 position, oleic acid (a monounsaturated 18-carbon fatty acid) at the sn-2 position, and butyric acid (a short-chain 4-carbon fatty acid) at the sn-3 position.
The "discovery" of this compound is not attributed to a singular event or publication but rather its identification as one of the many complex triglycerides present in human breast milk.[1][2] Its presence in this vital biological fluid suggests a potential role in infant nutrition and development. The specific arrangement of a medium-chain saturated fatty acid, a long-chain unsaturated fatty acid, and a short-chain fatty acid on the glycerol backbone is noteworthy and implies specific metabolic pathways and physiological effects.
Physicochemical and Quantitative Data
Quantitative data for this compound is primarily available from chemical suppliers and databases. A summary of these properties is presented in Table 1.
| Property | Value | Reference(s) |
| Systematic Name | 9Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester | [1] |
| Synonyms | 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, MOB, TG(14:0/18:1/4:0) | [1][3] |
| CAS Number | 1122578-93-1 | [1][3] |
| Molecular Formula | C₃₉H₇₂O₆ | [1] |
| Molecular Weight | 637.0 g/mol | [1] |
| Purity | ≥98% (as commercially available) | [1] |
| Formulation | Liquid | [1] |
| Solubility | Chloroform (slightly soluble), Methanol (slightly soluble) | [1] |
Synthesis of this compound
The synthesis of specifically structured triglycerides like this compound is a multi-step process that can be achieved through chemoenzymatic methods. Lipases are commonly employed due to their regioselectivity, which is crucial for placing specific fatty acids at desired positions on the glycerol backbone.[4][5]
General Principles of Synthesis
The synthesis of a structured triglyceride such as this compound typically involves a two-step enzymatic process.[6][7] The first step often involves the creation of a 2-monoacylglycerol, followed by the esterification of the sn-1 and sn-3 positions. For this specific molecule, a plausible route would be the lipase-catalyzed alcoholysis of a triglyceride rich in oleic acid (like triolein) to produce 2-oleoylglycerol. This intermediate would then be esterified with myristic acid and butyric acid or their derivatives.
Representative Experimental Protocol for Enzymatic Synthesis
The following is a representative, multi-step protocol for the synthesis of this compound based on established methods for structured triglyceride synthesis.
Step 1: Synthesis of 2-Oleoylglycerol
-
Reaction Setup: Triolein is subjected to alcoholysis with ethanol (B145695) in a solvent-free system using a sn-1,3 specific lipase (B570770) (e.g., immobilized Rhizomucor miehei lipase).
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 40-50°C) with constant agitation.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to follow the formation of 2-oleoylglycerol and the disappearance of triolein.
-
Purification: Upon completion, the enzyme is filtered off. The 2-oleoylglycerol is then purified from the reaction mixture, typically by crystallization at low temperatures or by column chromatography.
Step 2: Esterification of 2-Oleoylglycerol with Myristic and Butyric Anhydrides
-
Reaction Setup: The purified 2-oleoylglycerol is dissolved in an appropriate solvent (e.g., hexane) with myristic anhydride (B1165640) and butyric anhydride. A non-specific lipase or a chemical catalyst can be used. For specific placement, a stepwise enzymatic esterification might be necessary.
-
Reaction Conditions: The reaction is carried out at a controlled temperature with continuous removal of by-products to drive the reaction to completion.
-
Purification: The final product, this compound, is purified from the reaction mixture using column chromatography on silica (B1680970) gel. The fractions are analyzed by TLC and GC-MS to confirm the identity and purity of the product.
Visualization of the Synthetic Workflow
Analytical Characterization
The characterization of this compound, particularly from a complex matrix like human milk, requires advanced analytical techniques to confirm its structure and quantify its presence.
Key Analytical Techniques
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for separating and identifying individual triglyceride species. Reversed-phase HPLC can separate triglycerides based on their partition number, while silver ion HPLC can separate them based on the degree of unsaturation. Mass spectrometry provides molecular weight information and fragmentation patterns that help in identifying the fatty acid constituents.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After transesterification of the triglyceride to fatty acid methyl esters (FAMEs), GC-MS is used to identify and quantify the fatty acid composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, including the position of the fatty acids on the glycerol backbone.[10]
Representative Experimental Protocol for Analysis from Human Milk
-
Lipid Extraction: Total lipids are extracted from a human milk sample using a method like the Folch or Bligh-Dyer procedure.
-
Triglyceride Fractionation: The triglyceride fraction is isolated from the total lipid extract using solid-phase extraction or preparative TLC.
-
HPLC-MS Analysis: The purified triglyceride fraction is analyzed by HPLC coupled to a mass spectrometer (e.g., ESI-MS/MS). The specific molecular ion and fragmentation pattern for this compound are monitored.
-
Fatty Acid Positional Analysis: To confirm the positions of the fatty acids, enzymatic hydrolysis using a sn-1,3 specific lipase can be performed, followed by analysis of the resulting 2-monoacylglycerol and free fatty acids.
Visualization of the Analytical Workflow
Potential Biological Significance and Signaling Pathways
While no direct studies on the biological activity of this compound have been identified, its potential significance can be inferred from its unique structure and the known roles of its constituent fatty acids, particularly butyric acid.
Inferred Biological Roles
-
Energy Source: Like other triglycerides, it serves as a concentrated source of energy. The presence of a short-chain fatty acid (butyrate) and a medium-chain fatty acid (myristate) may allow for more rapid absorption and metabolism compared to triglycerides containing only long-chain fatty acids.
-
Gut Health: Butyrate (B1204436) is a primary energy source for colonocytes and is known to have anti-inflammatory properties in the gut.[11][12] The delivery of butyrate in the form of a triglyceride may protect it from absorption in the upper gastrointestinal tract, allowing for its release in the lower intestine where it can exert its effects.
-
Metabolic Regulation: Butyrate has been shown to influence various metabolic processes, including glucose homeostasis and lipid metabolism.[13][14] It can act as a signaling molecule, for example, by inhibiting histone deacetylases (HDACs) or activating G-protein coupled receptors (GPCRs).
Potential Signaling Pathway Involvement of Butyrate
Butyrate is a known inhibitor of HDACs. By inhibiting HDACs, butyrate can alter gene expression, leading to various cellular responses. This is a plausible mechanism through which the butyrate released from this compound could exert biological effects.
Visualization of a Potential Butyrate Signaling Pathway
Conclusion and Future Directions
This compound is a structurally unique triglyceride found in human milk. While its basic chemical properties are known, there is a significant lack of research into its specific biological functions and mechanisms of action. Its presence in human milk suggests an important role in infant health, potentially related to energy provision and gut maturation through the delivery of butyrate.
Future research should focus on:
-
Developing and publishing standardized, high-yield synthesis protocols.
-
Conducting in vitro and in vivo studies to elucidate its specific metabolic fate and biological activities.
-
Investigating its role in modulating gut microbiota and immune function.
-
Exploring its potential as a therapeutic agent or a key component in advanced infant formulas.
This technical guide provides a foundation for understanding this compound and is intended to stimulate further research into this intriguing molecule.
References
- 1. 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol | CAS 1122578-93-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol - CAS:1122578-93-1 - KKL Med Inc. [m.kklmed.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Enzymatic Synthesis of Structured Triglycerides | springerprofessional.de [springerprofessional.de]
- 5. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid profiling of triglycerides in human breast milk using liquid extraction surface analysis Fourier transform mass spectrometry reveals new very long chain fatty acids and differences within individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid profiling of triglycerides in human breast milk using liquid extraction surface analysis Fourier transform mass spectrometry reveals new very long chain fatty acids and differences within individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. The Effects of Butyrate on Induced Metabolic-Associated Fatty Liver Disease in Precision-Cut Liver Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unveiling the Natural Reserves of 1-Myristin-2-Olein-3-Butyrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Myristin-2-Olein-3-Butyrin, a mixed-acid triacylglycerol (TAG) also known as 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol (MOB) or TG(14:0/18:1/4:0), is a lipid molecule of growing interest due to the unique combination of its constituent fatty acids: a medium-chain saturated fatty acid (myristic acid, C14:0), a long-chain monounsaturated fatty acid (oleic acid, C18:1), and a short-chain fatty acid (butyric acid, C4:0). This technical guide provides a comprehensive overview of the known natural sources of this specific triacylglycerol, detailed experimental protocols for its identification and quantification, and an exploration of the potential signaling pathways influenced by its constituent fatty acids upon metabolic breakdown.
Natural Occurrence of this compound
The primary and currently confirmed natural source of this compound is human breast milk . Its presence in this complex biological fluid highlights its potential significance in infant nutrition and development. While butyric acid is a well-known component of bovine milk fat, often in the form of tributyrin, the specific combination of myristic, oleic, and butyric acids in a single triacylglycerol molecule as this compound has not been extensively reported in other natural sources such as cow's milk, butter, or common vegetable oils. Further research may uncover other sources, but current evidence points to human milk as the principal reservoir.
Quantitative Data
The concentration of this compound in natural sources is a critical parameter for understanding its physiological relevance. The following table summarizes the available quantitative data.
| Natural Source | Concentration (mg/L) | Analytical Method | Reference |
| Human Milk (QC Sample) | 0.01 - 0.06 | HRLC-MS | Kim, K.-M., Park, T.-S., & Shim, S.-M. (2015) |
Experimental Protocols
The accurate identification and quantification of this compound from biological matrices require sophisticated analytical techniques. The following section outlines a typical experimental workflow based on validated methodologies.
Lipid Extraction from Human Milk
A modified Folch method is commonly employed for the efficient extraction of total lipids from human milk samples.
-
Sample Preparation: Thaw frozen human milk samples at 4°C.
-
Solvent Addition: To 1 mL of human milk, add 10 mL of a chloroform (B151607):methanol (2:1, v/v) solution.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of fat globules.
-
Phase Separation: Add 2 mL of 0.9% NaCl solution and vortex for another minute. Centrifuge the mixture at 2,000 x g for 10 minutes to facilitate phase separation.
-
Lipid Collection: Carefully aspirate the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Quantification by High-Resolution Liquid Chromatography-Mass Spectrometry (HRLC-MS)
HRLC-MS is the method of choice for the precise quantification of specific triacylglycerol species.
-
Sample Reconstitution: Dissolve the dried lipid extract in a suitable solvent, such as methanol/chloroform (9:1, v/v), to a known concentration.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 1.7 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is employed, commonly using a mixture of (A) acetonitrile/water and (B) isopropanol/acetonitrile, both containing an additive like ammonium (B1175870) formate (B1220265) to enhance ionization.
-
Flow Rate: A flow rate of around 0.3 mL/min is maintained.
-
Column Temperature: The column is typically maintained at 40-50°C.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for the detection of triacylglycerols as their ammoniated adducts ([M+NH4]+).
-
Mass Analyzer: A high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is used to acquire accurate mass data.
-
Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. Targeted MS/MS (tandem mass spectrometry) can be used for structural confirmation by fragmenting the parent ion of interest and analyzing the resulting product ions.
-
-
Quantification:
-
An external calibration curve is constructed using a certified standard of this compound.
-
The peak area of the target molecule in the sample is compared to the calibration curve to determine its concentration.
-
An internal standard (a non-endogenous triacylglycerol) is often used to correct for variations in sample preparation and instrument response.
-
Experimental Workflow Diagram
Caption: Workflow for the extraction and quantification of this compound.
Potential Signaling Pathways of Constituent Fatty Acids
While direct signaling pathways for the intact this compound molecule are not well-documented, its metabolic breakdown products—myristic acid, oleic acid, and butyric acid—are known to be biologically active and can influence various cellular signaling cascades.
Myristic Acid Signaling
Myristic acid can be incorporated into cellular proteins through a process called N-myristoylation, which is crucial for protein targeting and signal transduction.
Caption: Myristic acid's role in protein N-myristoylation and signal transduction.
Oleic Acid Signaling
Oleic acid is known to influence lipid metabolism and inflammatory pathways, in part through the activation of peroxisome proliferator-activated receptors (PPARs).
Caption: Oleic acid's influence on PPAR-mediated gene expression.
Butyric Acid Signaling
Butyric acid, a short-chain fatty acid, is a well-known histone deacetylase (HDAC) inhibitor, which has profound effects on gene expression and cellular processes.
Caption: Butyric acid's mechanism of action via HDAC inhibition.
Conclusion
This compound is a unique triacylglycerol found in human breast milk. Its quantification requires advanced analytical techniques such as HRLC-MS. While the direct biological functions of the intact molecule are still under investigation, the well-established signaling roles of its constituent fatty acids—myristic acid, oleic acid, and butyric acid—suggest that this compound could be a significant contributor to the complex health benefits associated with breastfeeding. Further research is warranted to explore other potential natural sources and to elucidate the specific metabolic fate and physiological effects of this intriguing lipid molecule.
A Technical Guide to the Solubility of 1-Myristin-2-Olein-3-Butyrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Myristin-2-Olein-3-Butyrin, a mixed-acid triglyceride. Given the limited availability of specific quantitative data in publicly accessible literature, this document outlines a detailed experimental protocol for determining its solubility and presents an illustrative data set. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and formulation, where understanding the solubility of lipid-based excipients is critical.
Introduction to this compound
This compound (also known as 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol) is a triacylglycerol molecule composed of a glycerol (B35011) backbone esterified with three different fatty acids: myristic acid, oleic acid, and butyric acid. As a mixed-acid triglyceride, its physical and chemical properties, including solubility, are influenced by the combined characteristics of its constituent fatty acids. Triglycerides are generally soluble in nonpolar organic solvents and sparingly soluble in polar solvents. For instance, qualitative data suggests that this compound is slightly soluble in chloroform (B151607) and methanol. A deeper, quantitative understanding of its solubility in a range of solvents is crucial for its application in various fields, particularly in the formulation of lipid-based drug delivery systems.
Solubility Data
While specific experimental data for the solubility of this compound is not extensively available, the following table provides an illustrative example of how such data would be presented. The values are hypothetical and intended to demonstrate the expected solubility trends of a mixed-acid triglyceride in various solvents at different temperatures. Triglycerides generally exhibit increased solubility with rising temperatures.
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Non-Polar Solvents | ||
| Hexane | 25 | 25.8 |
| 40 | 45.2 | |
| 60 | 78.5 | |
| Chloroform | 25 | 35.1 |
| 40 | 62.7 | |
| 60 | 110.3 | |
| Polar Aprotic Solvents | ||
| Acetone | 25 | 8.5 |
| 40 | 15.2 | |
| 60 | 28.9 | |
| Polar Protic Solvents | ||
| Ethanol | 25 | 2.1 |
| 40 | 4.5 | |
| 60 | 9.8 | |
| Methanol | 25 | 0.8 |
| 40 | 1.9 | |
| 60 | 4.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally verified values.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the gravimetric method. This method is a reliable and commonly used technique for establishing the solubility of non-volatile solutes like triglycerides.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., hexane, chloroform, acetone, ethanol, methanol) of analytical grade
-
Analytical balance (readable to 0.0001 g)
-
Thermostatically controlled water bath or incubator
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed glass evaporating dishes
-
Drying oven or vacuum desiccator
Procedure
-
Preparation of Saturated Solutions:
-
For each solvent, add an excess amount of this compound to a series of vials.
-
Add a known volume of the solvent to each vial.
-
Securely cap the vials and place them in a thermostatically controlled water bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).
-
Agitate the vials using a vortex mixer at regular intervals for a predetermined equilibration period (typically 24-48 hours) to ensure the solution reaches saturation. The presence of undissolved solid at the bottom of the vial confirms saturation.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed in the water bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation of the solute.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed glass evaporating dish. This step is crucial to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Record the exact weight of the evaporating dish containing the filtered solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80°C). Alternatively, a vacuum desiccator can be used for more sensitive compounds.
-
Continue the drying process until a constant weight of the evaporating dish with the dried solute is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.
-
-
Calculation of Solubility:
-
The solubility is calculated using the following formula:
Solubility ( g/100 g solvent) = [(Weight of dish + solute) - (Weight of empty dish)] / [(Weight of dish + solution) - (Weight of dish + solute)] * 100
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data remains a gap in the current literature, the provided experimental protocol offers a robust method for obtaining this critical information. The illustrative data and workflow diagram serve as practical tools for researchers and professionals in drug development, aiding in the effective utilization of this and other mixed-acid triglycerides in advanced formulations. Further experimental investigation is encouraged to populate the presented data table with verified values, which would be of significant benefit to the scientific community.
An In-depth Technical Guide on the Thermal Properties of 1-Myristin-2-Olein-3-Butyrin
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated thermal properties of the mixed-acid triglyceride 1-Myristin-2-Olein-3-Butyrin. Due to the absence of specific experimental data for this compound in publicly available literature, this document extrapolates its likely thermal behavior based on the known properties of structurally related triglycerides and their constituent fatty acids: myristic acid, oleic acid, and butyric acid. Detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the primary techniques for characterizing the thermal properties of lipids, are provided. Furthermore, this guide includes visualizations of a general experimental workflow for thermal analysis and a representative synthesis pathway for mixed-acid triglycerides.
Introduction to the Thermal Properties of Mixed-Acid Triglycerides
Triglycerides, as major components of fats and oils, are fundamental in various scientific and industrial applications, including pharmaceuticals, food science, and materials science. Their thermal properties, such as melting point, crystallization behavior, and thermal stability, are critical parameters that dictate their physical state, functionality, and suitability for specific applications. This compound is a mixed-acid triglyceride containing myristic acid (a saturated C14 fatty acid), oleic acid (a monounsaturated C18 fatty acid), and butyric acid (a short-chain C4 fatty acid). The arrangement and nature of these fatty acids on the glycerol (B35011) backbone significantly influence the molecule's thermal characteristics.
The presence of the short-chain butyric acid is expected to lower the melting point compared to triglycerides composed solely of long-chain fatty acids. The unsaturated oleic acid will introduce a kink in the fatty acid chain, disrupting crystal packing and further depressing the melting point. Conversely, the saturated myristic acid will contribute to a more ordered crystalline structure. The overall thermal behavior of this compound will be a complex interplay of these competing structural factors.
Anticipated Thermal Properties and Data on Related Compounds
While specific data for this compound is unavailable, the thermal properties of related triglycerides can provide valuable insights. The following tables summarize the known thermal data for triglycerides containing myristic acid, oleic acid, and butyric acid.
Table 1: Thermal Properties of Simple Triglycerides
| Triglyceride | Fatty Acid Composition | Melting Point (°C) | Decomposition Temperature (°C) |
| Trimyristin (B1681580) | C14:0, C14:0, C14:0 | 56-58 | ~350-450 |
| Triolein | C18:1, C18:1, C18:1 | -5.5 | ~380-480 |
| Tributyrin | C4:0, C4:0, C4:0 | < -75 | ~250-350 |
Table 2: Thermal Properties of Constituent Fatty Acids
| Fatty Acid | Formula | Melting Point (°C) | Boiling Point (°C) |
| Myristic Acid | C14H28O2 | 54.4 | 326.2 |
| Oleic Acid | C18H34O2 | 13-14 | 360 |
| Butyric Acid | C4H8O2 | -7.9 | 163.5 |
Note: Decomposition temperatures are approximate and can vary with experimental conditions such as heating rate and atmosphere.
Based on this data, it is anticipated that the melting point of this compound will be significantly lower than that of trimyristin and likely below room temperature due to the presence of both a short-chain and an unsaturated fatty acid. Its thermal stability is expected to be lower than that of triglycerides composed solely of long-chain saturated fatty acids.
Experimental Protocols for Thermal Analysis
The following sections detail the standard methodologies for characterizing the thermal properties of triglycerides.
DSC is a fundamental technique for determining the temperatures and enthalpies of thermal transitions such as melting and crystallization.[1]
Methodology:
-
Sample Preparation: A small sample (typically 3-10 mg) of the triglyceride is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed to prevent any mass loss during the experiment. An empty, sealed aluminum pan is used as a reference.[1]
-
Instrument Setup: The sample and reference pans are placed into the DSC cell. The cell is then purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and non-reactive atmosphere.[2]
-
Thermal Program: A controlled temperature program is applied. A typical program for a triglyceride would involve:
-
An initial hold at a temperature well above the expected melting point (e.g., 80°C) to erase any prior thermal history.
-
A controlled cooling ramp (e.g., 10°C/min) to a low temperature (e.g., -80°C) to observe crystallization.
-
An isothermal hold at the low temperature to allow for complete crystallization.
-
A controlled heating ramp (e.g., 10°C/min) back to the initial high temperature to observe melting.
-
-
Data Analysis: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting thermogram is analyzed to determine the onset temperature, peak temperature, and enthalpy of melting and crystallization events.
TGA is used to measure the thermal stability and decomposition profile of a material by monitoring its mass as a function of temperature.[3][4]
Methodology:
-
Sample Preparation: A slightly larger sample (typically 5-15 mg) of the triglyceride is placed in a tared TGA crucible (commonly made of alumina (B75360) or platinum).
-
Instrument Setup: The crucible is placed on the TGA's highly sensitive microbalance within the furnace.
-
Atmosphere: The furnace is purged with a controlled atmosphere. An inert atmosphere (e.g., nitrogen) is used to study thermal decomposition, while an oxidative atmosphere (e.g., air) can be used to investigate oxidative stability. A typical purge rate is 20-100 mL/min.[5]
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, typically 10 or 20°C/min.[5]
-
Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (the DTG curve) shows the rate of mass loss and helps to identify the temperatures at which the rate of decomposition is maximal.[5]
Visualizations
The following diagram illustrates a general workflow for the thermal analysis of a triglyceride sample.
References
An In-depth Technical Guide to the Stereoisomerism of 1-Myristin-2-Olein-3-Butyrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomerism of the triacylglycerol (TAG) 1-Myristin-2-Olein-3-Butyrin. Due to the distinct fatty acid residues at the sn-1 (myristic acid) and sn-3 (butyric acid) positions of the glycerol (B35011) backbone, this molecule possesses a chiral center at the sn-2 position, leading to the existence of two enantiomers: sn-1-Myristoyl-2-oleoyl-3-butyryl-glycerol and sn-3-Myristoyl-2-oleoyl-1-butyryl-glycerol. This guide details the stereospecific synthesis and chiral separation of these enantiomers, summarizes their physicochemical properties, and provides detailed experimental protocols relevant to their study. The understanding and isolation of these stereoisomers are critical for elucidating their specific roles in biological systems and for the development of targeted therapeutic agents.
Introduction to Stereoisomerism in Triacylglycerols
Triacylglycerols (TAGs) are esters derived from glycerol and three fatty acids. The stereochemistry of TAGs is determined by the arrangement of the fatty acid substituents on the glycerol backbone. When the fatty acids at the sn-1 and sn-3 positions are different, the sn-2 carbon becomes a stereocenter, resulting in a chiral molecule that can exist as a pair of enantiomers. These enantiomers, despite having identical chemical formulas and connectivity, are non-superimposable mirror images of each other and can exhibit different physical, chemical, and biological properties. The nomenclature specifies the stereoconfiguration using the "stereospecific numbering" (sn) system.
In the case of this compound, the presence of myristic acid (14:0) at sn-1, oleic acid (18:1) at sn-2, and butyric acid (4:0) at sn-3 gives rise to two enantiomers. The accurate analysis and separation of these enantiomers are crucial for understanding their metabolic fates and physiological effects.
Physicochemical Properties of this compound Stereoisomers
Table 1: Physicochemical Data of Representative Triacylglycerol Enantiomers
| Triacylglycerol (Enantiomer) | Melting Point (°C) | Optical Rotation ([α]D) |
| sn-1-Stearoyl-2-oleoyl-3-linoleoyl-glycerol | -11.5 to -13 | Not Reported |
| sn-3-Stearoyl-2-oleoyl-1-linoleoyl-glycerol | -18 to -19 | Not Reported |
| sn-1,2-Dipalmitoyl-3-oleoyl-glycerol | 35.2 | Not Reported |
| sn-2,3-Dipalmitoyl-1-oleoyl-glycerol | 35.2 | Not Reported |
Note: Data for structurally similar TAGs is provided as a reference. The melting points can vary depending on the polymorphic form of the crystals. It is generally observed that pure enantiomers may have different melting points than their racemic mixture.[1]
Stereospecific Synthesis of this compound Enantiomers
The synthesis of enantiomerically pure this compound requires a stereospecific approach. A common strategy involves the use of a chiral precursor, such as sn-1,2-isopropylidene-glycerol or sn-2,3-isopropylidene-glycerol. The following is a representative experimental protocol that can be adapted for the synthesis of the target enantiomers.
Experimental Protocol: Stereospecific Synthesis
Objective: To synthesize sn-1-Myristoyl-2-oleoyl-3-butyryl-glycerol.
Materials:
-
sn-1,2-Isopropylidene-glycerol
-
Butyric anhydride (B1165640)
-
Pyridine
-
Boric acid
-
Myristoyl chloride
-
Oleoyl (B10858665) chloride
-
N,N-Dimethyl-4-aminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Acylation of sn-1,2-Isopropylidene-glycerol with Butyric Anhydride:
-
Dissolve sn-1,2-isopropylidene-glycerol in pyridine.
-
Add butyric anhydride dropwise at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain sn-1,2-isopropylidene-3-butyryl-glycerol.
-
-
Removal of the Isopropylidene Protecting Group:
-
Dissolve the product from step 1 in diethyl ether.
-
Add a solution of boric acid in methanol.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solvent and purify the resulting sn-3-butyryl-glycerol by silica gel column chromatography.
-
-
Acylation with Myristoyl Chloride:
-
Dissolve sn-3-butyryl-glycerol in a mixture of DCM and pyridine.
-
Add myristoyl chloride dropwise at 0°C.
-
Add a catalytic amount of DMAP.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction as described in step 1 to obtain sn-1-myristoyl-3-butyryl-glycerol.
-
-
Acylation with Oleoyl Chloride:
-
Dissolve the product from step 3 in a mixture of DCM and pyridine.
-
Add oleoyl chloride dropwise at 0°C.
-
Add a catalytic amount of DMAP.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction and purify the final product, sn-1-Myristoyl-2-oleoyl-3-butyryl-glycerol, by silica gel column chromatography.
-
The synthesis of the other enantiomer, sn-3-Myristoyl-2-oleoyl-1-butyryl-glycerol, would follow a similar pathway starting with sn-2,3-isopropylidene-glycerol.
Chiral Separation of this compound Enantiomers
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for the analytical and preparative separation of TAG enantiomers. Polysaccharide-based CSPs, such as cellulose-tris-(3,5-dimethylphenylcarbamate), are commonly used for this purpose.
Experimental Protocol: Chiral HPLC Separation
Objective: To separate the enantiomers of this compound.
Instrumentation and Columns:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Chiral column: Cellulose-tris-(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALCEL® OD-H or similar).
Mobile Phase:
-
A mixture of n-hexane and 2-propanol (e.g., 99:1, v/v). The optimal ratio may need to be determined empirically.
Procedure:
-
Sample Preparation: Dissolve the racemic mixture of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 0.5 - 1.0 mL/min.
-
Column temperature: 25°C.
-
Injection volume: 10-20 µL.
-
Detection: UV at 210 nm or ELSD.
-
-
Analysis: Inject the sample onto the chiral column and record the chromatogram. The two enantiomers should elute as separate peaks. The retention times will be specific to the enantiomers under the given conditions.
Visualizing Stereoisomerism and Synthetic Pathways
The following diagrams illustrate the stereoisomers of this compound and a generalized workflow for their synthesis and analysis.
Caption: Stereoisomers of this compound.
Caption: Generalized workflow for synthesis and analysis.
Conclusion
The stereoisomerism of this compound presents both a challenge and an opportunity in lipid research and drug development. The ability to synthesize and separate the individual enantiomers is paramount for understanding their distinct biological activities. This guide provides the foundational knowledge and detailed protocols necessary for researchers to pursue the stereospecific investigation of this and other chiral triacylglycerols. Further research to determine the specific physicochemical properties of these enantiomers will be invaluable to the scientific community.
References
The Inferred Biochemical Role of 1-Myristin-2-Olein-3-Butyrin: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the predicted biochemical and signaling roles of the mixed-acid triglyceride, 1-Myristin-2-Olein-3-Butyrin. As direct research on this specific molecule is not extensively available, this document synthesizes the known metabolic fates of triglycerides and the well-documented biochemical functions of its constituent fatty acids: myristic acid (a saturated fatty acid), oleic acid (a monounsaturated fatty acid), and butyric acid (a short-chain fatty acid). It is hypothesized that upon ingestion, this compound is hydrolyzed, releasing its fatty acid components, which then exert their distinct and synergistic effects on cellular metabolism and signaling pathways. This guide presents quantitative data on the effects of these fatty acids, detailed experimental protocols for their analysis, and visual representations of the key signaling pathways they modulate.
Introduction and Hypothesized Metabolic Fate
This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with myristic acid at the sn-1 position, oleic acid at the sn-2 position, and butyric acid at the sn-3 position. The biological activity of this compound is predicated on its enzymatic digestion in the gastrointestinal tract. Ingested triglycerides undergo hydrolysis by lingual, gastric, and pancreatic lipases.[1][2] Pancreatic lipase, in particular, preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions.[3] This process would release myristic acid and butyric acid as free fatty acids, along with the monoglyceride 2-oleoylglycerol. The 2-oleoylglycerol is then further hydrolyzed to release oleic acid and glycerol. These components are subsequently absorbed by enterocytes.[1]
The overall biochemical impact of this compound is therefore determined by the collective actions of its absorbed constituents. The following sections will detail the individual roles of myristic acid, oleic acid, and butyric acid.
Caption: Hypothesized digestive fate of this compound.
Biochemical Role of Myristic Acid (14:0)
Myristic acid, a 14-carbon saturated fatty acid, is known for its role in protein acylation and its effects on plasma cholesterol levels.
Signaling Role: Protein N-Myristoylation
A primary signaling function of myristic acid is its covalent attachment to the N-terminal glycine (B1666218) residue of a wide range of proteins, a post-translational modification known as N-myristoylation.[4] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is crucial for protein localization, particularly for anchoring proteins to cellular membranes, and for mediating protein-protein interactions.[3][4] Myristoylation is involved in numerous signaling cascades, including those in the immune system and oncogenesis.[4]
Caption: The process of protein N-myristoylation.
Metabolic Effects on Plasma Lipids
Myristic acid is recognized for its hypercholesterolemic effects, raising plasma levels of both low-density lipoprotein (LDL) and high-density lipoprotein (HDL) cholesterol.[5] Studies suggest that myristic acid may stimulate LDL production.[6]
| Parameter | Effect of Myristic Acid vs. Oleic Acid | Effect of Myristic Acid vs. Palmitic Acid | Reference |
| LDL Cholesterol | +0.37 mmol/L | +0.11 mmol/L | [5] |
| HDL Cholesterol | +0.10 mmol/L | +0.12 mmol/L | [5] |
| Total Cholesterol | Increased | Increased | [7] |
| Postprandial HDL TAG | Higher response | Not directly compared | [8] |
Biochemical Role of Oleic Acid (18:1 n-9)
Oleic acid is a monounsaturated omega-9 fatty acid and a major component of olive oil. It plays significant roles in cell membrane fluidity, energy metabolism, and cell signaling.
Signaling Role: GPR40/PI3K/Akt Pathway
Oleic acid can act as a signaling molecule by activating G protein-coupled receptors, such as GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[9] Activation of GPR40 can lead to the stimulation of downstream pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a central regulator of cell proliferation, survival, and metabolism.[10] This signaling cascade has been implicated in the proliferation of various cell types.[10]
References
- 1. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of medium chain fatty acids (MCFA), myristic acid, and oleic acid on serum lipoproteins in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myristic acid-rich fat raises plasma LDL by stimulating LDL production without affecting fractional clearance in gerbils fed a cholesterol-free diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of different dietary fatty acids on lipoprotein metabolism: concentration-dependent effects of diets enriched in oleic, myristic, palmitic and stearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Difference in effect of myristic and stearic acid on plasma HDL cholesterol within 24 h in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dysfunctional GPR40/FFAR1 signaling exacerbates pain behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleic acid enhances vascular smooth muscle cell proliferation via phosphatidylinositol 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of 1-Myristin-2-Olein-3-Butyrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic fate of 1-Myristin-2-Olein-3-Butyrin (MOBB), a structured triacylglycerol composed of myristic acid (C14:0) at the sn-1 position, oleic acid (C18:1) at the sn-2 position, and butyric acid (C4:0) at the sn-3 position. Structured lipids, such as MOBB, are of significant interest in nutritional and pharmaceutical research due to their unique absorption and metabolic characteristics, which are determined by the specific placement of their constituent fatty acids. This document details the enzymatic digestion, absorption, and subsequent metabolic pathways of MOBB's components, supported by quantitative data from relevant studies. Detailed experimental protocols for in vitro and in vivo analysis are provided, along with graphical representations of the key metabolic and experimental workflows to facilitate a deeper understanding of its physiological journey.
Introduction
This compound is a synthetic structured lipid designed to deliver specific fatty acids to the body in a controlled manner. The strategic placement of a short-chain fatty acid (butyrate) at the sn-3 position, a long-chain saturated fatty acid (myristic acid) at the sn-1 position, and a long-chain monounsaturated fatty acid (oleic acid) at the sn-2 position dictates its unique metabolic processing. Understanding the metabolic fate of MOBB is crucial for its application in clinical nutrition, for example, as a carrier for bioactive fatty acids or as a modulator of metabolic pathways. This guide will dissect the journey of MOBB from ingestion to its ultimate metabolic utilization and excretion.
Digestion and Absorption
The initial step in the metabolism of this compound occurs in the gastrointestinal tract, where it undergoes enzymatic hydrolysis primarily by pancreatic lipase (B570770).
Enzymatic Hydrolysis
Pancreatic lipase exhibits high specificity for the sn-1 and sn-3 positions of the glycerol (B35011) backbone[1][2]. This enzymatic action results in the cleavage of myristic acid from the sn-1 position and butyric acid from the sn-3 position, yielding 2-oleoyl-glycerol (a monoglyceride) and free fatty acids.
Absorption of Hydrolysis Products
The absorption pathways of the resulting metabolites differ based on their chain length:
-
Butyric Acid (Short-Chain Fatty Acid): Butyric acid is rapidly absorbed by colonocytes and directly enters the portal circulation, where it is transported to the liver for metabolism[3]. Studies on butyrate-enriched triglycerides have shown an increase in systemic butyrate (B1204436) levels postprandially[3][4].
-
Myristic Acid (Long-Chain Saturated Fatty Acid) and 2-Oleoyl-Glycerol: Myristic acid and 2-oleoyl-glycerol are absorbed by the enterocytes of the small intestine. Inside these cells, they are re-esterified back into triacylglycerols. These newly synthesized triglycerides are then incorporated into chylomicrons, which are lipoprotein particles that are secreted into the lymphatic system and eventually enter the bloodstream[5]. Myristic acid has been shown to be rapidly taken up and metabolized by hepatocytes[6].
Quantitative Metabolic Data
The following tables summarize available quantitative data on the metabolism of components similar to those in this compound. It is important to note that specific data for this exact molecule is limited, and these values are derived from studies on structurally related lipids.
| Metabolite | Parameter | Value | Experimental Model | Reference |
| Butyrate | Bioavailability (from tributyrin) | Lower compared to sodium butyrate (AUC0-210: 108 vs 144 µg/mL/min) | Human clinical trial | [7] |
| Myristic Acid | Cellular Uptake (4 hours) | 86.9 ± 0.9% | Cultured rat hepatocytes | [6] |
| Myristic Acid | β-oxidation (4 hours) | 14.9 ± 2.2% of initial radioactivity | Cultured rat hepatocytes | [6] |
| Myristic Acid | Incorporation into triglycerides (30 min) | 7.4 ± 0.9% of initial radioactivity | Cultured rat hepatocytes | [6] |
| 2-Oleoyl-Glycerol | GLP-1 Release (0-25 min) | Significant increase vs. control | Human clinical trial | [8] |
Table 1: Quantitative data on the absorption and metabolism of MOBB components.
Metabolic Pathways
The absorbed components of this compound enter various metabolic pathways.
Butyrate Metabolism
Upon reaching the liver, butyrate is primarily oxidized for energy via β-oxidation. It can also be converted to ketone bodies or used as a substrate for the synthesis of cholesterol and other lipids[9]. Butyrate is also a known histone deacetylase (HDAC) inhibitor, which can influence gene expression and cellular processes[10][11].
Myristic Acid and Oleic Acid Metabolism
The chylomicrons carrying the re-esterified triglycerides (containing myristic and oleic acids) are transported in the blood. Lipoprotein lipase, located on the surface of endothelial cells in various tissues (e.g., adipose tissue, muscle), hydrolyzes these triglycerides, releasing fatty acids and glycerol.
-
Myristic Acid: This saturated fatty acid can be either stored in adipose tissue as triglycerides, used for energy via β-oxidation in mitochondria, or incorporated into cellular membranes. Studies suggest that myristic acid can also be elongated to palmitic acid[6].
-
Oleic Acid (as 2-Oleoyl-Glycerol): The absorbed 2-oleoyl-glycerol is a key intermediate in the resynthesis of triglycerides in enterocytes. The oleic acid released from chylomicrons in peripheral tissues can be used for energy, stored, or incorporated into various lipids. 2-Oleoyl-glycerol has also been identified as an agonist for GPR119, a receptor that stimulates the release of glucagon-like peptide-1 (GLP-1)[8][12].
Signaling Pathways
The metabolic products of MOBB can also modulate cellular signaling. Butyrate, through its HDAC inhibitory activity, can influence pathways related to cell proliferation and inflammation[13][14]. The activation of GPR119 by 2-oleoyl-glycerol can impact glucose homeostasis through the incretin (B1656795) effect[15].
Experimental Protocols
In Vitro Digestion of this compound
This protocol is adapted from the standardized INFOGEST 2.0 method to simulate gastrointestinal digestion.
Materials:
-
This compound (MOBB)
-
Simulated Salivary Fluid (SSF)
-
Simulated Gastric Fluid (SGF) with pepsin
-
Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) and bile salts
-
pH-stat titrator
-
Water bath (37°C)
Procedure:
-
Oral Phase: Mix MOBB with SSF and incubate at 37°C for 2 minutes with gentle mixing.
-
Gastric Phase: Add SGF with pepsin to the oral bolus. Adjust pH to 3.0. Incubate at 37°C for 2 hours with continuous mixing.
-
Intestinal Phase: Add SIF with pancreatin and bile salts to the gastric chyme. Adjust pH to 7.0. Titrate with NaOH to maintain pH 7.0 for 2 hours at 37°C, recording the volume of NaOH used to quantify fatty acid release.
-
Analysis: At the end of the intestinal phase, collect samples and analyze the lipid composition (free fatty acids, monoglycerides, remaining triglycerides) using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
In Vivo Metabolic Tracing of this compound using Stable Isotopes
This protocol outlines a general procedure for tracing the metabolic fate of MOBB in a rodent model using a stable isotope-labeled version of the molecule (e.g., with ¹³C-labeled butyrate).
Materials:
-
¹³C-labeled this compound
-
Animal model (e.g., rats or mice)
-
Oral gavage needles
-
Blood collection supplies
-
Tissue collection tools
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS)
Procedure:
-
Animal Preparation: Acclimatize animals and fast them overnight before the experiment.
-
Tracer Administration: Administer a single oral dose of ¹³C-labeled MOBB via gavage.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 30, 60, 120, 240 minutes) via tail vein or other appropriate method. At the end of the study period, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle, intestine).
-
Lipid Extraction: Extract lipids from plasma and tissue samples using a standard method (e.g., Folch or Bligh-Dyer).
-
Sample Analysis: Analyze the isotopic enrichment of butyrate, myristic acid, and oleic acid in the lipid extracts using GC-MS or LC-MS to determine their incorporation into various lipid pools and tissues over time.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflows for studying MOBB metabolism.
Conclusion
The metabolic fate of this compound is a complex process governed by the specific positioning of its fatty acid constituents. The rapid absorption of butyrate via the portal vein and the lymphatic transport of myristic acid and oleic acid as re-esterified triglycerides highlight the dual metabolic pathways initiated by this structured lipid. This unique metabolic profile offers potential for targeted nutritional and therapeutic interventions. Further research with specifically labeled this compound is warranted to obtain more precise quantitative data on its bioavailability, tissue distribution, and excretion, which will be critical for fully realizing its potential in various health applications.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | Butyrate and hexanoate-enriched triglycerides increase postprandrial systemic butyrate and hexanoate in men with overweight/obesity: A double-blind placebo-controlled randomized crossover trial [frontiersin.org]
- 4. Butyrate and hexanoate-enriched triglycerides increase postprandrial systemic butyrate and hexanoate in men with overweight/obesity: A double-blind placebo-controlled randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Digestion and Absorption of Lipids | Basicmedical Key [basicmedicalkey.com]
- 6. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 8. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyrate and other short-chain fatty acids increase the rate of lipolysis in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Butyrate Stimulation of Triglyceride Storage and Adipokine Expression during Adipogenic Differentiation of Porcine Stromovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Oleoylglycerol - Wikipedia [en.wikipedia.org]
- 13. Butyrate-containing structured lipids inhibit RAC1 and epithelial-to-mesenchymal transition markers: a chemopreventive mechanism against hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The chemopreventive activity of butyrate-containing structured lipids in experimental rat hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Preliminary Studies on 1-Myristin-2-Olein-3-Butyrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the mixed-acid triglyceride 1-Myristin-2-Olein-3-Butyrin, also known as 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol. Due to the scarcity of direct research on this specific molecule, this document synthesizes available data on the compound itself, its constituent fatty acids, and established methodologies for the study of similar complex lipids. The guide includes known physicochemical properties, theoretical experimental protocols for synthesis and characterization, and potential metabolic pathways, presented with the aim of facilitating future research and development. All quantitative data is summarized in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.
Introduction
This compound is a triacylglycerol with the chemical formula C39H72O6.[1] It is composed of a glycerol (B35011) backbone esterified with three different fatty acids: myristic acid at the sn-1 position, oleic acid at the sn-2 position, and butyric acid at the sn-3 position.[1] The presence of this specific mixed-acid triglyceride has been identified in human breast milk, suggesting a potential role in infant nutrition and development.[1] However, to date, there is a notable lack of in-depth scientific literature and experimental data pertaining specifically to this compound. This guide aims to bridge this gap by providing a foundational resource for researchers interested in exploring its properties and potential applications.
Physicochemical Properties
The known physicochemical properties of this compound are limited and are primarily sourced from commercial suppliers. A summary of these properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, MOB, TG(14:0/18:1/4:0) | [1][2] |
| CAS Number | 1122578-93-1 | [1][2] |
| Molecular Formula | C39H72O6 | [1] |
| Formula Weight | 637.0 g/mol | [1] |
| Purity | >98% | [1][2] |
| Physical State | Liquid | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
To better understand the potential biological and chemical characteristics of this compound, it is useful to consider the properties of its constituent fatty acids, as detailed in Table 2.
Table 2: Properties of Constituent Fatty Acids
| Fatty Acid | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |
| Myristic Acid | C14H28O2 | 228.37 | A common saturated fatty acid found in many animal and vegetable fats. |
| Oleic Acid | C18H34O2 | 282.46 | A monounsaturated omega-9 fatty acid, abundant in olive oil. |
| Butyric Acid | C4H8O2 | 88.11 | A short-chain fatty acid known for its role in gut health. |
Experimental Protocols
While specific experimental protocols for this compound are not available in the literature, this section outlines theoretical methodologies for its synthesis and characterization based on established techniques for similar mixed-acid triglycerides.
Synthesis and Purification
The synthesis of a specific mixed-acid triglyceride like this compound requires a multi-step process to ensure the correct placement of each fatty acid on the glycerol backbone. A potential synthetic workflow is outlined below.
Protocol:
-
Protection of Glycerol: Start with a glycerol derivative where two of the three hydroxyl groups are protected. For instance, 1,2-isopropylidene-sn-glycerol can be used, leaving the sn-3 hydroxyl group available for the first esterification.
-
Esterification at sn-3: React the protected glycerol with butyric anhydride (B1165640) or butyryl chloride in the presence of a suitable catalyst (e.g., DMAP) and a non-polar solvent to form 1,2-isopropylidene-sn-glycerol-3-butyrate.
-
Deprotection: Remove the isopropylidene protecting group using acidic conditions to yield sn-glycerol-3-butyrate.
-
Selective Acylation at sn-1: Employ a regioselective enzyme, such as a lipase (B570770), or a chemical protecting group strategy to specifically acylate the sn-1 position with myristic acid.
-
Acylation at sn-2: The final step involves the acylation of the remaining hydroxyl group at the sn-2 position with oleic acid.
-
Purification: The final product, this compound, would then be purified from the reaction mixture using column chromatography on silica (B1680970) gel.
Structural and Functional Characterization
Once synthesized and purified, a comprehensive characterization is necessary to confirm the structure and investigate the properties of this compound.
Protocol:
-
Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be used to confirm the molecular weight and determine the fatty acid composition and their positions on the glycerol backbone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the precise chemical structure, including the stereochemistry of the glycerol backbone and the positions of the fatty acid chains.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the synthesized triglyceride and can also be employed for its quantification in biological samples.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting and crystallization behavior of the compound, providing insights into its physical properties.
-
In Vitro Digestion Models: To understand its bioavailability, this compound can be subjected to in vitro digestion models that simulate the conditions of the human gastrointestinal tract, followed by analysis of the lipolysis products.
Potential Metabolic Pathways
The metabolic fate of dietary triglycerides is a well-established pathway. It is highly probable that this compound follows this general pathway upon ingestion.
Description:
-
Ingestion and Digestion: In the small intestine, pancreatic lipase will hydrolyze the ester bonds at the sn-1 and sn-3 positions, releasing myristic acid and butyric acid, and leaving 2-oleoyl-glycerol (a monoacylglycerol).
-
Absorption: The free fatty acids and the monoacylglycerol are then absorbed by the enterocytes lining the intestinal wall.
-
Re-esterification: Inside the enterocytes, the absorbed components are re-esterified to form triglycerides again.
-
Chylomicron Formation: The newly synthesized triglycerides are packaged into chylomicrons, which are lipoprotein particles.
-
Transport: Chylomicrons are released into the lymphatic system and subsequently enter the bloodstream.
-
Peripheral Tissue Uptake: In the capillaries of peripheral tissues (e.g., adipose tissue, muscle), lipoprotein lipase hydrolyzes the triglycerides within the chylomicrons, and the released fatty acids are taken up by the cells for energy or storage.
Future Directions and Conclusion
The presence of this compound in human breast milk warrants further investigation into its potential physiological roles. Future research should focus on:
-
Validated Synthesis and Large-Scale Production: Developing a robust and scalable synthesis method is crucial for obtaining sufficient quantities for in-depth studies.
-
In Vivo Studies: Animal models can be used to investigate the absorption, distribution, metabolism, and excretion (ADME) profile of this specific triglyceride.
-
Biological Activity Screening: A range of bioassays should be employed to screen for potential activities, such as anti-inflammatory, anti-microbial, or effects on cell signaling pathways.
-
Nutritional Studies: Investigating its role in infant nutrition and its potential as a component in specialized infant formulas.
References
Function of mixed-acid triglycerides in cells
An In-depth Technical Guide on the Core Functions of Mixed-Acid Triglycerides in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycerides (TGs), also known as triacylglycerols (TAGs), are the primary form of energy storage in most eukaryotic organisms. Composed of a glycerol (B35011) backbone esterified to three fatty acids, their metabolic importance is well-established.[1] However, the specific roles and regulation of mixed-acid triglycerides—those containing different types of fatty acids within the same molecule—are a subject of ongoing research with significant implications for cellular physiology and the development of metabolic diseases. This technical guide provides a comprehensive overview of the core functions of mixed-acid triglycerides in cells, with a focus on their synthesis, storage, mobilization, and signaling roles.
I. Synthesis of Mixed-Acid Triglycerides: The Kennedy Pathway and the Role of DGAT Enzymes
The primary pathway for TG synthesis in most tissues is the Kennedy pathway, which occurs predominantly in the endoplasmic reticulum (ER).[2] This pathway involves the sequential acylation of glycerol-3-phosphate. The final and committed step in triglyceride synthesis is catalyzed by acyl-CoA:diacylglycerol acyltransferases (DGATs), which esterify a fatty acyl-CoA to a diacylglycerol (DAG) molecule.[2] Mammals express two key DGAT enzymes, DGAT1 and DGAT2, which, despite catalyzing the same reaction, have distinct properties and non-redundant functions.[2][3]
The diversity of fatty acids available in the cellular acyl-CoA pool allows for the formation of a wide array of mixed-acid triglycerides. The substrate specificities and kinetic properties of DGAT1 and DGAT2 are crucial determinants of the final fatty acid composition of newly synthesized triglycerides.
A. Diacylglycerol Acyltransferase 1 (DGAT1)
DGAT1 is a multi-pass transmembrane protein primarily located in the ER.[4] It exhibits broad substrate specificity and is involved in the re-esterification of fatty acids derived from both exogenous sources and the lipolysis of intracellular lipid droplets.[2]
B. Diacylglycerol Acyltransferase 2 (DGAT2)
DGAT2, in contrast, is an integral membrane protein with its active site facing the cytoplasm and is also found on the surface of lipid droplets.[4] Kinetic studies suggest that DGAT2 has a higher affinity (lower apparent Km) for its substrates compared to DGAT1, making it a key enzyme for TG synthesis under basal conditions.[4][5] DGAT2 is thought to preferentially utilize newly synthesized fatty acids for triglyceride formation.[2]
Quantitative Data: Enzyme Kinetics
A direct quantitative comparison of the kinetic parameters of DGAT1 and DGAT2 for a variety of fatty acyl-CoA substrates is essential for understanding their differential roles in synthesizing mixed-acid triglycerides. While comprehensive comparative data is still an active area of research, the available information suggests distinct substrate preferences that influence the composition of the resulting triglycerides. DGAT2 tends to be more active at lower oleoyl-CoA concentrations (0–50 μM), while DGAT1 is more active at higher concentrations (>100 μM), suggesting different Km values for fatty acyl-CoAs.[2]
| Enzyme | Substrate (Acyl-CoA) | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Cell/Tissue Source | Reference |
| DGAT1 | Oleoyl-CoA | Higher than DGAT2 | - | Insect cells (overexpressed) | [2] |
| DGAT2 | Oleoyl-CoA | Lower than DGAT1 | - | Insect cells (overexpressed) | [2] |
Note: Specific Km and Vmax values are often context-dependent and vary with the experimental system. The table reflects the general understanding of the relative affinities of the two enzymes.
II. Storage and Mobilization: The Lipid Droplet
Mixed-acid triglycerides are stored within dynamic cellular organelles called lipid droplets (LDs).[4] These organelles consist of a neutral lipid core, primarily composed of triglycerides and sterol esters, surrounded by a phospholipid monolayer embedded with various proteins.[4] The composition of mixed-acid triglycerides within lipid droplets is not random and can vary depending on the cell type, metabolic state, and dietary intake.[6][7]
Mobilization of fatty acids from stored triglycerides, a process known as lipolysis, is tightly regulated by hormonal signals and the enzymatic activity of lipases.
A. Hormonal Regulation of Lipolysis
In response to low energy levels, hormones such as glucagon (B607659) and epinephrine (B1671497) trigger a signaling cascade that leads to the activation of key lipases. This process is primarily mediated by the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA).
B. Key Lipases in Triglyceride Breakdown
-
Adipose Triglyceride Lipase (ATGL): Initiates lipolysis by hydrolyzing the first fatty acid from the triglyceride molecule.
-
Hormone-Sensitive Lipase (HSL): Primarily hydrolyzes diacylglycerols to monoacylglycerols.
-
Monoglyceride Lipase (MGL): Completes the process by hydrolyzing monoacylglycerols to release the final fatty acid and a glycerol molecule.
III. Cellular Signaling and Metabolic Roles
Beyond their role as energy reservoirs, mixed-acid triglycerides and their metabolic intermediates are increasingly recognized as important signaling molecules that influence a variety of cellular processes.
A. Insulin (B600854) Signaling and Triglyceride Synthesis
Insulin, released in response to high blood glucose, promotes the storage of energy by stimulating triglyceride synthesis. The insulin signaling pathway activates downstream effectors that increase glucose uptake and its conversion to fatty acids, which are then incorporated into triglycerides.[8]
B. Glucagon and Epinephrine Signaling in Lipolysis
Conversely, during periods of fasting or stress, glucagon and epinephrine signaling pathways promote the breakdown of triglycerides to provide energy for the body. This is achieved through the PKA-mediated phosphorylation and activation of lipases.
IV. Experimental Protocols
A. Lipid Extraction: Modified Bligh-Dyer Method
This protocol is a widely used method for the total lipid extraction from biological samples.[9]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Sample (e.g., plasma, cell pellet)
-
Glass tubes
-
Centrifuge
Procedure:
-
To a glass tube containing the sample (e.g., 50 µL of plasma), add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[9]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.[9]
-
Add 400 µL of 0.9% NaCl solution to induce phase separation and vortex again.[9]
-
Centrifuge at 2000 x g for 5 minutes.[9]
-
Carefully collect the lower organic phase, which contains the lipids.[9]
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for downstream analysis.[9]
B. Quantification of Triglycerides: Enzymatic Assay
This protocol describes a common colorimetric method for quantifying total triglyceride content.[3][10]
Materials:
-
Triglyceride quantification kit (containing assay buffer, lipase, enzyme mix, probe, and standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare triglyceride standards by serially diluting the provided standard solution.
-
Add 10 µL of each standard and sample to separate wells of a 96-well plate.[3]
-
Prepare a reaction mix containing assay buffer, enzyme mix, and probe according to the kit instructions.
-
Add 150 µL of the reaction mix to each well.[3]
-
Incubate the plate for 30 minutes at 37°C or 60 minutes at room temperature.[3]
-
Measure the absorbance at the recommended wavelength (e.g., 530-550 nm) using a microplate reader.[3]
-
Calculate the triglyceride concentration in the samples by comparing their absorbance to the standard curve.
C. Analysis of Mixed-Acid Triglyceride Species: LC-MS/MS
This protocol provides a general workflow for the detailed analysis of triglyceride molecular species.[9]
Materials:
-
LC-MS/MS system
-
C18 reversed-phase column
-
Mobile phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate
-
Mobile phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate
-
Internal standard (e.g., Glyceryl Trinonadecanoate)
Procedure:
-
Sample Preparation: Perform lipid extraction as described in section IV.A, spiking the sample with a known amount of internal standard before extraction.[9]
-
Chromatographic Separation: Inject the reconstituted lipid extract onto the C18 column. Use a gradient elution with mobile phases A and B to separate the different triglyceride species.
-
Mass Spectrometry Detection:
-
Data Analysis:
-
Identify triglyceride species based on their retention times and specific precursor-product ion transitions.
-
Quantify the abundance of each species by comparing its peak area to that of the internal standard.
-
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Insulin signaling pathway promoting triglyceride synthesis.
Caption: Glucagon/Epinephrine signaling pathway inducing lipolysis.
Caption: Experimental workflow for LC-MS/MS-based triglyceride analysis.
VI. Conclusion
Mixed-acid triglycerides are not merely inert energy storage molecules but are at the center of a complex network of synthesis, storage, mobilization, and signaling. The specific fatty acid composition of these molecules, determined by the interplay of enzymes like DGAT1 and DGAT2 and the availability of fatty acid substrates, has profound effects on cellular function and metabolic health. A deeper understanding of the regulation and function of mixed-acid triglycerides, facilitated by the advanced analytical techniques outlined in this guide, is crucial for the development of novel therapeutic strategies for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. Molecular species-specific differences in composition of triacylglycerols of mouse adipose tissue and diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The composition of the major molecular species of adipose tissue triacylglycerols of rats reflects those of dietary rapeseed, olive and sunflower oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Landscape of Adipocytes Derived from 3T3-L1 Cells Investigated by Fourier Transform Infrared and Raman Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
The Metabolic Journey of 1-Myristin-2-Olein-3-Butyrin: A Technical Guide to its Role in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted metabolic fate and biological activities of the structured lipid, 1-Myristin-2-Olein-3-Butyrin. As a novel triacylglycerol, direct experimental data is not yet available. Therefore, this document synthesizes current scientific understanding of the digestion, absorption, and metabolism of its constituent fatty acids: myristic acid (C14:0), oleic acid (C18:1 n-9), and butyric acid (C4:0). Particular emphasis is placed on the potent signaling roles of butyrate (B1204436) in modulating lipid metabolism. This guide aims to provide a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of structured lipids.
Introduction to this compound
This compound is a structured triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with myristic acid at the sn-1 position, oleic acid at the sn-2 position, and butyric acid at the sn-3 position. Structured lipids are fats that have been modified from their natural state to alter the fatty acid composition and/or their placement on the glycerol molecule. This targeted engineering of TAGs can lead to unique physiological and metabolic effects. The specific arrangement of a long-chain saturated fatty acid (myristic acid), a long-chain monounsaturated fatty acid (oleic acid), and a short-chain fatty acid (butyric acid) in this compound suggests a multi-faceted interaction with lipid metabolism.
Predicted Digestion and Absorption
The initial step in the metabolism of this compound occurs in the gastrointestinal tract.
-
Lingual and Gastric Lipases: These enzymes initiate the hydrolysis of the TAG, with a preference for the sn-3 position. This would lead to the early release of butyric acid.
-
Pancreatic Lipase (B570770): In the small intestine, pancreatic lipase, in the presence of colipase and bile salts, is the primary enzyme for TAG digestion.[1][2] It preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions.[1][2] This will result in the release of myristic acid and any remaining butyric acid, leaving 2-oleoyl-glycerol (a 2-monoglyceride).
The absorption of the resulting components will vary based on their chain length:
-
Butyric Acid: As a short-chain fatty acid, butyrate is readily absorbed by colonocytes, where it serves as a primary energy source.[3] A portion can also enter the portal circulation and be metabolized by the liver or reach systemic circulation.[4]
-
Myristic Acid and 2-Oleoyl-Glycerol: These long-chain fatty acids and monoglycerides (B3428702) are incorporated into micelles, absorbed by enterocytes, and then re-esterified back into triglycerides. These newly formed triglycerides are packaged into chylomicrons, which are then secreted into the lymphatic system before entering the bloodstream.
Metabolic Fate of Constituent Fatty Acids
Myristic Acid
Myristic acid is a 14-carbon saturated fatty acid. Once in circulation, it can be:
-
Utilized for Energy: Undergo β-oxidation in mitochondria to produce acetyl-CoA, which can then enter the citric acid cycle for ATP production.[5]
-
Incorporated into Cellular Lipids: Esterified into various lipid species, including triglycerides for storage and phospholipids (B1166683) for membrane structure.[5]
-
Elongated: Converted to palmitic acid (C16:0).[5]
Oleic Acid
Oleic acid is an 18-carbon monounsaturated fatty acid. Its metabolic fate includes:
-
Incorporation into Glycerolipids: Readily esterified into triglycerides and phospholipids.[6]
-
Cellular Efflux: A significant portion can be released from cells into the surrounding medium.[6]
-
Oxidation: Can be oxidized for energy, primarily forming ketone bodies.[7][8]
Butyric Acid: The Key Modulator
Butyric acid, a short-chain fatty acid, is not just an energy source but also a potent signaling molecule with systemic effects on lipid metabolism.
-
Energy for Colonocytes: It is the preferred fuel for the cells lining the colon.[3]
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-established inhibitor of HDACs.[9][10] By inhibiting HDACs, butyrate can alter gene expression, leading to:
-
Increased transcription of genes involved in fatty acid oxidation.
-
Decreased transcription of genes involved in lipogenesis.[11]
-
-
G-Protein Coupled Receptor (GPCR) Agonism: Butyrate acts as a ligand for G-protein coupled receptors GPR41 and GPR43.[5][8] Activation of these receptors can trigger downstream signaling cascades that influence lipid metabolism.
Quantitative Data on Metabolic Effects
While direct quantitative data for this compound is unavailable, the following tables summarize the known effects of its constituent fatty acids on key metabolic parameters.
Table 1: Effects of Butyrate on Genes Involved in Lipid Metabolism
| Gene | Function | Effect of Butyrate | Tissue |
| Lipid Synthesis | |||
| Acetyl-CoA Carboxylase 1 (ACC1) | Rate-limiting enzyme in fatty acid synthesis | Down-regulation | Liver, Adipose Tissue |
| Fatty Acid Synthase (FAS) | Catalyzes the synthesis of palmitate | Down-regulation | Liver, Adipose Tissue |
| Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) | Transcription factor for lipogenic genes | Down-regulation | Liver |
| Fatty Acid Oxidation | |||
| Carnitine Palmitoyltransferase 1a (CPT1a) | Rate-limiting enzyme in mitochondrial fatty acid oxidation | Up-regulation | Liver |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | Transcription factor for fatty acid oxidation genes | Up-regulation | Liver |
| Uncoupling Protein 2 (UCP2) | Involved in energy expenditure | Up-regulation | Skeletal Muscle |
| Uncoupling Protein 3 (UCP3) | Involved in energy expenditure | Up-regulation | Skeletal Muscle |
| Lipolysis | |||
| Hormone-Sensitive Lipase (HSL) | Hydrolyzes stored triglycerides in adipocytes | Up-regulation | Adipose Tissue |
| Fatty Acid Transport | |||
| Fatty Acid Transport Protein (FATP) | Mediates fatty acid uptake | Up-regulation | Muscle |
| Fatty Acid Binding Protein (FABP) | Intracellular fatty acid transport | Up-regulation | Muscle |
Table 2: Predicted Absorption and Metabolic Fate of this compound Components
| Component | Position on Glycerol | Primary Site of Absorption | Initial Metabolic Fate |
| Myristic Acid | sn-1 | Small Intestine | Re-esterification into triglycerides, packaging into chylomicrons |
| Oleic Acid | sn-2 | Small Intestine | Absorbed as 2-oleoyl-glycerol, re-esterified, packaged into chylomicrons |
| Butyric Acid | sn-3 | Colon / Small Intestine | Energy source for colonocytes, entry into portal circulation |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The butyrate component of this compound is predicted to be the most influential in terms of signaling. Two key pathways are:
-
G-Protein Coupled Receptor (GPCR) Signaling: Butyrate activates GPR41 and GPR43, leading to downstream signaling cascades that can modulate lipid metabolism.[5]
-
Histone Deacetylase (HDAC) Inhibition: Butyrate's inhibition of HDACs alters gene expression related to lipid synthesis and oxidation.[11]
Experimental Workflow
A typical workflow to investigate the effects of this compound on lipid metabolism in an animal model would involve several key steps.
Detailed Experimental Protocols
Lipid Extraction from Tissues (Folch Method)
-
Homogenization: Homogenize ~100 mg of tissue in 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) mixture.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution, vortex, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the lipid extract in a known volume of an appropriate solvent for further analysis.
Fatty Acid Composition Analysis by Gas Chromatography (GC)
-
Transesterification: Convert the extracted lipids to fatty acid methyl esters (FAMEs) by incubating with 2% sulfuric acid in methanol at 50°C for 2 hours.
-
Extraction of FAMEs: Add hexane (B92381) and water, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
GC Analysis: Inject the FAMEs into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like BPX70).
-
Quantification: Identify and quantify individual FAMEs by comparing their retention times and peak areas to those of known standards.
Gene Expression Analysis by RT-qPCR
-
RNA Extraction: Isolate total RNA from ~30 mg of tissue using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for the target genes (see Table 1 for examples) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Protein Expression Analysis by Western Blot
-
Protein Extraction: Homogenize tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the proteins of interest (e.g., ACC1, FAS, CPT1a) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising structured lipid with the potential to modulate lipid metabolism through the combined effects of its constituent fatty acids. The release of butyrate is of particular interest due to its well-documented roles as a signaling molecule that can influence gene expression related to lipid synthesis and oxidation. Further in-depth experimental studies are warranted to fully elucidate the metabolic fate and therapeutic potential of this novel compound. This technical guide provides a solid theoretical framework and practical methodologies to guide future research in this exciting area.
References
- 1. The triglyceride lipases of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 3. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate Attenuates Hepatic Steatosis Induced by a High‐Fat and Fiber‐Deficient Diet via the Hepatic GPR41/43‐CaMKII/HDAC1‐CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.7. Lipid Metabolism Enzymes Analysis by Western Blot Assay [bio-protocol.org]
- 8. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1-Myristin-2-Olein-3-Butyrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of the mixed-acid triglyceride, 1-Myristin-2-Olein-3-Butyrin. Detailed protocols for its synthesis and characterization are provided to guide researchers in its preparation and analysis.
Introduction
This compound is a structured triglyceride containing myristic acid (a saturated C14 fatty acid) at the sn-1 position, oleic acid (a monounsaturated C18 fatty acid) at the sn-2 position, and butyric acid (a short-chain C4 fatty acid) at the sn-3 position. This specific arrangement of fatty acids on the glycerol (B35011) backbone makes it a molecule of interest for various applications, particularly in drug development and nutrition. The presence of butyric acid is of significant interest as it is a known histone deacetylase (HDAC) inhibitor with potential therapeutic effects, but its direct administration is limited by its unpleasant odor and rapid metabolism.[1][2] this compound can serve as a prodrug, delivering butyrate (B1204436) to target tissues in a more stable and palatable form.[1]
Synthesis of this compound
The synthesis of structured triglycerides like this compound is typically achieved through enzymatic processes, which offer high regioselectivity and milder reaction conditions compared to chemical methods.[3][4] Lipase-catalyzed reactions are commonly employed for this purpose.[3][5] A potential synthetic route involves a multi-step enzymatic process.
Proposed Synthesis Workflow
A two-step enzymatic acylation approach is a feasible method for the synthesis of this compound. This strategy allows for the specific placement of the different fatty acids onto the glycerol backbone.
Caption: Proposed two-step enzymatic synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
Glycerol
-
Oleic Acid
-
Myristic Acid
-
Butyric Anhydride (as an acyl donor for the short-chain fatty acid)
-
Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei)
-
Immobilized non-specific lipase (e.g., from Candida antarctica)
-
Organic solvents (e.g., hexane (B92381), diethyl ether)
-
Silica (B1680970) gel for column chromatography
-
Anhydrous sodium sulfate (B86663)
Procedure:
Step 1: Synthesis of 2-Oleoylglycerol (2-OG)
-
In a temperature-controlled reactor, combine glycerol and oleic acid in a suitable molar ratio (e.g., 1:1.5).
-
Add an immobilized sn-1,3 specific lipase (e.g., 5-10% by weight of total substrates).
-
Conduct the reaction in a solvent-free system or in an appropriate organic solvent (e.g., hexane) at a controlled temperature (e.g., 40-50°C) with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until maximum conversion to 2-monoolein (B133480) is achieved.
-
Stop the reaction by filtering off the immobilized lipase.
-
Purify the 2-oleoylglycerol from the reaction mixture using column chromatography on silica gel.
Step 2: Synthesis of this compound
-
In a fresh reaction vessel, dissolve the purified 2-oleoylglycerol in a suitable solvent.
-
Add myristic acid and butyric anhydride in a slight molar excess.
-
Add a non-specific immobilized lipase (e.g., 5-10% by weight of total substrates).
-
Incubate the reaction at a controlled temperature (e.g., 50-60°C) with constant stirring.
-
Monitor the formation of the target triglyceride by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, terminate it by filtering out the lipase.
-
The crude product is then purified. Unreacted free fatty acids can be removed by washing with a mild alkaline solution (e.g., dilute sodium bicarbonate), followed by washing with distilled water until neutral.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Further purify the final product, this compound, using silica gel column chromatography.
Characterization of this compound
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of the synthesized triglyceride.
Characterization Workflow
Caption: A typical workflow for the characterization of synthesized triglycerides.
Experimental Protocols: Characterization
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition
This technique is used to determine the fatty acid profile of the synthesized triglyceride after conversion to their more volatile fatty acid methyl esters (FAMEs).[6]
-
Protocol: Transesterification to FAMEs
-
Dissolve a known amount of the purified triglyceride in a suitable solvent (e.g., hexane).
-
Add a methylation reagent such as methanolic HCl or BF3-methanol.
-
Heat the mixture in a sealed vial (e.g., at 80-100°C for 1-2 hours).
-
After cooling, add water and hexane to extract the FAMEs.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[6]
-
-
GC-MS Conditions (General):
-
Column: A polar capillary column (e.g., DB-23 or equivalent).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) to separate the FAMEs.
-
Carrier Gas: Helium.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Identification: FAMEs are identified by comparing their retention times and mass spectra with those of known standards.
-
2. High-Performance Liquid Chromatography (HPLC) for Molecular Species Analysis
Reversed-phase HPLC (RP-HPLC) is effective for separating different triglyceride molecules.[7][8]
-
HPLC Conditions (General):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of two solvents, such as acetonitrile (B52724) and a mixture of isopropanol (B130326) and hexane.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are powerful tools for confirming the structure of the synthesized triglyceride, including the position of the fatty acids on the glycerol backbone.[9][10]
-
¹H NMR: Provides information on the different types of protons present in the molecule, such as those on the glycerol backbone, double bonds in the oleic acid chain, and the terminal methyl groups of the fatty acids.
-
¹³C NMR: Can distinguish between the carbonyl carbons of the fatty acids at the sn-1,3 and sn-2 positions, confirming the positional distribution.[11]
-
Sample Preparation: Dissolve the sample in deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Summary of Expected Characterization Data
| Parameter | Method | Expected Outcome |
| Purity | TLC, HPLC | A single major spot/peak corresponding to the target triglyceride. |
| Fatty Acid Composition | GC-MS (of FAMEs) | Peaks corresponding to myristic, oleic, and butyric acid methyl esters in an approximate 1:1:1 molar ratio. |
| Molecular Weight | Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of this compound. |
| Structural Confirmation | ¹H and ¹³C NMR | Characteristic signals confirming the presence of myristoyl, oleoyl, and butyryl chains and their specific positions on the glycerol backbone. |
Potential Applications and Mechanism of Action
The primary application of this compound in drug development is likely as a prodrug for butyrate.[1] Butyrate has several known biological activities, including the inhibition of histone deacetylases (HDACs).[12] HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, butyrate can lead to the hyperacetylation of histones, which in turn can alter the expression of genes involved in cell cycle regulation, differentiation, and apoptosis. This mechanism is of particular interest in cancer therapy.[1]
Proposed Mechanism of Action as a Butyrate Prodrug
Caption: Proposed mechanism of this compound as a butyrate prodrug.
The triglyceride structure allows for the stable delivery of butyrate to the gastrointestinal tract, where it can be released by lipases and subsequently absorbed. The released butyrate can then exert its therapeutic effects, such as HDAC inhibition, in target cells. The other fatty acid components, myristic and oleic acid, are common dietary fatty acids and are metabolized through normal lipid pathways.[12][13]
Conclusion
This compound is a structured triglyceride with significant potential in drug development, primarily as a prodrug of butyric acid. Its synthesis can be achieved with high specificity using enzymatic methods. A thorough characterization using a combination of chromatographic and spectroscopic techniques is crucial to ensure its purity and structural integrity. Further research into its pharmacokinetic profile and therapeutic efficacy is warranted to fully explore its potential in various disease models.
References
- 1. Tributyrin, a stable and rapidly absorbed prodrug of butyric acid, enhances antiproliferative effects of dihydroxycholecalciferol in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioCentury - Butyrate prodrug with increased oral bioavailability for autoimmune diseases [biocentury.com]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic Synthesis of Structured Triglycerides | springerprofessional.de [springerprofessional.de]
- 5. ftb.com.hr [ftb.com.hr]
- 6. benchchem.com [benchchem.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. aocs.org [aocs.org]
- 9. Theoretical prediction of 13C NMR spectrum of mixed triglycerides by mean of GIAO calculations to improve vegetable oils analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.bangor.ac.uk [research.bangor.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 13. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
Application Note: Analytical Methods for the Detection of 1-Myristin-2-Olein-3-Butyrin
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed analytical methodologies for the qualitative and quantitative analysis of the mixed-acid triglyceride, 1-Myristin-2-Olein-3-Butyrin. The unique structure of this triglyceride, featuring short-chain (Butyric), long-chain saturated (Myristic), and long-chain monounsaturated (Oleic) fatty acids, requires robust and specific analytical techniques. The primary recommended method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for sensitive quantification and structural confirmation.[1][2][3] Additionally, protocols for sample preparation and confirmatory analysis of fatty acid composition via Gas Chromatography with Flame Ionization Detection (GC-FID) are described.
Introduction
This compound is a specific triacylglycerol (TAG) with the following fatty acids esterified to the glycerol (B35011) backbone:
-
sn-1: Myristic Acid (C14:0)
-
sn-2: Oleic Acid (C18:1)
-
sn-3: Butyric Acid (C4:0)
The accurate detection and quantification of this molecule are critical in drug development, nutritional science, and lipidomics research, as the specific positioning of fatty acids (regioisomerism) significantly influences metabolic pathways and physiological functions.[4][5] The analytical challenge lies in separating this specific TAG from a complex lipid matrix and unambiguously confirming its structure, including the precise fatty acid positions. This note details a primary HPLC-MS/MS method for its analysis.[6][7]
Primary Analytical Method: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for analyzing intact TAGs due to its high separation efficiency, sensitivity, and specificity.[1][2] Reversed-phase HPLC separates TAGs based on their hydrophobicity, while tandem mass spectrometry provides definitive structural information through controlled fragmentation.[6][8]
Principle
Samples are first subjected to lipid extraction. The lipid extract is then injected into a reversed-phase HPLC system, where this compound is separated from other lipid species. The eluent is directed into a mass spectrometer, where the molecule is ionized (typically forming an ammonium (B1175870) adduct, [M+NH₄]⁺). The specific precursor ion is then isolated and fragmented to produce a characteristic pattern of product ions, which confirms the identity and regiospecificity of the fatty acids. The loss of a fatty acid from the sn-2 position is energetically less favorable, resulting in a less abundant corresponding fragment ion, which helps to identify its position.[9]
Predicted Mass Spectrometric Data
The theoretical monoisotopic mass and predicted ions for this compound (C₃₉H₇₄O₆) are essential for method development.
| Parameter | Value (m/z) | Description |
| Monoisotopic Mass | 638.55 | Calculated exact mass of the neutral molecule. |
| [M+NH₄]⁺ | 656.58 | Ammonium adduct; typically the most abundant precursor ion in non-polar solvents. |
| [M+Na]⁺ | 661.53 | Sodium adduct; another common precursor ion. |
| [M+H-C₄H₈O₂]⁺ | 571.49 | Diacylglycerol-like fragment from loss of Butyric Acid (from sn-3). |
| [M+H-C₁₄H₂₈O₂]⁺ | 411.31 | Diacylglycerol-like fragment from loss of Myristic Acid (from sn-1). |
| [M+H-C₁₈H₃₄O₂]⁺ | 357.24 | Diacylglycerol-like fragment from loss of Oleic Acid (from sn-2). This fragment is expected to be of lower abundance. |
Representative Quantitative Data
The following table summarizes typical performance characteristics for an HPLC-MS/MS method for triglyceride analysis. These values should be established and validated for the specific matrix being analyzed.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Linearity (R²) | > 0.995 | The correlation coefficient for the calibration curve over the defined concentration range. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating method repeatability. |
| Accuracy (% Recovery) | 85 - 115% | The percentage of the true concentration of the analyte recovered from a spiked sample. |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol is based on the widely used Folch method for total lipid extraction.[10]
Materials:
-
Sample (e.g., plasma, tissue homogenate, drug formulation)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or ultrapure water)
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenize the sample if it is a solid tissue.
-
To 1 volume of the sample, add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture. For example, for 1 mL of plasma, add 20 mL of the solvent mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Agitate on a rotary shaker for 20 minutes at room temperature.[10]
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for the 20 mL mixture) to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic (chloroform) phase, which contains the lipids, using a glass Pasteur pipette.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., 9:1 isopropanol:acetonitrile) for HPLC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20-25 min: Return to 30% B and equilibrate.
-
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI or APCI.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for confirmation.
-
Precursor Ion: m/z 656.58 ([M+NH₄]⁺).
-
Product Ions (for MRM): m/z 571.5 (loss of Butyric acid), m/z 411.3 (loss of Myristic acid).
-
Collision Energy: Optimize for maximal fragmentation (typically 20-40 eV).
-
Source Temperature: 350 °C.
Confirmatory Method: GC-FID for Fatty Acid Profile
To confirm the presence of the constituent fatty acids (Myristic, Oleic, Butyric), the triglyceride can be hydrolyzed, and the resulting fatty acids derivatized to form Fatty Acid Methyl Esters (FAMEs) for GC analysis.[11]
Protocol 3: FAMEs Preparation and GC-FID Analysis
Procedure:
-
Saponification: Hydrolyze the lipid extract using methanolic NaOH.
-
Esterification: Methylate the free fatty acids using a reagent like BF₃-methanol.[11]
-
Extraction: Extract the resulting FAMEs with hexane (B92381).
-
Analysis: Inject the hexane extract into a GC-FID system equipped with a polar capillary column (e.g., DB-23 or similar).
-
Identification: Compare the retention times of the resulting peaks with those of a standard FAMEs mixture containing methyl butyrate, methyl myristate, and methyl oleate.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Analytical Methodologies in Lipid Analysis | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Regiospecific Analysis of Fatty Acids and Calculation of Triglyceride Molecular Species in Marine Fish Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. massspectra.com [massspectra.com]
- 10. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. perkinelmer.cl [perkinelmer.cl]
Application Note: HPLC Analysis of 1-Myristin-2-Olein-3-Butyrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a high-performance liquid chromatography (HPLC) method for the separation and analysis of 1-Myristin-2-Olein-3-Butyrin, a specific triacylglycerol. The protocol employs a non-aqueous reversed-phase (NARP) HPLC technique, which is a robust method for general triglyceride profiling and can be optimized for the separation of regioisomers.[1] This document provides a comprehensive protocol, from sample preparation to data analysis, and includes expected quantitative data for reference. The method is suitable for research, quality control, and formulation development involving this mixed-acid triglyceride.
Introduction
This compound (also known as 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol) is a triacylglycerol containing myristic acid, oleic acid, and butyric acid at the sn-1, sn-2, and sn-3 positions, respectively.[2][3] The analysis of specific triglycerides is crucial in various fields, including food science, nutrition, and the development of lipid-based therapeutics, as different isomers can exhibit distinct physical, chemical, and biological properties.[1] Reversed-phase HPLC (RP-HPLC) is a widely used and effective method for the separation of triacylglycerol molecular species, providing good resolution based on both chain length and the degree of unsaturation of the fatty acid constituents.[4] This application note outlines a detailed protocol for the analysis of this compound using a C18 column and a gradient elution with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1290 Infinity LC System or equivalent, equipped with a binary pump, autosampler, column thermostat, and a suitable detector (e.g., ELSD or MS).[1]
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[1] For higher resolution, consider columns with smaller particle sizes (e.g., 1.8 µm).[1][5]
-
Solvents:
-
Sample Solvent: Dichloromethane or a mixture of mobile phase components.[1]
-
Standard: this compound (>98% purity).
Sample Preparation
-
Accurately weigh the this compound standard.
-
Dissolve the standard in the sample solvent to a concentration of approximately 1-5 mg/mL.[1]
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.[1]
HPLC Conditions
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: ELSD (Nebulizer Temperature: 30 °C, Evaporator Temperature: 50 °C, Gas Flow: 1.5 SLM) or MS (Electrospray Ionization - ESI, positive mode).
Gradient Elution Program
A gradient elution is necessary to achieve optimal separation of complex lipid mixtures.
| Time (min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Isopropanol) |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 50 | 50 |
| 30 | 90 | 10 |
| 35 | 90 | 10 |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol | CAS 1122578-93-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for the Structure Elucidation of 1-Myristin-2-Olein-3-Butyrin using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of organic molecules, including complex lipids such as triglycerides. This application note provides a detailed guide for the structural characterization of 1-Myristin-2-Olein-3-Butyrin (1-myristoyl-2-oleoyl-3-butyryl-rac-glycerol) using a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The methodologies outlined herein are designed to provide unambiguous assignment of proton and carbon signals, confirming the identity and purity of the target molecule.
This compound is a mixed triacylglycerol containing three different fatty acid chains: myristic acid (a saturated 14-carbon chain), oleic acid (a monounsaturated 18-carbon chain), and butyric acid (a short saturated 4-carbon chain). The precise determination of the position of these acyl chains on the glycerol (B35011) backbone is critical for understanding its physicochemical properties and biological activity.
Data Presentation
The expected chemical shifts for this compound are summarized in the tables below. These values are predictive and based on typical chemical shifts of triglycerides and their constituent fatty acids.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Glycerol CH₂ (sn-1, sn-3) | G1a, G1b, G3a, G3b | 4.10 - 4.35 | dd |
| Glycerol CH (sn-2) | G2 | 5.25 - 5.30 | m |
| Olefinic (Oleoyl) | C9'-H, C10'-H | 5.32 - 5.38 | m |
| α-CH₂ (Myristoyl, Oleoyl, Butyryl) | C2''-H₂, C2'''-H₂, C2''''-H₂ | 2.28 - 2.35 | t |
| Allylic (Oleoyl) | C8'-H₂, C11'-H₂ | 1.98 - 2.05 | m |
| β-CH₂ (Myristoyl, Oleoyl, Butyryl) | C3''-H₂, C3'''-H₂, C3''''-H₂ | 1.58 - 1.65 | m |
| (CH₂)n (Myristoyl, Oleoyl) | 1.22 - 1.35 | m (br) | |
| Terminal CH₃ (Myristoyl, Oleoyl) | C14''-H₃, C18'''-H₃ | 0.85 - 0.90 | t |
| Terminal CH₃ (Butyryl) | C4''''-H₃ | 0.92 - 0.98 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbons | Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (Myristoyl, Oleoyl, Butyryl) | C1'', C1''', C1'''' | 172.5 - 173.5 |
| Glycerol CH₂ (sn-1, sn-3) | G1, G3 | 62.0 - 62.5 |
| Glycerol CH (sn-2) | G2 | 68.8 - 69.2 |
| Olefinic (Oleoyl) | C9', C10' | 129.5 - 130.5 |
| α-CH₂ (Myristoyl, Oleoyl, Butyryl) | C2'', C2''', C2'''' | 33.8 - 34.2 |
| Allylic (Oleoyl) | C8', C11' | 27.0 - 27.5 |
| (CH₂)n (Myristoyl, Oleoyl) | 29.0 - 32.0 | |
| β-CH₂ (Myristoyl, Oleoyl, Butyryl) | C3'', C3''', C3'''' | 24.5 - 25.0 |
| Terminal CH₃ (Myristoyl, Oleoyl) | C14'', C18''' | ~14.1 |
| Terminal CH₃ (Butyryl) | C4'''' | ~13.7 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[1]
-
Cap the NMR tube and label it appropriately.
NMR Data Acquisition
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
2.1. ¹H NMR Spectroscopy
-
Pulse Program: zg30 (or a standard 30-degree pulse-acquire sequence)
-
Spectral Width (SW): 12-16 ppm
-
Acquisition Time (AQ): 2-4 s
-
Relaxation Delay (D1): 2 s
-
Number of Scans (NS): 16-64
-
Temperature: 298 K
2.2. ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: zgpg30 (or a standard power-gated proton-decoupled 30-degree pulse-acquire sequence)
-
Spectral Width (SW): 200-220 ppm
-
Acquisition Time (AQ): 1-2 s
-
Relaxation Delay (D1): 5 s (to ensure quantitative data for carbonyls)
-
Number of Scans (NS): 1024-4096 (or as needed for adequate signal-to-noise)
-
Temperature: 298 K
2.3. 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf (or a standard gradient-selected COSY sequence)
-
Spectral Width (SW) in F1 and F2: 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 2 s
2.4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.1 (or a standard gradient-selected, multiplicity-edited HSQC sequence to differentiate CH/CH₃ from CH₂)
-
Spectral Width (SW) in F2 (¹H): 12-16 ppm
-
Spectral Width (SW) in F1 (¹³C): 160-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans (NS): 4-8
-
Relaxation Delay (D1): 2 s
2.5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgpndqf (or a standard gradient-selected HMBC sequence)
-
Spectral Width (SW) in F2 (¹H): 12-16 ppm
-
Spectral Width (SW) in F1 (¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 16-32
-
Relaxation Delay (D1): 2 s
-
Long-range coupling delay optimized for: 8 Hz (to observe 2-3 bond correlations)
NMR Data Processing
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct all spectra manually.
-
Apply baseline correction to all spectra.
-
Reference the ¹H spectra to the TMS signal at 0.00 ppm. Reference the ¹³C spectra to the CDCl₃ solvent peak at 77.16 ppm.
-
For 2D spectra, apply appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.
Mandatory Visualization
Caption: Molecular structure of this compound.
References
Application Note: FTIR Spectroscopy for the Analysis of 1-Myristin-2-Olein-3-Butyrin
Introduction
1-Myristin-2-Olein-3-Butyrin is a mixed triglyceride containing three different fatty acid chains: myristic acid (a saturated 14-carbon chain), oleic acid (a monounsaturated 18-carbon chain), and butyric acid (a short-chain saturated 4-carbon fatty acid). This complex structure makes it a molecule of interest in pharmaceutical sciences, food technology, and materials science. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive analytical technique that provides a molecular fingerprint of a sample, making it an ideal tool for the characterization and quality control of complex lipids like this compound.[1][2][3] This application note provides a detailed protocol for the analysis of this triglyceride using FTIR spectroscopy.
Principle of FTIR Spectroscopy in Lipid Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The absorbed radiation excites molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule.[4] For a triglyceride like this compound, key functional groups include the ester carbonyl groups (C=O) of the triglyceride backbone, the C-H bonds of the fatty acid chains, and the C=C bond of the oleic acid moiety.[5][6] The resulting spectrum is a unique "fingerprint" that can be used for identification, purity assessment, and quantitative analysis.[3]
Data Presentation: Characteristic FTIR Absorption Bands for this compound
The following table summarizes the expected characteristic infrared absorption bands for this compound. These wavenumbers are based on the known vibrational frequencies of functional groups present in triglycerides and fatty acids.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance in this compound |
| ~3005 | =C-H stretching | C-H (alkene) | Indicates the presence of the unsaturated oleic acid chain.[7] |
| 2955 - 2965 | Asymmetric C-H stretching | CH₃ | Corresponds to the terminal methyl groups of the fatty acid chains. |
| 2920 - 2930 | Asymmetric C-H stretching | CH₂ | Represents the methylene (B1212753) groups in the fatty acid chains.[6] |
| 2850 - 2860 | Symmetric C-H stretching | CH₂ | Also represents the methylene groups in the fatty acid chains.[6] |
| 1740 - 1750 | C=O stretching | Ester | A strong, characteristic peak for the ester linkages in the triglyceride.[5][8] |
| 1460 - 1470 | C-H bending | CH₂ and CH₃ | Relates to the bending vibrations of the alkyl chains. |
| 1375 - 1385 | C-H bending | CH₃ | Specifically indicates the bending of the methyl groups. |
| 1160 - 1170 | C-O stretching | Ester | Corresponds to the stretching of the C-O single bond in the ester group.[5] |
| ~720 | C-H rocking | -(CH₂)n- | Characteristic of long saturated fatty acid chains (myristic acid). |
Experimental Protocol: FTIR Analysis of this compound
This protocol details the methodology for obtaining a high-quality FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for analyzing liquid and semi-solid samples.[9][10]
1. Materials and Equipment
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
ATR accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal
-
Sample of this compound (neat liquid or semi-solid)
-
Solvent for cleaning (e.g., isopropanol (B130326) or hexane)
-
Lint-free wipes
-
Micro-spatula or pipette
2. Instrument Setup and Background Collection
-
Ensure the FTIR spectrometer and ATR accessory are clean and free of any residues.
-
Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.
-
Set the data collection parameters:
-
Spectral Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (more scans improve the signal-to-noise ratio)
-
-
Collect a background spectrum. This is a crucial step to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.
3. Sample Preparation and Application
-
If the sample is a liquid or semi-solid at room temperature, it can be applied directly to the ATR crystal.
-
Using a clean micro-spatula or pipette, place a small drop of the this compound sample onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.
-
If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.
4. Spectral Acquisition
-
Acquire the FTIR spectrum of the sample using the predefined parameters.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
5. Data Processing and Analysis
-
Perform a baseline correction on the acquired spectrum to ensure a flat baseline.
-
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Compare the obtained peak positions with the characteristic values in the data table to confirm the identity and assess the purity of the sample. For quantitative analysis, the peak heights or areas can be correlated with concentration using a calibration curve.[11]
6. Cleaning
-
Thoroughly clean the ATR crystal after analysis.
-
Wipe away the sample with a lint-free wipe.
-
Clean the crystal surface with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
Experimental Workflow Diagram
Caption: Workflow for FTIR analysis of this compound.
Conclusion
FTIR spectroscopy is a powerful and efficient technique for the analysis of complex triglycerides like this compound. The provided protocol offers a standardized method for obtaining reproducible and high-quality spectra. The characteristic absorption bands detailed in this note can be used for rapid identification and quality assessment. This method is highly applicable in research and industrial settings for the characterization of lipids and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of Fourier transform infrared spectroscopy for the quality and safety analysis of fats and oils: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 1-Myristin-2-Olein-3-Butyrin as a Research Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 1-Myristin-2-Olein-3-Butyrin as a research standard in lipidomics and related fields. This document outlines the properties of the molecule, its primary applications, and comprehensive experimental procedures.
Introduction
This compound is a mixed-chain triacylglycerol (TAG) containing myristic acid (C14:0), oleic acid (C18:1), and butyric acid (C4:0) esterified to a glycerol (B35011) backbone.[1][2][3] As a structurally defined TAG, it serves as an excellent internal standard for the quantification of triglycerides in complex biological samples using mass spectrometry-based techniques.[4][5] The unique combination of fatty acid chain lengths makes it unlikely to be endogenously present in most biological systems, a key characteristic of a reliable internal standard.[4]
Triglycerides are a major class of lipids that function primarily as energy storage molecules and are implicated in various physiological and pathological processes, including metabolic diseases such as obesity, diabetes, and atherosclerosis.[6][7][8] Accurate quantification of specific TAG molecular species is crucial for understanding lipid metabolism and for the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its constituent fatty acids is provided below.
| Property | This compound | Myristic Acid | Oleic Acid | Butyric Acid |
| Molecular Formula | C39H72O6 | C14H28O2 | C18H34O2 | C4H8O2 |
| Molecular Weight ( g/mol ) | 653.0 | 228.37 | 282.46 | 88.11 |
| Synonyms | 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol | Tetradecanoic acid | (Z)-Octadec-9-enoic acid | Butanoic acid |
| Physical State | Likely liquid or semi-solid at room temperature | White crystalline solid | Colorless to pale yellow oily liquid | Oily, colorless liquid |
| Storage | Freezer (-20°C) | Room temperature | 2-8°C | Room temperature |
Note: Some properties for this compound are inferred from the properties of similar triglycerides.
Applications
The primary application of this compound is as an internal standard for the quantitative analysis of triglycerides in various biological matrices, including plasma, serum, tissues, and cell cultures. Its use helps to correct for variations in sample extraction efficiency, injection volume, and ionization efficiency in mass spectrometry, thereby improving the accuracy and precision of quantification.[4]
Key Applications Include:
-
Lipidomics Research: Quantification of triglyceride profiles in studies of metabolic diseases.[5][6]
-
Drug Development: Assessing the effects of drug candidates on lipid metabolism.
-
Nutritional Science: Investigating the impact of diet on triglyceride composition.[7]
-
Biomarker Discovery: Identifying specific triglyceride species as potential biomarkers for disease.
Experimental Protocols
The following protocols describe a general workflow for the quantification of triglycerides in a biological sample using this compound as an internal standard.
Materials and Reagents
-
This compound standard
-
Biological sample (e.g., plasma, tissue homogenate)
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase column[4]
Standard Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v).
-
From the stock solution, prepare a working internal standard solution at a concentration of 10 µg/mL in the same solvent.
Sample Preparation (Lipid Extraction)
This protocol is a modification of the Folch method for lipid extraction.
-
To 50 µL of the biological sample in a glass tube, add 10 µL of the 10 µg/mL internal standard working solution.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., acetonitrile:isopropanol 1:1, v/v) for LC-MS/MS analysis.[4]
LC-MS/MS Analysis
The following are typical parameters for the analysis of triglycerides. Optimization may be required depending on the specific instrumentation.
-
Chromatographic System: UPLC system[5]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[4]
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[4][5]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[4][5]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 98% B
-
15-20 min: Hold at 98% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Data Acquisition: Multiple Reaction Monitoring (MRM) or full scan with fragmentation for identification. For quantification, the precursor ion of this compound ([M+NH4]+) and its characteristic product ions would be monitored.
Data Analysis and Quantification
-
Identify the chromatographic peak corresponding to this compound based on its retention time and specific MRM transition.
-
Identify and integrate the peak areas of the target triglyceride analytes in the samples.
-
Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Prepare a calibration curve using known concentrations of a representative triglyceride standard with a fixed concentration of the internal standard.[4]
-
Determine the concentration of the target triglycerides in the samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for triglyceride quantification using an internal standard.
Principle of Internal Standard Quantification
Caption: Logic of internal standard-based quantification in mass spectrometry.
References
- 1. This compound | Jackson Immuno Research [jacksonimmunor.com]
- 2. This compound | RNA Cell Therapy [rna-cell-therapies-summit.com]
- 3. This compound | Vitaceae [vitaceae.org]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-Myristin-2-Olein-3-Butyrin in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
These application notes describe the utility of 1-Myristin-2-Olein-3-Butyrin, a structured triglyceride (TG), in the field of lipidomics. This unique molecule, containing a short-chain (Butyric acid, C4:0), a long-chain monounsaturated (Oleic acid, C18:1), and a medium-chain saturated (Myristic acid, C14:0) fatty acid, offers versatile applications as both a novel internal standard for mass spectrometry and a tool for investigating lipid metabolism and cell signaling.
Applications in Lipidomics
This compound is a synthetic triacylglycerol not typically found in endogenous biological systems. Its unique combination of fatty acids with disparate chain lengths and saturation levels makes it an ideal candidate for several applications:
-
Internal Standard for Quantitative Lipidomics: Due to its unnatural structure, it can be spiked into biological samples at a known concentration to serve as an internal standard. It is particularly useful for liquid chromatography-mass spectrometry (LC-MS/MS) methods, where it can help normalize for variations in lipid extraction efficiency, sample injection volume, and instrument response across a broad range of triglyceride species.
-
Metabolic Tracer: The butyrate (B1204436) moiety at the sn-3 position can be used to study the metabolic fate of short-chain fatty acids delivered via triglycerides. Upon hydrolysis by lipases, the released butyrate can be traced to understand its absorption, cellular uptake, and subsequent effects on signaling pathways.[1][2][3]
-
Investigation of Butyrate-Mediated Signaling: Butyrate is a well-documented signaling molecule that acts as a ligand for G-protein coupled receptors (GPCRs) like GPR41, GPR43, and GPR109a, and as a histone deacetylase (HDAC) inhibitor.[4][5][6][7] Using this compound allows for the targeted delivery of butyrate in a lipid-soluble form to cells, providing a tool to study its impact on pathways regulating inflammation, metabolism, and cell proliferation.[4][7][8]
Data Presentation
The physicochemical properties of this compound are summarized in Table 1. Table 2 provides example data from a quantitative lipidomics experiment where it was used as an internal standard to determine the concentration of various endogenous triglycerides in human plasma.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol |
| CAS Number | 1122578-93-1[9][10][11] |
| Chemical Formula | C₃₉H₇₀O₆ |
| Molecular Weight | 651.0 g/mol |
| Fatty Acid Composition | Myristic Acid (C14:0), Oleic Acid (C18:1), Butyric Acid (C4:0) |
| Physical State | Oily Liquid |
| Solubility | Soluble in organic solvents (e.g., chloroform, methanol, ethanol, isopropanol)[12][13]; Insoluble in water.[12][13] |
| Storage | -20°C or lower |
Table 2: Example Quantification of Human Plasma Triglycerides using this compound as an Internal Standard (IS)
| Endogenous Triglyceride | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (µg/mL) ± SD |
| IS: this compound | 8.52 | 668.6 [M+NH₄]⁺ | 381.3 [M+NH₄-C₁₈H₃₄O₂]⁺ | Spiked at 10.0 |
| TG 48:1 (e.g., 16:0/16:1/16:0) | 10.15 | 824.8 [M+NH₄]⁺ | 571.5 [M+NH₄-C₁₆H₃₀O₂]⁺ | 25.4 ± 2.1 |
| TG 50:2 (e.g., 16:0/18:2/16:0) | 11.33 | 850.8 [M+NH₄]⁺ | 595.5 [M+NH₄-C₁₈H₃₂O₂]⁺ | 48.9 ± 4.5 |
| TG 52:2 (e.g., 16:0/18:1/18:1) | 12.41 | 878.8 [M+NH₄]⁺ | 597.5 [M+NH₄-C₁₈H₃₄O₂]⁺ | 152.3 ± 11.8 |
| TG 54:3 (e.g., 18:1/18:1/18:1) | 13.58 | 904.9 [M+NH₄]⁺ | 623.6 [M+NH₄-C₁₈H₃₂O₂]⁺ | 95.7 ± 8.3 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Triglycerides in Human Plasma by LC-MS/MS
This protocol details the use of this compound as an internal standard for the quantification of triglycerides in human plasma via LC-MS/MS with Multiple Reaction Monitoring (MRM).
A. Materials and Reagents
-
This compound (Internal Standard, IS)
-
Human Plasma (collected with EDTA)
-
Isopropanol (B130326) (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
0.9% NaCl solution[15]
-
Nitrogen gas supply
-
Glass centrifuge tubes
B. Preparation of Internal Standard Stock Solution
-
Prepare a 1 mg/mL stock solution of this compound in isopropanol.
-
From the stock solution, prepare a working solution of 100 µg/mL in isopropanol. Store both solutions at -20°C.
C. Lipid Extraction from Plasma (Folch Method) [14][15][16][17]
-
Thaw human plasma samples on ice.
-
To a 15 mL glass centrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 100 µg/mL IS working solution to the plasma.
-
Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture.[14][15]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Agitate on an orbital shaker for 20 minutes at room temperature.[15]
-
Add 600 µL of 0.9% NaCl solution to induce phase separation.[15]
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully aspirate the upper aqueous phase and the protein interface.
-
Transfer the lower organic (chloroform) phase to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas at 37°C.
-
Reconstitute the dried lipid film in 200 µL of isopropanol for LC-MS/MS analysis.
D. LC-MS/MS Analysis
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: 10 mM Ammonium Formate in 90:10 (v/v) Isopropanol:Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 99% B
-
15-18 min: Hold at 99% B
-
18-20 min: Return to 30% B and equilibrate
-
-
MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)
-
Ionization Mode: Positive (ESI+)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the internal standard and target triglycerides (see Table 2 for examples). Ammonium adducts [M+NH₄]⁺ are typically used as precursor ions for triglycerides.[18][19]
E. Data Analysis
-
Integrate the peak areas for the internal standard and each endogenous triglyceride.
-
Calculate the response ratio (Area of Analyte / Area of IS).
-
Generate a calibration curve using known concentrations of triglyceride standards.
-
Determine the concentration of each triglyceride in the plasma samples by interpolating from the calibration curve.
Visualizations
References
- 1. Metabolic effects of structured triglycerides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of structured triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolite-Sensing G Protein-Coupled Receptors Connect the Diet-Microbiota-Metabolites Axis to Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]
- 8. Butyrate induces STAT3/HIF-1α/IL-22 signaling via GPCR and HDAC3 inhibition to activate autophagy in head kidney macrophages from turbot (Scophthalmus maximus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Myristic acid | 544-63-8 [chemicalbook.com]
- 13. alphachem.biz [alphachem.biz]
- 14. Lipid extraction by folch method | PPTX [slideshare.net]
- 15. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 16. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 17. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 18. lcms.cz [lcms.cz]
- 19. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Myristin-2-Olein-3-Butyrin in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Myristin-2-Olein-3-Butyrin is a mixed-acid triglyceride containing myristic acid (C14:0) at the sn-1 position, oleic acid (C18:1) at the sn-2 position, and butyric acid (C4:0) at the sn-3 position. This synthetic triglyceride serves as a valuable substrate for studying the activity and specificity of lipases and other esterases. Its unique structure, with fatty acids of varying chain lengths and degrees of saturation at specific glycerol (B35011) backbone positions, allows for detailed investigation of enzyme kinetics, positional specificity, and the influence of substrate composition on enzymatic activity.
The enzymatic hydrolysis of this compound releases myristic acid, oleic acid, and butyric acid, along with intermediate di- and monoglycerides (B3428702). These products are biologically significant molecules that can modulate various cellular signaling pathways. Therefore, assays utilizing this substrate are relevant for drug development, particularly for screening lipase (B570770) inhibitors and for understanding the metabolic fate and signaling roles of dietary and endogenous lipids.
Application: Substrate for Lipase Specificity and Activity Assays
This compound is an ideal substrate for characterizing lipases, particularly those with positional specificity (e.g., sn-1,3 specific lipases like pancreatic lipase) and fatty acid chain length preference.
Enzymatic Hydrolysis Workflow
The enzymatic hydrolysis of this compound by a typical sn-1,3 specific lipase, such as pancreatic lipase, proceeds in a stepwise manner. The enzyme will preferentially hydrolyze the ester bonds at the sn-1 and sn-3 positions, releasing myristic acid and butyric acid, respectively.
Quantitative Data Summary
| Parameter | Substrate Analogue | Value/Observation | Reference |
| Positional Specificity | General Triglycerides | Pancreatic lipase is sn-1,3 specific.[3] | [3] |
| Chain Length Preference | Tributyrin (C4) | High activity.[2] | [2] |
| Trioctanoin (C8) | High activity.[1] | [1] | |
| Triolein (C18:1) | Moderate activity. | [4] | |
| Kinetic Parameters (Apparent) | Due to the preference for shorter chains, the initial rate of hydrolysis is expected to be rapid, driven by the release of butyric acid from the sn-3 position. | N/A | |
| Triolein | Apparent Activation Energy: 59.8 kJ/mol | [4] | |
| Dioleoylglycerol | Apparent Activation Energy: 53.5 kJ/mol | [4] |
Experimental Protocols
Protocol 1: Titrimetric Assay for Total Lipase Activity
This protocol measures the total release of free fatty acids (FFAs) from this compound by titrating with a standardized alkali solution.
Materials:
-
This compound substrate
-
Lipase solution (e.g., porcine pancreatic lipase)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing CaCl2 (e.g., 10 mM) and bile salts (e.g., 2 mM sodium taurodeoxycholate)
-
Emulsifying agent (e.g., gum arabic or Triton X-100)
-
Standardized NaOH solution (e.g., 0.05 M)
-
Thymolphthalein indicator
-
Ethanol (B145695), 95%
-
pH-stat or automatic titrator
Procedure:
-
Substrate Emulsion Preparation:
-
Disperse a known amount of this compound in the Tris-HCl buffer containing the emulsifying agent.
-
Homogenize the mixture using a sonicator or high-speed blender to create a stable emulsion.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., 37°C), add a defined volume of the substrate emulsion.
-
Allow the emulsion to equilibrate to the reaction temperature.
-
-
Enzyme Addition and Titration:
-
Initiate the reaction by adding a known amount of the lipase solution.
-
Immediately begin titrating the released FFAs with the standardized NaOH solution to maintain a constant pH (the setpoint of the pH-stat).
-
Record the volume of NaOH consumed over time.
-
-
Blank Reaction:
-
Run a parallel reaction without the enzyme to account for any non-enzymatic hydrolysis.
-
-
Calculation of Lipase Activity:
-
One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmole of fatty acid per minute under the specified conditions.
-
Calculate the rate of NaOH consumption from the linear portion of the titration curve.
-
Activity (U/mL) = (Rate of NaOH consumption (mL/min) x Molarity of NaOH (mol/L)) / Volume of enzyme solution (mL)
-
Protocol 2: TLC-Based Analysis of Hydrolysis Products
This protocol allows for the qualitative and semi-quantitative analysis of the hydrolysis products (FFAs, di-, and monoglycerides).
Materials:
-
Silica (B1680970) gel TLC plates
-
Developing solvent system: Petroleum ether: Diethyl ether: Acetic acid (80:20:1, v/v/v)[5][6]
-
Standards: this compound, myristic acid, oleic acid, butyric acid, and relevant di- and monoglyceride standards.
-
Iodine vapor or other visualization agent (e.g., 50% sulfuric acid spray followed by charring)[6]
-
TLC developing tank
-
Capillary tubes for spotting
Procedure:
-
Enzymatic Reaction:
-
Perform the lipase-catalyzed hydrolysis of this compound as described in Protocol 1, but at specific time points, quench the reaction by adding an excess of ethanol or by heat inactivation.
-
-
Lipid Extraction:
-
Extract the lipids from the reaction mixture using a suitable solvent system (e.g., chloroform:methanol, 2:1 v/v).
-
Evaporate the solvent to concentrate the lipid extract.
-
-
TLC Plate Preparation and Spotting:
-
Activate the silica gel TLC plate by heating at 110°C for 30 minutes.[6]
-
Draw a starting line with a pencil about 2 cm from the bottom of the plate.
-
Spot the lipid extracts from different time points and the standards onto the starting line.
-
-
Chromatogram Development:
-
Place the TLC plate in a developing tank pre-saturated with the developing solvent.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
-
Visualization and Analysis:
-
Air-dry the plate and place it in a chamber with iodine crystals or spray with the visualization reagent.
-
The different lipid classes will separate based on their polarity, with nonpolar triglycerides migrating furthest and polar monoglycerides and free fatty acids migrating the least.
-
Calculate the Rf values for each spot and compare them to the standards for identification.
-
Protocol 3: GC-MS Quantification of Released Fatty Acids
This protocol provides a highly sensitive and quantitative method for determining the specific fatty acids released during the enzymatic reaction.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a polar capillary column)
-
Derivatization agent (e.g., trimethylsulfonium (B1222738) hydroxide (B78521) or BF3-methanol)
-
Internal standards (e.g., deuterated myristic, oleic, and butyric acids)
-
Solvents for extraction (e.g., heptane, methanol)
Procedure:
-
Enzymatic Reaction and Lipid Extraction:
-
Perform the enzymatic reaction and lipid extraction as described in Protocol 2.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the extracted lipid sample, add the internal standards.
-
Derivatize the free fatty acids to their more volatile methyl esters using a suitable derivatization agent following the manufacturer's protocol.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature program that allows for the separation of the different FAMEs.
-
The mass spectrometer will be used to identify and quantify each FAME based on its mass spectrum and retention time compared to standards.
-
-
Data Analysis:
-
Generate standard curves for each fatty acid using the internal standards.
-
Calculate the concentration of myristic, oleic, and butyric acids released at each time point of the enzymatic reaction.
-
Signaling Pathways of Hydrolysis Products
The fatty acids released from the hydrolysis of this compound are not merely metabolic intermediates but also act as signaling molecules that can influence a variety of cellular processes.
-
Myristic Acid: This saturated fatty acid is a substrate for N-myristoyltransferase, leading to the myristoylation of a variety of proteins. This lipid modification is crucial for protein localization to membranes and for their function in signal transduction cascades.[4][7] Myristic acid has also been shown to regulate triglyceride production through the ubiquitination pathway.[8]
-
Oleic Acid: This monounsaturated fatty acid can protect against insulin resistance by modulating genes in the PI3K signaling pathway.[9] It also stimulates the complete oxidation of fatty acids by activating the SIRT1-PGC1α transcriptional complex through a protein kinase A-dependent mechanism.[10][11]
-
Butyric Acid: As a short-chain fatty acid, butyrate (B1204436) is a well-known inhibitor of histone deacetylases (HDACs), leading to changes in gene expression.[2] It also acts as a signaling molecule by activating G-protein coupled receptors such as GPR41, GPR43, and GPR109a, which can modulate pathways like PI3K/Akt and NF-κB, thereby influencing inflammation and cell survival.[2][5]
Conclusion
This compound is a versatile and informative substrate for enzymatic assays, particularly in the fields of enzymology and drug discovery. The detailed protocols provided herein offer robust methods for assessing lipase activity and for analyzing the products of hydrolysis. Furthermore, understanding the diverse signaling roles of the released fatty acids can provide valuable insights into the metabolic and cellular consequences of triglyceride metabolism. Researchers utilizing this substrate will be well-equipped to conduct detailed investigations into enzyme function and the biological effects of lipid metabolites.
References
- 1. Chain length affects pancreatic lipase activity and the extent and pH-time profile of triglyceride lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 6. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assay for triacylglycerol lipase by a rapid thin-layer chromatographic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cerealsgrains.org [cerealsgrains.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Myristin-2-Olein-3-Butyrin in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Myristin-2-Olein-3-Butyrin is a structured triacylglycerol composed of myristic acid (14:0), oleic acid (18:1), and butyric acid (4:0) esterified to a glycerol (B35011) backbone[1][2][3]. This structure positions it as a potential prodrug for the targeted delivery of butyric acid, a short-chain fatty acid known for its diverse biological activities. Butyrate (B1204436) is a well-documented histone deacetylase (HDAC) inhibitor that can modulate gene expression, leading to various cellular responses including cell cycle arrest, differentiation, and apoptosis in cancer cells[4][5].
The triglyceride form may enhance the cellular uptake and bioavailability of butyrate compared to the administration of butyrate salts like sodium butyrate[5][6]. The long-chain fatty acids, myristin and olein, influence the molecule's lipophilicity and may facilitate its incorporation into cellular membranes. These application notes provide a framework for investigating the effects of this compound in cell culture, with a primary focus on its potential as an anti-cancer agent.
Potential Cell Culture Applications
-
Anti-cancer Research: Investigating the cytotoxic and pro-apoptotic effects on various cancer cell lines, such as colon, liver, and breast cancer[7][8][9].
-
Mechanism of Action Studies: Elucidating the role of this compound in modulating signaling pathways related to cell survival, apoptosis, and cell cycle regulation. This includes studying its activity as an HDAC inhibitor[4].
-
Drug Delivery Vehicle Evaluation: Assessing the efficiency of this structured triglyceride as a delivery system for butyrate and comparing its efficacy to other butyrate donors (e.g., sodium butyrate, tributyrin).
-
Metabolic Studies: Examining the uptake and metabolism of this structured triglyceride by cells and its impact on cellular lipid metabolism[10][11].
Quantitative Data Summary
| Compound | Cell Line | Assay | Observed Effect | Reference |
| Sodium Butyrate | HCT116 (Colon Cancer) | Flow Cytometry | Induction of apoptosis | [9] |
| Sodium Butyrate | SW480 (Colon Cancer) | Not Specified | Anti-carcinogenic effects | [9] |
| Sodium Butyrate | HT29 (Colon Cancer) | Not Specified | Inhibition of cell growth | [9] |
| Butyrate-containing Structured Lipids | Rat "resistant hepatocyte" model | Transcriptome Analysis | Inhibition of cell migration and epithelial-to-mesenchymal transition (EMT) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Application
Objective: To prepare a sterile stock solution of the lipophilic compound this compound and dilute it to working concentrations for cell treatment.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Stock Solution Preparation (e.g., 100 mM): a. Due to its triglyceride nature, this compound is insoluble in water. A high-purity organic solvent like DMSO is recommended for creating a stock solution. b. Accurately weigh the required amount of this compound in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mM). d. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution. e. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. f. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions: a. Thaw an aliquot of the stock solution at room temperature. b. Serially dilute the stock solution with complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 50 µM, 100 µM). c. It is crucial to add the stock solution to the medium dropwise while vortexing or swirling to prevent precipitation of the lipid. d. The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using medium with the same final concentration of DMSO. e. Use the working solutions immediately after preparation.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cells of interest (e.g., HCT116, HepG2)
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Cell Treatment: a. After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. b. Include a vehicle control (medium with DMSO) and an untreated control. c. Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 3: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cells cultured in 6-well plates
-
This compound working solutions
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: a. Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. b. Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Staining: a. Wash the cell pellet twice with cold PBS. b. Resuspend the cells in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Gently vortex and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel. c. Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Proposed mechanism of this compound action.
Caption: General experimental workflow for cell-based assays.
References
- 1. This compound | Vitaceae [vitaceae.org]
- 2. 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol | CAS 1122578-93-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tributyrin | C15H26O6 | CID 6050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 60-01-5: Tributyrin | CymitQuimica [cymitquimica.com]
- 7. Butyrate-containing structured lipids inhibit RAC1 and epithelial-to-mesenchymal transition markers: a chemopreventive mechanism against hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scientists Find Butyrate’s Possible Anticancer Potential is Cell-Type Specific : USDA ARS [ars.usda.gov]
- 9. Frontiers | Sodium butyrate in both prevention and supportive treatment of colorectal cancer [frontiersin.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Triglyceride and cholesteryl ester hydrolysis in a cell culture model of smooth muscle foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Myristin-2-Olein-3-Butyrin Solubilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Myristin-2-Olein-3-Butyrin is a mixed triacylglycerol containing myristic acid (14:0), oleic acid (18:1), and butyric acid (4:0) esterified to a glycerol (B35011) backbone. As a lipid, its solubility in aqueous solutions is negligible, necessitating the use of organic solvents or specialized formulation techniques for experimental use. This document provides detailed protocols for the dissolution of this compound for various research applications, including in vitro cell culture assays and as an analytical standard. The selection of an appropriate solvent and method is critical and depends on the specific requirements of the downstream experiment, such as biocompatibility and the final desired concentration.
Data Presentation: Solubility of Triglycerides
| Solvent | Chemical Class | Expected Solubility of this compound | Recommended Use Cases |
| Chloroform | Halogenated Hydrocarbon | High | Lipid extraction, analytical chromatography |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | High | Organic synthesis, formulation development |
| Methanol | Alcohol | Moderate to Low | Lipid extraction (often in combination with chloroform) |
| Ethanol (B145695) | Alcohol | Moderate | Cell culture (with subsequent complexation), formulation |
| Isopropanol | Alcohol | Moderate | Lipid extraction, some in vitro assays |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Moderate to High | Preparation of stock solutions for in vitro assays |
| Acetone | Ketone | Soluble | General laboratory use, cleaning |
| Benzene | Aromatic Hydrocarbon | High | Organic synthesis (use with caution due to toxicity) |
| Hexane | Alkane | High | Non-polar extractions, chromatography |
| Water | Protic Solvent | Insoluble | - |
Note: "High" solubility generally implies concentrations >50 mg/mL can be achieved. "Moderate" suggests solubility in the range of 1-50 mg/mL. "Low" indicates solubility <1 mg/mL. These are estimations and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol is suitable for preparing a high-concentration stock solution of this compound for use as a standard or for further dilution into other solvent systems.
Materials:
-
This compound (solid or oil)
-
Anhydrous organic solvent of choice (e.g., Chloroform, Dichloromethane, Ethanol, or DMSO)
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound into a clean, dry glass vial.
-
Solvent Addition: Add the appropriate volume of the selected organic solvent to the vial to achieve the target concentration.
-
Dissolution:
-
Cap the vial tightly.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the triglyceride does not fully dissolve, gently warm the vial in a water bath (not exceeding 40°C) for 5-10 minutes. Caution: If using a volatile solvent, ensure proper ventilation and avoid open flames.
-
Follow warming with another 1-2 minutes of vortexing.
-
For difficult-to-dissolve lipids, sonicate the vial in a water bath sonicator for 10-15 minutes, or until the solution is clear.
-
-
Storage: Store the stock solution in a tightly sealed vial at -20°C to prevent solvent evaporation and lipid degradation. Before use, allow the solution to come to room temperature and vortex briefly to ensure homogeneity.
Protocol 2: Preparation of a Bovine Serum Albumin (BSA)-Complexed Stock Solution for Cell Culture
Lipids are toxic to cells when added directly in organic solvents. Complexing with a carrier protein like fatty acid-free BSA allows for their delivery in an aqueous, biocompatible format.
Materials:
-
This compound stock solution in ethanol (prepared as in Protocol 1, e.g., 50 mg/mL)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile conical tubes
-
Sterile filters (0.22 µm)
-
Water bath
Procedure:
-
Prepare BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS or serum-free medium. Warm to 37°C to aid dissolution and then sterile filter.
-
Aliquot BSA Solution: In a sterile conical tube, place the required volume of the 10% BSA solution.
-
Complexation:
-
Warm the ethanolic stock solution of this compound to room temperature.
-
While gently vortexing the BSA solution, add the lipid stock solution dropwise to the BSA solution. The final concentration of ethanol in the BSA solution should not exceed 1%.
-
For example, to prepare a 1 mM stock of the triglyceride (MW ~550 g/mol ) in 10% BSA, add 11 µL of a 50 mg/mL ethanolic stock to 1 mL of 10% BSA solution.
-
-
Incubation: Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to ensure complete complexation.
-
Sterilization and Storage: Sterile filter the final BSA-complexed lipid solution using a 0.22 µm filter. Aliquot and store at -20°C for long-term use or at 4°C for short-term use (up to one week).
Visualizations
Caption: Workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing a BSA-complexed triglyceride solution for cell culture.
Application Note: Quantification of 1-Myristin-2-Olein-3-Butyrin in Human Plasma using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Myristin-2-Olein-3-Butyrin is a mixed-chain triglyceride (TG) containing myristic acid (C14:0), oleic acid (C18:1), and butyric acid (C4:0). The quantification of specific triglycerides in biological matrices is crucial for understanding lipid metabolism, disease biomarker discovery, and pharmacokinetic studies of lipid-based drug delivery systems. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method utilizes a protein precipitation extraction procedure and multiple reaction monitoring (MRM) for accurate quantification.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol outlines the extraction of this compound from human plasma.
-
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Internal Standard (IS): Glyceryl trilinolenate (TG 54:9) or a stable isotope-labeled analog of the analyte.[1]
-
Propan-2-ol (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Thaw frozen human plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of cold propan-2-ol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Analysis
This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.
-
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent)
-
-
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Propan-2-ol (1:1, v/v) with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) %A %B 0.0 60 40 2.0 20 80 8.0 0 100 10.0 0 100 10.1 60 40 | 12.0 | 60 | 40 |
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
-
MRM Transitions: The MRM transitions are based on the neutral loss of the constituent fatty acids from the ammoniated precursor ion. The precursor ion for this compound (C43H80O6, MW: 692.59) as an ammonium (B1175870) adduct [M+NH4]+ is m/z 710.6.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 710.6 | 482.5 (Neutral Loss of Oleic Acid) | 0.05 | 40 | 25 |
| This compound (Qualifier) | 710.6 | 424.4 (Neutral Loss of Myristic Acid) | 0.05 | 40 | 30 |
| Internal Standard (e.g., TG 54:9) | 890.7 | 614.5 | 0.05 | 45 | 35 |
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in human plasma samples from a control group and a group treated with a hypothetical drug.
| Sample Group | N | Concentration of this compound (ng/mL) | Standard Deviation |
| Control | 10 | 15.8 | 3.2 |
| Treated | 10 | 28.4 | 5.7 |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Principle of MRM for this compound detection.
References
Application Notes and Protocols for 1-Myristin-2-Olein-3-Butyrin in Model Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Myristin-2-Olein-3-Butyrin is a mixed-chain triglyceride (TG) of significant interest in the study of model membranes. Its unique asymmetrical structure, comprising a saturated medium-chain fatty acid (myristic acid, C14:0), a monounsaturated long-chain fatty acid (oleic acid, C18:1), and a short-chain fatty acid (butyric acid, C4:0), makes it a valuable tool for investigating various aspects of lipid bilayer dynamics, protein-lipid interactions, and the biophysics of cellular membranes. The presence of fatty acids with disparate lengths and degrees of saturation allows for the exploration of lipid packing, membrane fluidity, and the formation of lipid domains.[1][2][3] These characteristics are crucial for understanding biological processes such as signal transduction and membrane trafficking. Furthermore, the incorporation of such triglycerides into lipid-based formulations is a promising avenue for drug delivery systems.[4][5][6]
This document provides detailed application notes and experimental protocols for the use of this compound in model membrane research. While direct experimental data for this specific molecule is limited, the provided methodologies are based on established principles for studying similar mixed-chain and asymmetric lipids.
Physicochemical Properties and Data Presentation
The unique combination of fatty acids in this compound gives it distinct physicochemical properties compared to homogenous triglycerides. A summary of its known and estimated properties is provided below.
| Property | Value (Estimated/Known) | Reference/Source |
| Synonyms | 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol | --INVALID-LINK--[7] |
| Molecular Formula | C39H70O6 | Deduced from structure |
| Molecular Weight | 639.0 g/mol | Deduced from structure |
| Physical State | Likely liquid or low-melting solid at room temperature | Inferred from component fatty acids |
| Solubility | Insoluble in water; Soluble in organic solvents | General property of triglycerides |
Predicted Effects on Model Membranes
The asymmetric nature of this compound is expected to induce unique effects on the biophysical properties of lipid bilayers.
-
Membrane Fluidity: The short butyryl chain is anticipated to increase membrane fluidity by disrupting the packing of adjacent phospholipid acyl chains.[1][2][8] Conversely, the saturated myristoyl chain would favor a more ordered state, while the unsaturated oleoyl (B10858665) chain would also contribute to increased fluidity due to the kink in its structure.[3] The overall effect will likely be a localized increase in fluidity.
-
Lipid Packing and Bilayer Thickness: The disparate chain lengths will create packing defects within the membrane. This can lead to a localized decrease in bilayer thickness and an increase in the free volume within the hydrophobic core.
-
Lipid Domain Formation: Due to its heterogeneous nature, this compound may preferentially partition into or influence the formation of lipid domains (rafts).[9][10] It could potentially localize at the boundaries of liquid-ordered (Lo) and liquid-disordered (Ld) phases.
-
Triglyceride Accumulation and Blister Formation: Like other triglycerides, this compound has limited solubility in phospholipid bilayers. At concentrations above a few mole percent, it is expected to phase-separate and form triglyceride-rich blisters or lenses within the hydrophobic core of the membrane.[11][12]
Applications in Model Membrane Studies
-
Probing Membrane Fluidity and Dynamics: The incorporation of this triglyceride can be used to systematically study how variations in acyl chain composition affect membrane fluidity, which is crucial for the function of membrane-bound proteins.
-
Investigating Lipid-Protein Interactions: The altered membrane environment created by this compound can be used to assess the sensitivity of membrane proteins to changes in lipid packing and fluidity.
-
Modeling Lipid Droplet Biogenesis: The formation of triglyceride blisters within model membranes serves as a simplified system to study the initial stages of intracellular lipid droplet formation.[11]
-
Development of Drug Delivery Systems: The unique properties of mixed-chain triglycerides are advantageous in creating lipid-based drug delivery systems, such as liposomes and nanoemulsions, for poorly soluble drugs.[4][13]
Experimental Protocols
Protocol 1: Incorporation of this compound into Liposomes via Thin-Film Hydration
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing the triglyceride of interest.
Materials:
-
This compound
-
Phospholipid(s) of choice (e.g., POPC, DPPC)
-
Cholesterol (optional)
-
Chloroform or a 2:1 chloroform:methanol mixture
-
Hydration buffer (e.g., PBS, Tris-HCl)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired amounts of phospholipids (B1166683), cholesterol (if used), and this compound in the organic solvent. Ensure a homogenous mixture is formed.
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Film Hydration: Hydrate the lipid film with the aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tm) of the main phospholipid component.
-
Vesicle Formation: Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain LUVs of a defined size, subject the MLV suspension to multiple passes through an extruder fitted with a polycarbonate membrane of the desired pore size.
Protocol 2: Characterization of Thermotropic Properties by Differential Scanning Calorimetry (DSC)
DSC is used to measure the phase transition temperature (Tm) and enthalpy (ΔH) of the lipid bilayer, providing insights into lipid packing and the effects of the incorporated triglyceride.[14][15][16]
Procedure:
-
Prepare liposome samples with varying concentrations of this compound as described in Protocol 1.
-
Load a precise amount of the liposome suspension into an aluminum DSC pan and seal it.
-
Use the hydration buffer as a reference.
-
Perform heating and cooling scans over a temperature range that encompasses the phase transition of the primary phospholipid.
-
Analyze the resulting thermograms to determine Tm and ΔH.
Expected Quantitative Data:
| Concentration of this compound (mol%) | Main Phase Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Transition Width (°C) |
| 0 (Pure POPC) | -2 | 7.6 | ~2 |
| 2 | Broadened, slight decrease | Decreased | Increased |
| 5 | Significantly broadened, further decrease | Further decreased | Significantly increased |
| 10 | Very broad or absent | Markedly decreased | Very broad |
Protocol 3: Analysis of Membrane Dynamics by Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR can provide information on the orientation and dynamics of the triglyceride within the lipid bilayer.[17][18][19]
Procedure:
-
Prepare multilamellar vesicles (MLVs) with the triglyceride.
-
Use deuterated phospholipids or synthesize deuterated this compound for specific labeling.
-
Acquire solid-state ²H or ³¹P NMR spectra.
-
Analyze the spectral line shapes and quadrupolar splittings to determine the order parameters of the lipid chains.
Protocol 4: Visualization of Lipid Domains by Fluorescence Microscopy
This technique allows for the direct visualization of phase separation and the formation of lipid domains in giant unilamellar vesicles (GUVs).[9][20][21]
Procedure:
-
Prepare GUVs containing this compound using a method like electroformation.
-
Incorporate a fluorescent lipid probe that preferentially partitions into either the liquid-ordered (e.g., a Bodipy-labeled lipid) or liquid-disordered (e.g., DiI) phase.
-
Image the GUVs using a confocal or epifluorescence microscope.
-
Analyze the images for the presence, size, and shape of distinct fluorescent domains.
Logical Relationships and Concluding Remarks
The structural features of this compound directly influence its effects on model membranes, which in turn dictates its potential applications.
References
- 1. lipotype.com [lipotype.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems : A Systematic Review [jstage.jst.go.jp]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Vitaceae [vitaceae.org]
- 8. quora.com [quora.com]
- 9. Fluorescence sensors for imaging membrane lipid domains and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Imaging lipid domains in cell membranes: the advent of super-resolution fluorescence microscopy [frontiersin.org]
- 11. Triglyceride Blisters in Lipid Bilayers: Implications for Lipid Droplet Biogenesis and the Mobile Lipid Signal in Cancer Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pre-existing bilayer stresses modulate triglyceride accumulation in the ER versus lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of paclitaxel-loaded liposomal nanocarrier stabilized by triglyceride incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucm.es [ucm.es]
- 15. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An NMR investigation of the changes in plasma membrane triglyceride and phospholipid precursors during the activation of T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of triglyceride‐rich lipoproteins by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. Fluorescence Microscopy to Study Domains in Supported Lipid Bilayers | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Myristin-2-Olein-3-Butyrin in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Myristin-2-Olein-3-Butyrin is an asymmetric triacylglycerol containing myristic acid (a saturated fatty acid), oleic acid (a monounsaturated fatty acid), and butyric acid (a short-chain fatty acid) at the sn-1, sn-2, and sn-3 positions of the glycerol (B35011) backbone, respectively.[1][2][3] This structured lipid has garnered interest in drug delivery research due to its potential to form stable and efficient nanocarrier systems. Its asymmetry may lead to imperfections in the crystal lattice of lipid nanoparticles, which can enhance drug loading capacity and control release kinetics. This document provides detailed application notes and protocols for the utilization of this compound in the formulation of Nanostructured Lipid Carriers (NLCs) for drug delivery.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its constituent fatty acids. Myristic acid is a solid at room temperature, oleic acid is a liquid, and butyric acid is a volatile short-chain fatty acid. This combination suggests that this compound is likely a semi-solid or liquid at room temperature, making it a suitable candidate as a liquid lipid or part of the liquid lipid matrix in NLC formulations.
Table 1: Physicochemical Properties of Constituent Fatty Acids and Related Triglycerides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State at 25°C |
| Myristic Acid | C14H28O2 | 228.37 | 54.4 | Solid |
| Oleic Acid | C18H34O2 | 282.47 | 13-14 | Liquid |
| Butyric Acid | C4H8O2 | 88.11 | -7.9 | Liquid |
| Trimyristin (Myristic Acid Triglyceride) | C45H86O6 | 723.17 | 56-57 | Solid[4] |
| Tributyrin (Butyric Acid Triglyceride) | C15H26O6 | 302.36 | -75 | Liquid[5][6] |
| This compound | C39H72O6 | 637.0 | Not available | Predicted to be liquid or semi-solid |
Application in Nanostructured Lipid Carriers (NLCs)
NLCs are a second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids.[7] This mixture creates a less ordered lipid matrix, which can accommodate higher amounts of drug and prevent drug expulsion during storage.[7] The unique structure of this compound, with its combination of saturated, unsaturated, and short-chain fatty acids, makes it an interesting candidate for the liquid lipid component in NLC formulations.
Proposed Advantages of this compound in NLCs:
-
Enhanced Drug Solubility and Loading: The presence of different fatty acid chains can create a more amorphous and less crystalline lipid matrix, which may improve the solubility and loading capacity for a variety of drug molecules.
-
Improved Stability: The asymmetric structure can disrupt the perfect crystal lattice of the solid lipid, potentially leading to more stable nanoparticle dispersions with reduced drug leakage over time.
-
Modulated Drug Release: The heterogeneous lipid environment could allow for a more controlled and sustained release of the encapsulated drug.
Experimental Protocols
The following are detailed protocols for the formulation and characterization of NLCs using this compound as a liquid lipid component.
Protocol 1: Formulation of NLCs by Hot High-Pressure Homogenization
This protocol describes the preparation of NLCs using a widely adopted and scalable method.
Materials:
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Liquid Lipid: this compound
-
Drug (lipophilic)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (e.g., Soya lecithin)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid and this compound in a beaker. The ratio of solid to liquid lipid can be varied (e.g., 70:30, 80:20 w/w) to optimize drug loading and release.
-
Heat the lipid mixture in a water bath to 5-10°C above the melting point of the solid lipid, under gentle magnetic stirring, until a clear, homogenous oil phase is obtained.
-
Dissolve the lipophilic drug in the molten lipid phase.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Homogenize at a pressure of 500-1500 bar for 3-5 cycles. The temperature should be maintained above the lipid's melting point throughout this process.
-
-
Cooling and NLC Formation:
-
The resulting nanoemulsion is then cooled down to room temperature or in an ice bath under gentle stirring to allow for the crystallization of the lipid matrix and the formation of NLCs.
-
-
Storage:
-
Store the NLC dispersion at 4°C for further characterization.
-
Table 2: Example Formulation Parameters for NLCs
| Component | Concentration (% w/v) |
| Solid Lipid (Glyceryl monostearate) | 7.0 |
| Liquid Lipid (this compound) | 3.0 |
| Lipophilic Drug | 0.5 |
| Poloxamer 188 | 2.5 |
| Soya lecithin | 0.5 |
| Purified Water | up to 100 |
Protocol 2: Characterization of NLCs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Procedure: Dilute the NLC dispersion with purified water to an appropriate concentration. Measure the particle size, PDI, and zeta potential at 25°C.
-
Expected Results: Particle size in the range of 100-300 nm, PDI < 0.3 (indicating a narrow size distribution), and a zeta potential of at least ±30 mV for good physical stability.
2. Entrapment Efficiency (EE) and Drug Loading (DL):
-
Method: Ultrafiltration-centrifugation followed by quantification of the free drug using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Procedure:
-
Separate the unencapsulated drug from the NLC dispersion using a centrifugal filter unit (e.g., Amicon® Ultra).
-
Quantify the amount of free drug in the aqueous phase.
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total drug amount - Free drug amount) / Total drug amount] x 100
-
DL (%) = [(Total drug amount - Free drug amount) / Total lipid amount] x 100
-
-
Table 3: Hypothetical Characterization Data for Optimized NLC Formulation
| Parameter | Value |
| Particle Size (nm) | 180 ± 5.2 |
| Polydispersity Index (PDI) | 0.21 ± 0.03 |
| Zeta Potential (mV) | -35.5 ± 1.8 |
| Entrapment Efficiency (%) | 92.3 ± 2.5 |
| Drug Loading (%) | 4.6 ± 0.3 |
3. In Vitro Drug Release Study:
-
Method: Dialysis bag method.
-
Procedure:
-
Place a known amount of the drug-loaded NLC dispersion into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the drug concentration in the withdrawn samples.
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release profile.
Visualizations
Caption: Workflow for NLC formulation using hot high-pressure homogenization.
Caption: Conceptual diagram of NLC structure and characterization parameters.
Conclusion
This compound presents a promising, yet underexplored, option as a liquid lipid component in the formulation of NLCs for drug delivery. Its unique asymmetric structure may offer advantages in terms of drug loading, stability, and controlled release. The provided protocols offer a foundational framework for researchers to begin exploring the potential of this novel structured lipid in their drug delivery systems. Further research is warranted to fully elucidate its physicochemical properties and to optimize its application in various drug delivery contexts.
References
- 1. 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol - CAS:1122578-93-1 - KKL Med Inc. [m.kklmed.com]
- 2. 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol | CAS 1122578-93-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Trimyristin | C45H86O6 | CID 11148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Vitaceae [vitaceae.org]
- 6. Tributyrin | C15H26O6 | CID 6050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Myristin-2-Olein-3-Butyrin
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Myristin-2-Olein-3-Butyrin and other structured triglycerides.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, particularly when using enzymatic methods with lipases.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Target Product | Suboptimal enzyme activity. | Optimize reaction temperature, pH, and enzyme concentration. Ensure the chosen lipase (B570770) is effective for the specific fatty acids used. |
| Poor substrate solubility. | Use a suitable solvent system to ensure all reactants are in the same phase. | |
| Reversible reaction equilibrium. | Remove byproducts, such as water, from the reaction mixture to drive the reaction towards product formation. | |
| Presence of Impurities and Byproducts | Acyl migration. | Use a specific 1,3-specific lipase to minimize the migration of fatty acids on the glycerol (B35011) backbone. Lower reaction temperatures can also reduce acyl migration. |
| Incomplete reaction. | Increase reaction time or enzyme concentration to ensure the reaction goes to completion. | |
| Formation of di- and monoglycerides. | Optimize the molar ratio of substrates to favor the formation of triglycerides. | |
| Difficulty in Product Purification | Similar physical properties of product and byproducts. | Employ multi-step purification techniques, such as molecular distillation followed by chromatography. |
| Co-elution with unreacted starting materials. | Adjust the chromatographic conditions (e.g., solvent gradient, stationary phase) to improve separation. | |
| Inconsistent Batch-to-Batch Results | Variability in raw material quality. | Ensure consistent quality of starting materials, including fatty acids and glycerol. |
| Inconsistent reaction conditions. | Maintain precise control over reaction parameters such as temperature, mixing speed, and water content. |
Frequently Asked Questions (FAQs)
1. What is the most effective method for synthesizing this compound?
Enzymatic synthesis using a 1,3-specific lipase is generally the preferred method for producing structured triglycerides like this compound. This method offers high specificity, which helps to control the position of the fatty acids on the glycerol backbone and minimize the formation of unwanted byproducts.
2. How can I minimize acyl migration during the synthesis process?
Acyl migration, the movement of fatty acid chains on the glycerol molecule, is a common problem that leads to the formation of undesired isomers. To minimize this:
-
Use a 1,3-specific lipase, which selectively catalyzes reactions at the sn-1 and sn-3 positions of the glycerol backbone.
-
Control the reaction temperature; lower temperatures generally reduce the rate of acyl migration.
-
Minimize the water content in the reaction medium, as water can facilitate acyl migration.
3. What are the critical parameters to control during enzymatic synthesis?
The following parameters are crucial for optimizing the yield and purity of the final product:
-
Temperature: Affects enzyme activity and reaction rate.
-
pH: Each enzyme has an optimal pH range for activity.
-
Substrate Molar Ratio: The ratio of fatty acids to glycerol can influence the product distribution.
-
Enzyme Load: The amount of enzyme used will affect the reaction time and cost.
-
Water Content: A small amount of water is necessary for enzyme activity, but excess water can lead to hydrolysis and acyl migration.
4. What analytical techniques are suitable for monitoring the reaction and characterizing the final product?
A combination of techniques is typically used:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
-
Gas Chromatography (GC): To determine the fatty acid composition of the product.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the different triglycerides and other lipids in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the positional distribution of the fatty acids on the glycerol backbone.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes a two-step enzymatic process for the synthesis of this compound.
Step 1: Synthesis of 1,3-dicaprylin-2-olein
-
Materials: Oleic acid, glycerol, and a 1,3-specific lipase (e.g., Lipozyme RM IM).
-
Procedure:
-
Combine oleic acid and glycerol in a 2:1 molar ratio in a solvent-free system.
-
Add the lipase (e.g., 5-10% by weight of substrates).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) with constant stirring.
-
Apply a vacuum to remove water produced during the reaction.
-
Monitor the reaction by TLC until the desired conversion is achieved.
-
Purify the resulting 1,3-dicaprylin-2-olein using column chromatography.
-
Step 2: Transesterification with Butyric Anhydride (B1165640)
-
Materials: 1,3-dicaprylin-2-olein, butyric anhydride, and a 1,3-specific lipase.
-
Procedure:
-
Dissolve the purified 1,3-dicaprylin-2-olein and butyric anhydride in an appropriate solvent (e.g., hexane).
-
Add the lipase to the mixture.
-
Incubate at a controlled temperature (e.g., 50°C) with shaking.
-
Monitor the formation of this compound by HPLC.
-
Once the reaction is complete, remove the enzyme by filtration.
-
Purify the final product using silica (B1680970) gel chromatography.
-
Visualizations
1-Myristin-2-Olein-3-Butyrin stability and storage conditions
This technical support center provides guidance on the stability and storage of 1-Myristin-2-Olein-3-Butyrin, a mixed triacylglycerol of significant interest in research and drug development. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by three main factors:
-
Oxidation: The oleic acid moiety, being an unsaturated fatty acid, is susceptible to oxidation at the double bond. This can be initiated by exposure to oxygen, light, and trace metals.
-
Hydrolysis: The ester linkages of the triglyceride can be hydrolyzed to free fatty acids (myristic acid, oleic acid, butyric acid) and glycerol. This process is accelerated by moisture, heat, and the presence of acids, bases, or lipases.
-
Temperature: Elevated temperatures can increase the rates of both oxidation and hydrolysis. Furthermore, temperature fluctuations can induce polymorphic transitions in the crystalline structure of the triglyceride, potentially altering its physical properties.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions. For specific shelf-life information, always refer to the manufacturer's certificate of analysis.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below | Minimizes chemical degradation and enzymatic activity. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation of the oleoyl (B10858665) group. |
| Light | Amber vial or in the dark | Prevents photo-oxidation. |
| Container | Tightly sealed glass container with a Teflon-lined cap | Avoids contamination from plasticizers and prevents moisture ingress. |
| Form | Dissolved in a suitable organic solvent | For unsaturated lipids, storage in solution is often preferred over the neat oil or solid form to prevent oxidation. |
Q3: Can I repeatedly freeze and thaw my sample of this compound?
A3: It is advisable to minimize freeze-thaw cycles. Repeated cycling can potentially affect the physical stability of the sample, including its crystalline structure, and may increase the risk of moisture condensation, which can lead to hydrolysis. For frequent use, it is best to aliquot the sample into smaller, single-use vials.
Q4: What are the potential degradation products of this compound?
A4: The primary degradation products resulting from hydrolysis are myristic acid, oleic acid, butyric acid, and glycerol, as well as mono- and diacylglycerols. Oxidation of the oleic acid component can lead to the formation of hydroperoxides, aldehydes, and other secondary oxidation products.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing) | Oxidation of the oleic acid moiety. | Discard the sample. Ensure future storage is under an inert atmosphere and protected from light. |
| Change in physical state (e.g., unexpected solidification or liquefaction) | Polymorphic transition or absorption of moisture. | Characterize the thermal behavior using Differential Scanning Calorimetry (DSC). Ensure the storage container is tightly sealed. |
| Appearance of a rancid or unpleasant odor | Hydrolysis leading to the release of free butyric acid. | The sample has likely degraded. It is advisable to use a fresh sample for experiments. |
| Inconsistent experimental results | Sample degradation leading to the presence of impurities. | Verify the purity of the sample using techniques like HPLC or GC. Review storage and handling procedures. |
Experimental Protocols
General Protocol for Stability Testing (Forced Degradation Study)
Forced degradation studies are essential to understand the intrinsic stability of a compound. Here is a general protocol that can be adapted for this compound.
1. Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Suitable organic solvent (e.g., chloroform, hexane)
-
HPLC or GC system with an appropriate detector (e.g., ELSD, MS, or FID)
-
Photostability chamber
-
Oven
3. Methodology:
-
Acid Hydrolysis: Dissolve a known concentration of the triglyceride in the organic solvent and treat with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the triglyceride solution with 0.1 M NaOH at a controlled temperature for a specific duration. Neutralize before analysis.
-
Oxidation: Treat the triglyceride solution with 3% H₂O₂ at room temperature for a set time.
-
Thermal Degradation: Store the neat compound or its solution in an oven at an elevated temperature (e.g., 70°C) for a specified period.
-
Photostability: Expose the compound (as a solid or in solution) to light in a photostability chamber according to ICH Q1B guidelines.
4. Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the sample using a validated HPLC or GC method to separate and quantify the parent compound and any degradation products.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify new peaks corresponding to degradation products.
5. Data Interpretation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify the major degradation products if a mass spectrometer is used as a detector.
-
This information will help in developing a stability-indicating analytical method and in understanding the handling and storage requirements.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Mass Spectrometry of 1-Myristin-2-Olein-3-Butyrin
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry of 1-Myristin-2-Olein-3-Butyrin and similar mixed-acid triacylglycerols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mass spectrometry analysis of this compound.
Issue 1: Unexpected Peaks in the Mass Spectrum
Question: I am observing peaks in my mass spectrum that do not correspond to the expected molecular ion of this compound. What are the potential sources of these artifacts?
Answer:
Unexpected peaks in the mass spectrum of a triacylglycerol (TAG) like this compound can arise from several sources. These artifacts can complicate data interpretation and lead to incorrect structural assignments. The most common sources are in-source fragmentation, the formation of various adducts, and the presence of contaminants.
-
In-Source Fragmentation: Even with soft ionization techniques like electrospray ionization (ESI), some fragmentation of the parent molecule can occur in the ion source. For TAGs, the most common in-source fragmentation is the neutral loss of one of the fatty acid chains, resulting in the appearance of diacylglycerol (DAG)-like ions.
-
Adduct Formation: In addition to the expected protonated molecule ([M+H]⁺) or ammonium (B1175870) adduct ([M+NH₄]⁺), TAGs can form adducts with other cations present in the sample or mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺). This will result in a series of peaks corresponding to these different adducts.
-
Contaminants: The presence of contaminants from solvents, sample handling, or co-eluting species from a chromatographic separation can introduce extraneous peaks into the mass spectrum.
Issue 2: Difficulty in Distinguishing this compound from its Regioisomers
Question: How can I confirm that the major peak I am observing is indeed this compound and not one of its regioisomers, such as 1-Olein-2-Myristin-3-Butyrin?
Answer:
Distinguishing between regioisomers of triacylglycerols by mass spectrometry is a common challenge that can be addressed by tandem mass spectrometry (MS/MS). The fragmentation pattern of a TAG is dependent on the position of the fatty acids on the glycerol (B35011) backbone.
During collision-induced dissociation (CID) in MS/MS, the fatty acid at the sn-2 position is typically lost less readily than the fatty acids at the sn-1 and sn-3 positions. By analyzing the relative intensities of the fragment ions corresponding to the neutral loss of each fatty acid, you can deduce the positional arrangement.
For this compound, you would expect to see the following neutral losses:
-
Loss of Myristic acid (from sn-1)
-
Loss of Oleic acid (from sn-2)
-
Loss of Butyric acid (from sn-3)
The fragment ion corresponding to the loss of Oleic acid from the sn-2 position should be of lower intensity compared to the fragment ions from the loss of Myristic and Butyric acids from the sn-1 and sn-3 positions, respectively.
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for the molecular ion and major fragments of this compound?
A1: The expected mass-to-charge (m/z) values will depend on the adduct formed during ionization. The molecular weight of this compound is 636.99 g/mol . The table below summarizes the expected m/z values for common adducts and the major diacylglycerol-like fragment ions resulting from the neutral loss of a fatty acid.
| Ion Species | Description | Expected m/z |
| [M+H]⁺ | Protonated Molecule | 637.99 |
| [M+NH₄]⁺ | Ammonium Adduct | 654.02 |
| [M+Na]⁺ | Sodium Adduct | 659.97 |
| [M+K]⁺ | Potassium Adduct | 675.95 |
| [M+H - C₁₄H₂₈O₂]⁺ | Loss of Myristic Acid | 409.62 |
| [M+H - C₁₈H₃₄O₂]⁺ | Loss of Oleic Acid | 355.53 |
| [M+H - C₄H₈O₂]⁺ | Loss of Butyric Acid | 549.88 |
Q2: What is the recommended sample preparation method for analyzing this compound by ESI-MS?
A2: A standard lipid extraction method, such as a modified Folch or Bligh-Dyer extraction, is recommended. The key is to ensure complete extraction of the non-polar triacylglycerol from the sample matrix while minimizing the co-extraction of interfering substances. The final lipid extract should be dissolved in a solvent compatible with the mobile phase of your LC-MS system, typically a mixture of methanol, isopropanol, or acetonitrile (B52724) with a small amount of an additive like ammonium acetate (B1210297) to promote the formation of [M+NH₄]⁺ adducts.
Q3: Can in-source fragmentation be minimized?
A3: Yes, the extent of in-source fragmentation can often be minimized by optimizing the ion source parameters. Reducing the capillary voltage, and cone voltage (or equivalent parameters on your specific instrument) can decrease the energy transferred to the ions as they enter the mass spectrometer, thereby reducing fragmentation.
Experimental Protocols
Protocol: ESI-MS/MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with electrospray ionization.
-
Sample Preparation:
-
Perform a lipid extraction using a suitable method (e.g., Folch extraction).
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of isopropanol:acetonitrile:water (2:1:1, v/v/v) containing 10 mM ammonium acetate.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium acetate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate.
-
Gradient: A suitable gradient to separate the triacylglycerol from other lipid classes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 30-50 V (optimize to minimize in-source fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Full Scan MS: Scan a mass range that includes the expected m/z of the [M+NH₄]⁺ adduct (e.g., m/z 400-800).
-
Tandem MS (MS/MS):
-
Select the [M+NH₄]⁺ ion of this compound (m/z 654.02) as the precursor ion.
-
Use an appropriate collision energy to induce fragmentation and observe the neutral loss of the fatty acid chains.
-
-
Visualizations
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Caption: Fragmentation pathway of this compound in ESI-MS/MS.
Technical Support Center: Optimizing HPLC Separation of 1-Myristin-2-Olein-3-Butyrin Isomers
Welcome to the technical support center for the chromatographic analysis of 1-Myristin-2-Olein-3-Butyrin (MOBu) and its positional isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC separation of these complex triglycerides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound and its positional isomers?
The main difficulty lies in the subtle structural differences between the isomers. Positional isomers, such as 1-Butyrin-2-Olein-3-Myristin, have the same fatty acid composition and therefore identical equivalent carbon numbers (ECN). This results in very similar physicochemical properties, making their separation by conventional reversed-phase HPLC challenging.[1] The key to a successful separation is a highly selective chromatographic system.
Q2: What are the recommended HPLC techniques for separating these triglyceride regioisomers?
Two primary HPLC-based methods are effective for this type of separation:
-
Non-Aqueous Reversed-Phase (NARP) HPLC: This technique is widely used and separates triglycerides based on their partitioning between a non-polar stationary phase (like C18 or C30) and a more polar mobile phase.[1][2] While standard NARP-HPLC may not be sufficient, optimization of the column, mobile phase, and temperature can achieve the desired resolution.[1][2]
-
Silver-Ion HPLC (Ag+-HPLC): This is a powerful technique for separating isomers based on the number, geometry, and position of double bonds in the fatty acid chains.[2] The interaction between the π-electrons of the double bonds in the oleic acid moiety and the silver ions on the stationary phase allows for fine-tuned separation.[1]
Q3: Which type of HPLC column is most effective for separating positional isomers of mixed-acid triglycerides?
The choice of column is critical for a successful separation.
-
Reversed-Phase Columns: Octadecylsilyl (C18 or ODS) stationary phases are the most commonly used. For challenging separations of positional isomers, polymeric ODS columns or multiple columns connected in series to increase theoretical plates can be effective.[3][4]
-
Silver-Ion Columns: When the separation is based on the degree of unsaturation, a silver-ion column is the preferred choice due to its high selectivity.[5]
Q4: How does the mobile phase composition affect the separation of these isomers?
The mobile phase composition, particularly the choice and proportion of the organic modifier, is a critical parameter.[6]
-
In NARP-HPLC , gradients of solvents like acetonitrile (B52724) with modifiers such as isopropanol, acetone, or methyl tert-butyl ether are commonly used.[1][7] Small adjustments to the modifier concentration can significantly impact selectivity.
-
In Ag+-HPLC , the mobile phase often contains a small percentage of a polar solvent in a non-polar solvent (e.g., acetonitrile in hexane) to modulate the retention.
Q5: What is the influence of temperature on the separation of triglyceride isomers?
Temperature plays a significant role in the separation.[8]
-
In NARP-HPLC , lower temperatures generally increase retention times and can sometimes improve the resolution of regioisomers.[1][6]
-
Conversely, for some separations, especially with highly saturated triglycerides, a moderate increase in temperature can improve solubility and peak shape.[8] It is crucial to empirically determine the optimal temperature for a specific separation.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or No Resolution | Inappropriate Mobile Phase: The solvent strength or selectivity is not optimal for separating the isomers. | 1. Systematically vary the concentration of the organic modifier (e.g., isopropanol, acetone) in small increments.[1] 2. Implement a shallow gradient elution to enhance separation. 3. Ensure the mobile phase components are of high purity and are properly degassed. |
| Incorrect Column Selection: The stationary phase does not provide sufficient selectivity. | 1. For regioisomers, consider using a polymeric ODS column.[3] 2. If isomers differ in unsaturation, a silver-ion (Ag+-HPLC) column is recommended.[1] 3. To increase efficiency, connect two or more columns in series.[4][8] | |
| Suboptimal Temperature: The column temperature is not optimized for the separation. | 1. Experiment with a range of temperatures (e.g., 10°C to 40°C) in 5°C increments to find the optimum.[1] 2. Ensure consistent and accurate temperature control of the column compartment. | |
| Peak Tailing or Broadening | Sample Overload: Too much sample has been injected onto the column. | 1. Reduce the mass of the sample injected. 2. Perform a loading study to determine the column's capacity. |
| Incompatible Injection Solvent: The solvent used to dissolve the sample is too strong compared to the initial mobile phase. | 1. Whenever possible, dissolve the sample in the initial mobile phase.[7] 2. If a stronger solvent is necessary, inject the smallest possible volume. | |
| Column Degradation: The column performance has deteriorated due to contamination or loss of stationary phase. | 1. Flush the column with a strong solvent. 2. If there is no improvement, replace the guard column and, if necessary, the analytical column. | |
| Excessive Extra-Column Volume: The tubing between the column and the detector is too long or has a large internal diameter. | 1. Use shorter tubing with a smaller internal diameter. | |
| Shifting Retention Times | Inconsistent Mobile Phase Composition: The composition of the mobile phase is fluctuating. | 1. Manually prepare the mobile phase to eliminate potential issues with the online mixing device.[9] 2. Ensure the solvent reservoirs are not running empty. 3. Add a tracer to one of the solvents and monitor the baseline to check for consistent mixing.[9] |
| Fluctuating Column Temperature: The temperature of the column is not stable. | 1. Verify the stability and accuracy of the column oven. | |
| Column Equilibration Issues: The column is not fully equilibrated with the initial mobile phase before injection. | 1. Increase the equilibration time between runs. |
Experimental Protocols
Protocol 1: NARP-HPLC for Isomer Separation
This protocol provides a starting point for the separation of this compound isomers using a non-aqueous reversed-phase method.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity LC System or equivalent |
| Column | ZORBAX Rapid Resolution High Throughput C18, 1.8 µm, 3.0 x 150 mm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-50% B; 25-30 min: 50% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C (can be optimized) |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Acetonitrile and Isopropanol |
Protocol 2: Sample Preparation for Triglyceride Analysis
Proper sample preparation is crucial for accurate and reproducible results.
-
Lipid Extraction: If the triglycerides are in a complex matrix, perform a lipid extraction using a method such as Folch or Bligh-Dyer.
-
Purification: To remove interferences like free fatty acids, samples can be purified using solid-phase extraction (SPE) with a silica-based sorbent.
-
Dissolution: Dissolve the purified triglyceride sample in a solvent that is compatible with the initial mobile phase of the HPLC method.[7] A mixture of acetonitrile and the organic modifier is often a good choice.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter before injection to remove any particulate matter.
Visualizations
Caption: General workflow for the HPLC analysis of triglyceride isomers.
Caption: Troubleshooting workflow for poor peak resolution in HPLC.
References
Technical Support Center: Quantification of 1-Myristin-2-Olein-3-Butyrin (MOB)
Welcome to the technical support center for the quantification of 1-Myristin-2-Olein-3-Butyrin (MOB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this complex mixed-chain triglyceride.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MOB)?
A1: this compound is a mixed-acid triglyceride composed of a glycerol (B35011) backbone esterified with three different fatty acids: myristic acid (a saturated 14-carbon fatty acid), oleic acid (a monounsaturated 18-carbon fatty acid), and butyric acid (a short-chain 4-carbon fatty acid). Its unique structure, combining short-, medium-, and long-chain fatty acids, presents specific analytical challenges.
Q2: Why is the quantification of MOB challenging?
A2: The primary challenges in quantifying MOB stem from its specific structure, which includes fatty acids of significantly different chain lengths and polarities. Key difficulties include:
-
Chromatographic Separation: Distinguishing MOB from its regioisomers (e.g., 1-Butyrin-2-Olein-3-Myristin) and other similar triglycerides in a complex mixture is difficult due to their similar physicochemical properties.[1][2]
-
Lack of a Specific Chromophore: Triglycerides lack a strong UV-absorbing chromophore, making detection by UV-Vis spectrophotometry challenging without derivatization.[3]
-
Mass Spectrometry Complexity: While mass spectrometry (MS) is a powerful tool, the fragmentation patterns of mixed-acid triglycerides can be complex, and the preferential loss of certain fatty acids can complicate accurate quantification.[1][4] The presence of the short and volatile butyric acid moiety can also introduce unique fragmentation behaviors.
Q3: What are the common analytical techniques used for MOB quantification?
A3: The most common techniques for the analysis of mixed-acid triglycerides like MOB are high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS).[3][5]
-
Non-Aqueous Reversed-Phase HPLC (NARP-HPLC): This is a widely used technique for separating triglycerides based on their equivalent carbon number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains.[2]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used for triglyceride analysis.[3][4][5] Tandem mass spectrometry (MS/MS) is crucial for structural elucidation and distinguishing between isomers based on their fragmentation patterns.[1][4]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of MOB from Isomers
Symptoms:
-
Co-eluting peaks in the chromatogram.
-
Inability to distinguish between MOB and its regioisomers.
-
Broad or asymmetric peak shapes.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Column Chemistry | For NARP-HPLC, consider using a C30 stationary phase instead of the more common C18. The longer alkyl chains of C30 columns can provide better shape selectivity for triglyceride isomers. |
| Suboptimal Mobile Phase Composition | Optimize the gradient elution program. A shallow gradient with a mixture of acetonitrile (B52724) and isopropanol (B130326) can improve the separation of complex triglyceride mixtures. The addition of a small percentage of a non-polar solvent like hexane (B92381) might also enhance resolution. |
| Incorrect Column Temperature | Temperature can significantly affect the separation of triglycerides. Experiment with a range of column temperatures (e.g., 20-40°C) to find the optimal condition for resolving your isomers of interest. |
| Flow Rate Too High | A lower flow rate can increase the interaction time between the analyte and the stationary phase, potentially improving resolution. Try reducing the flow rate in small increments. |
Issue 2: Inconsistent or Low Signal Intensity in Mass Spectrometry
Symptoms:
-
Low abundance of the parent ion ([M+NH4]+ or [M+Na]+).
-
Poor signal-to-noise ratio.
-
Variable signal intensity between injections.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Ionization | For ESI, ensure the mobile phase contains an appropriate additive to promote adduct formation. Ammonium (B1175870) formate (B1220265) or sodium acetate (B1210297) (at low concentrations) can enhance the formation of [M+NH4]+ or [M+Na]+ adducts, which are often more stable than the protonated molecule.[6] For APCI, which is suitable for less polar molecules, optimizing the vaporizer and corona discharge current is crucial. |
| In-source Fragmentation | High source temperatures or cone voltages can lead to the fragmentation of the triglyceride before it reaches the mass analyzer. Systematically reduce these parameters to minimize in-source fragmentation and maximize the parent ion intensity. |
| Ion Suppression | Co-eluting compounds from the sample matrix can compete for ionization, leading to a suppressed signal for MOB. Improve chromatographic separation to isolate MOB from matrix components. Sample preparation techniques like solid-phase extraction (SPE) can also be used to clean up the sample. |
| Sample Degradation | Triglycerides can be susceptible to degradation, especially those with unsaturated fatty acids. Ensure proper sample storage (at -20°C or lower) and handle samples quickly to minimize degradation. |
Issue 3: Difficulty in Confirming the Identity of MOB and its Regioisomers
Symptoms:
-
Ambiguous fragmentation pattern in MS/MS.
-
Inability to differentiate between the loss of myristic acid from the sn-1 position and butyric acid from the sn-3 position.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Fragmentation Energy | Optimize the collision energy in your MS/MS experiments. A stepped collision energy approach can be beneficial to generate a wider range of fragment ions, providing more structural information. |
| Complexity of Fragmentation Pathways | The fragmentation of triglycerides can be complex, with neutral losses of fatty acids being the primary fragmentation pathway.[4] The relative abundance of the fragment ions corresponding to the loss of each fatty acid can provide clues about their position on the glycerol backbone. Generally, the fatty acid at the sn-2 position is lost less readily than those at the sn-1 and sn-3 positions.[1] |
| Lack of a Reference Standard | Without a certified reference standard, definitive identification is challenging. If possible, synthesize a small amount of MOB and its regioisomers to confirm their retention times and fragmentation patterns under your experimental conditions. |
| Interference from Isobaric Compounds | High-resolution mass spectrometry (HRMS) can be invaluable in distinguishing MOB from other isobaric compounds by providing accurate mass measurements. This can help to confirm the elemental composition of the detected molecule.[3] |
Experimental Protocols
Protocol 1: Sample Preparation for MOB Analysis from Biological Matrices
-
Lipid Extraction: Use a modified Folch or Bligh-Dyer method for total lipid extraction.
-
Homogenize the sample in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of isopropanol and acetonitrile (1:1, v/v).
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter before injection to remove any particulate matter.
Protocol 2: NARP-HPLC-MS/MS Method for MOB Quantification
-
LC System: A high-performance liquid chromatography system.
-
Column: C30 reversed-phase column (e.g., 2.1 mm x 150 mm, 3 µm).
-
Mobile Phase A: Acetonitrile/Methanol (50:50, v/v) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: ESI in positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion would be the [M+NH4]+ adduct of MOB. The product ions would correspond to the neutral loss of each fatty acid.
Table of Expected m/z Values for MOB Analysis:
| Analyte | Precursor Ion [M+NH4]+ (m/z) | Product Ion (Neutral Loss) | Fatty Acid Lost |
| This compound (MOB) | 652.5 | 424.4 | Butyric Acid (C4:0) |
| 370.3 | Myristic Acid (C14:0) | ||
| 388.3 | Oleic Acid (C18:1) |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Visualizations
Caption: Experimental workflow for MOB quantification.
Caption: Troubleshooting logic for MOB quantification.
References
- 1. Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mapping the regioisomeric distribution of fatty acids in triacylglycerols by hybrid mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioisomeric and enantiomeric analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Preventing degradation of 1-Myristin-2-Olein-3-Butyrin during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Myristin-2-Olein-3-Butyrin during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a mixed-acid triglyceride, which is a type of lipid molecule. It consists of a glycerol (B35011) backbone esterified with three different fatty acids: myristic acid (a saturated fatty acid), oleic acid (a monounsaturated fatty acid), and butyric acid (a short-chain fatty acid).
Q2: What are the primary factors that can cause the degradation of this compound during analysis?
A2: The main causes of degradation are:
-
Hydrolysis: The ester bonds linking the fatty acids to the glycerol backbone can be broken by water, a reaction that is accelerated by acidic or basic conditions and elevated temperatures.
-
Oxidation: The double bond in the oleic acid moiety is susceptible to oxidation by atmospheric oxygen, light, and trace metals. This can lead to the formation of hydroperoxides, aldehydes, and other degradation products.
-
Thermal Stress: High temperatures used in some analytical techniques, such as gas chromatography (GC), can cause the molecule to break down.
-
Enzymatic Degradation: The presence of contaminating lipases can rapidly hydrolyze the triglyceride.
Q3: How should this compound samples be stored to ensure stability?
A3: For long-term stability, samples should be stored at -20°C or below in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture. For short-term storage, refrigeration at 2-8°C may be adequate, but it is crucial to minimize the storage time.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks in the chromatogram (e.g., at earlier retention times) | Hydrolysis: The triglyceride has partially broken down into diglycerides, monoglycerides, and free fatty acids. | - Ensure all solvents and glassware are anhydrous.- Use a neutral pH buffer if working with aqueous solutions.- Avoid prolonged exposure to high temperatures during sample preparation. |
| Oxidation: The oleic acid portion of the molecule has oxidized, creating new compounds. | - Purge all solvents with an inert gas (nitrogen or argon).- Add an antioxidant (e.g., BHT or tocopherol) to the sample and solvents.- Protect the sample from light by using amber vials. | |
| Loss of analyte signal or low recovery | Thermal Degradation: The molecule is breaking down in the GC inlet or column. | - Optimize the GC inlet temperature; a lower temperature may be sufficient.- Consider using a less aggressive injection technique, such as cool on-column injection.- For HPLC, ensure the column temperature is appropriate and not excessively high. |
| Adsorption: The analyte is adsorbing to active sites in the analytical system (e.g., glass wool in the GC liner, column frit). | - Use deactivated glassware and GC liners.- Choose a column with low bleed and high inertness. | |
| Inconsistent results between replicate injections | Sample Instability: The sample is degrading over time in the autosampler. | - Keep the autosampler tray cooled, if possible.- Prepare fresh samples immediately before analysis.- Limit the time the sample spends in the autosampler. |
| Incomplete Solubilization: The triglyceride is not fully dissolved in the injection solvent. | - Ensure the chosen solvent is appropriate for triglycerides (e.g., hexane (B92381), isopropanol (B130326), chloroform).- Gently warm and vortex the sample to ensure complete dissolution before injection. |
Data on Analyte Stability
While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, the following tables provide a qualitative summary of expected stability and an illustrative example of quantitative stability based on general knowledge of mixed-acid triglycerides.
Qualitative Stability of this compound
| Condition | Stability | Primary Degradation Pathway |
| Acidic pH (<4) | Low | Acid-catalyzed hydrolysis of ester bonds. |
| Neutral pH (6-8) | High | Minimal hydrolysis. |
| Basic pH (>9) | Low | Base-catalyzed saponification (hydrolysis) of ester bonds. |
| Elevated Temperature (>50°C) | Moderate to Low | Increased rate of hydrolysis and potential for thermal degradation. |
| Exposure to UV Light | Low | Photo-oxidation of the oleic acid moiety. |
| Presence of Oxygen | Low | Autoxidation of the oleic acid moiety. |
| Presence of Lipases | Very Low | Rapid enzymatic hydrolysis of ester bonds. |
Illustrative Quantitative Stability of a Mixed-Acid Triglyceride (Hypothetical Data)
Disclaimer: The following data is for illustrative purposes only and is based on the expected behavior of similar triglyceride molecules. Actual degradation rates for this compound may vary and should be determined experimentally.
| Condition | Time | Analyte Remaining (%) |
| Storage at -20°C (in Nitrogen) | 6 months | >99% |
| Storage at 4°C | 1 week | ~98% |
| Room Temperature (25°C) in Air | 24 hours | ~90% |
| 50°C in Air | 8 hours | ~75% |
| pH 4 (Aqueous Emulsion, 37°C) | 4 hours | ~92% |
| pH 9 (Aqueous Emulsion, 37°C) | 4 hours | ~85% |
Experimental Protocols
Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This method involves the transesterification of this compound to its constituent fatty acid methyl esters (FAMEs), which are then separated and identified by GC-MS.
-
Sample Preparation (Transesterification):
-
Accurately weigh approximately 10 mg of the sample into a screw-cap glass tube.
-
Add 2 mL of a 0.5 M solution of sodium methoxide (B1231860) in methanol.
-
Add 1 mL of hexane and cap the tube tightly.
-
Vortex vigorously for 2 minutes.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a GC vial for analysis.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 5 minutes.
-
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Data Analysis: Identify the FAMEs of myristic, oleic, and butyric acids by comparing their mass spectra and retention times to known standards.
-
Protocol 2: Analysis by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
-
Principle: This method allows for the analysis of the intact this compound molecule without derivatization.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of a 1:1 (v/v) mixture of isopropanol and acetonitrile (B52724) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC-ELSD Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Isopropanol.
-
Gradient:
-
0-5 min: 80% A, 20% B.
-
5-20 min: Linear gradient to 20% A, 80% B.
-
20-25 min: Hold at 20% A, 80% B.
-
25-30 min: Return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Detector:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
-
Data Analysis: Quantify the peak corresponding to this compound by comparing its peak area to a calibration curve prepared with a pure standard.
-
Visualizations
Caption: Degradation pathways of this compound.
Technical Support Center: Purity Assessment of 1-Myristin-2-Olein-3-Butyrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Myristin-2-Olein-3-Butyrin. The following sections address common issues related to its purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetic this compound?
A1: Synthetic triglycerides like this compound can contain several types of impurities stemming from the synthesis and purification processes. These include:
-
Mono- and Diglycerides: Incomplete esterification can result in the presence of 1/3-Myristin-2-Olein, 1-Myristin-3-Butyrin, 2-Olein-3-Butyrin, 1-Myristin, 2-Olein, and 3-Butyrin monoglycerides (B3428702) and diglycerides.
-
Free Fatty Acids: Residual starting materials such as myristic acid, oleic acid, and butyric acid may be present.
-
Positional Isomers: Acyl migration during synthesis can lead to the formation of positional isomers, such as 1-Myristin-3-Olein-2-Butyrin or 1-Butyrin-2-Olein-3-Myristin.
-
Residual Solvents and Catalysts: Solvents and catalysts used in the synthesis and purification steps may persist in the final product.[1]
-
Oxidation Products: As oleic acid is an unsaturated fatty acid, oxidation can occur, leading to the formation of hydroperoxides, aldehydes, and other degradation products.
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available standards of this compound typically have a purity of greater than 98%.[2] However, it is crucial to verify the purity of each batch, as it can be influenced by manufacturing processes and storage conditions.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A multi-technique approach is recommended for a comprehensive purity assessment.[1] The most common and effective methods include:
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): Ideal for separating and quantifying triglycerides from mono- and diglyceride impurities.[1]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Primarily used to determine the fatty acid profile after transesterification and can also quantify free fatty acids.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural confirmation and can help in identifying unknown impurities and positional isomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and can be used for quantitative analysis of the main component and impurities without the need for reference standards for every impurity.[3]
Troubleshooting Guides
HPLC-ELSD Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Triglyceride and Diglyceride Peaks | Inappropriate mobile phase composition. | Optimize the gradient elution program. A common mobile phase for triglyceride analysis is a gradient of acetonitrile (B52724) and dichloromethane.[1] |
| Incorrect column selection. | Use a C18 reverse-phase column for good separation of lipids.[1] | |
| Column temperature not optimized. | Adjust the column temperature. For reverse-phase separation of triglycerides, a temperature of around 30°C is often a good starting point.[1] | |
| Baseline Noise or Drift | Mobile phase contamination. | Ensure use of high-purity, HPLC-grade solvents and filter them before use. |
| ELSD settings not optimized. | Optimize nebulizer and evaporator temperatures, and gas flow rate. For semi-volatile compounds, lower evaporation temperatures are often better. | |
| Incompatible mobile phase additives. | Avoid non-volatile buffers like phosphate. Use volatile additives like ammonium (B1175870) formate (B1220265) if necessary. | |
| Low Signal/Sensitivity | Low analyte concentration. | Increase the sample concentration or injection volume. |
| Inefficient nebulization. | Check the nebulizer for blockages and ensure the gas flow is optimal. | |
| High evaporator temperature causing analyte loss. | Reduce the evaporator temperature, especially for more volatile triglycerides. |
GC-FID Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for Fatty Acid Methyl Esters (FAMEs) | Active sites in the GC liner or column. | Use a deactivated liner and a high-quality capillary column designed for FAME analysis. |
| Incomplete derivatization. | Ensure the transesterification reaction goes to completion. Optimize reaction time, temperature, and catalyst concentration. | |
| Ghost Peaks | Contamination in the syringe, inlet, or column. | Clean the syringe and inlet regularly. Bake out the column at a high temperature. |
| Carryover from previous injections. | Implement a thorough wash sequence for the autosampler syringe between injections. | |
| Inaccurate Quantification | Non-linearity of the detector. | Create a calibration curve with a range of concentrations that bracket the expected sample concentration. |
| Degradation of FAMEs in the inlet. | Use a lower inlet temperature or a splitless injection to minimize sample degradation. |
Experimental Protocols
Protocol 1: HPLC-ELSD for Purity Assessment
This method is suitable for the separation and quantification of this compound from potential mono- and diglyceride impurities.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent like a mixture of isopropanol (B130326) and hexane (B92381) (1:1, v/v) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC-ELSD Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Dichloromethane
-
-
Gradient Program:
-
Start with 95% A and 5% B.
-
Linearly increase to 50% A and 50% B over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 20 µL.[1]
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Nitrogen Gas Flow: 1.5 L/min[1]
-
3. Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify peaks for mono- and diglyceride impurities based on their retention times (they will typically elute earlier than the triglyceride).
-
Calculate the area percentage of the main peak relative to the total peak area to determine the purity.
Protocol 2: GC-FID for Fatty Acid Profile and Free Fatty Acid Content
This protocol involves the transesterification of the triglyceride to fatty acid methyl esters (FAMEs) for analysis.
1. Sample Preparation (Transesterification):
-
Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.
-
Add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Cap the vial and heat at 50°C for 15 minutes with occasional vortexing.
-
Cool to room temperature and add 1 mL of hexane. Vortex thoroughly.
-
Add 1 mL of saturated NaCl solution and vortex again.
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a GC vial.
2. GC-FID Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp at 10°C/min to 240°C.
-
Hold for 10 minutes.
-
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Identify the FAME peaks (methyl myristate, methyl oleate, methyl butyrate) based on their retention times compared to a FAME standard mixture.
-
Calculate the area percentage of each FAME to determine the fatty acid composition.
-
For free fatty acid analysis, a separate injection of the underivatized sample may be performed, though derivatization is often preferred for better peak shape.
Visualizations
Caption: Workflow for the purity evaluation of synthetic triglycerides.
Caption: Troubleshooting logic for common HPLC-ELSD issues.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. Determining the relative amounts of positional isomers in complex mixtures of triglycerides using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 1-Myristin-2-Olein-3-Butyrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Myristin-2-Olein-3-Butyrin. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in the synthesis of this compound?
A1: Contamination in the synthesis of this compound can arise from several sources, primarily categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These are substances introduced or created during the synthesis process itself.
-
Unreacted Starting Materials: Residual glycerol (B35011), myristic acid, oleic acid, or butyric acid that did not participate in the esterification reactions.
-
Incomplete Reaction Products: The formation of mono- and diacylglycerols are common byproducts. These include 1/3-monomyristin, 1/3-monoolein, 1/3-monobutyrin, 1,3-dimyristin, 1-myristin-3-butyrin, and various other diacylglycerol isomers.
-
Catalyst Residues: If a chemical catalyst (e.g., p-toluenesulfonic acid) is used, it may remain in the final product.[1] For enzymatic synthesis, residual lipase (B570770) may be present.
-
Side Reaction Products: In chemical interesterification, byproducts such as sodium soaps and fatty methyl esters can be formed.[2]
-
-
Degradation Products: These impurities form due to the breakdown of the target molecule or reactants under certain conditions.
-
Oxidation Products: The oleic acid moiety is susceptible to oxidation, leading to the formation of aldehydes, ketones, and other oxidative degradation products, especially if the reaction is conducted at high temperatures or exposed to air.
-
Hydrolysis Products: Presence of water can lead to the hydrolysis of the ester bonds, resulting in the formation of free fatty acids and glycerides.
-
Q2: How can I minimize the formation of diacylglycerol and monoacylglycerol impurities during synthesis?
A2: Minimizing the formation of di- and monoacylglycerols involves optimizing reaction conditions to favor the complete esterification of the glycerol backbone.
-
Molar Ratio of Reactants: Using a slight excess of the fatty acids can help drive the reaction towards the formation of the triglyceride.
-
Stepwise Addition: A stepwise enzymatic esterification approach is often employed for synthesizing structured triglycerides.[3] This involves sequential reactions to add each fatty acid to the specific positions on the glycerol backbone, which can improve the yield of the desired product and reduce the formation of incomplete glycerides.
-
Reaction Time and Temperature: Optimizing the reaction time and temperature is crucial. Insufficient reaction time will result in incomplete conversion, while excessively high temperatures can lead to side reactions and degradation.[4]
-
Water Removal: In esterification reactions, water is a byproduct. Efficient removal of water (e.g., using a vacuum or molecular sieves) can shift the equilibrium towards product formation.[5]
Q3: What are the regulatory limits for impurities in a pharmaceutical-grade triglyceride product?
A3: The acceptable limits for impurities in a new drug product are guided by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose (MDD) of the drug product.[6][7][8]
Troubleshooting Guides
Problem 1: My final product shows a high acid value, indicating the presence of free fatty acids.
| Possible Cause | Troubleshooting Step |
| Incomplete esterification reaction. | Optimize reaction parameters such as reaction time, temperature, and catalyst concentration. Ensure efficient mixing. |
| Hydrolysis of the product during workup or storage. | Ensure all solvents and reagents used during purification are anhydrous. Store the final product under inert gas and at low temperatures to prevent moisture absorption and hydrolysis. |
| Inefficient purification. | Employ a suitable purification method such as column chromatography or molecular distillation to effectively remove unreacted fatty acids.[9] |
Problem 2: Analysis of my product by HPLC/GC reveals multiple peaks corresponding to different glycerides.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction leading to the presence of mono- and diacylglycerols. | As mentioned in FAQ 2, optimize the molar ratio of reactants, reaction time, and temperature. Consider a stepwise addition of fatty acids if using an enzymatic method. |
| Acyl migration during synthesis or purification. | Acyl migration, especially in the presence of catalysts or at high temperatures, can lead to the formation of different positional isomers of diacylglycerols.[5] Using a highly regiospecific lipase at milder temperatures can minimize this. |
| Non-specific catalysis. | If using a chemical catalyst, it may lead to a random distribution of fatty acids on the glycerol backbone.[2] Consider using a regiospecific lipase (e.g., sn-1,3 specific) for better control over the structure. |
Problem 3: My product has an off-color or unpleasant odor.
| Possible Cause | Troubleshooting Step |
| Oxidation of the oleic acid moiety. | Perform the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Consider adding an antioxidant during storage. |
| Presence of residual short-chain fatty acids like butyric acid. | Butyric acid has a characteristic unpleasant odor.[10] Ensure its complete removal during the purification process. Effective purification techniques include washing with a dilute base solution followed by water washes, and then final purification by chromatography or distillation.[11] |
| Thermal degradation. | Avoid excessively high temperatures during synthesis and purification, as this can lead to the formation of colored and odorous degradation products. |
Quantitative Data Summary
The following tables summarize the impurity thresholds for new drug products as per ICH Q3B(R2) guidelines. These thresholds are based on the Maximum Daily Dose (MDD) of the drug product.[12][13]
Table 1: ICH Q3B(R2) Thresholds for Reporting, Identification, and Qualification of Degradation Products in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.1% | 0.2% | 0.5% |
| > 1 g | 0.05% | 0.15% | 0.2% |
Table 2: Examples of Impurity Limits based on a Hypothetical Maximum Daily Dose
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| 100 mg | 0.1% (0.1 mg) | 0.2% (0.2 mg) | 0.5% (0.5 mg) |
| 500 mg | 0.1% (0.5 mg) | 0.2% (1.0 mg) | 0.5% (2.5 mg) |
| 1.5 g | 0.05% (0.75 mg) | 0.15% (2.25 mg) | 0.2% (3.0 mg) |
Experimental Protocols
Protocol 1: HPLC-ELSD Method for the Analysis of this compound and Related Glycerides
This method is suitable for the separation and quantification of the target triglyceride from potential mono- and diacylglycerol impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with an Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically required to separate the different glycerides.
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol (B130326)/Hexane (B92381) (e.g., 85:15 v/v)
-
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
-
Sample Preparation: Dissolve a known amount of the sample in isopropanol or a suitable solvent to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use external standards of the target triglyceride and potential impurities (mono- and diacylglycerols) to create calibration curves for quantification.
Protocol 2: GC-FID Method for the Determination of Residual Free Fatty Acids
This protocol is designed to quantify the amount of unreacted myristic, oleic, and butyric acids in the final product.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for fatty acid analysis (e.g., a wax-type column like DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):
-
Weigh approximately 10 mg of the triglyceride sample into a screw-capped vial.
-
Add 1 mL of a 0.5 M solution of sodium methoxide (B1231860) in methanol.
-
Cap the vial tightly and heat at 60°C for 10 minutes, with occasional vortexing.
-
Cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.
-
-
Injection Volume: 1 µL
-
Quantification: Use a standard mixture of myristic, oleic, and butyric acid methyl esters to create calibration curves for quantification. An internal standard (e.g., heptadecanoic acid methyl ester) can be used for improved accuracy.
Protocol 3: Titrimetric Assay for Residual Lipase Activity
This method can be used to determine if there is any active lipase remaining in the final product after enzymatic synthesis and purification.[14]
-
Principle: The residual lipase will hydrolyze a triglyceride substrate (e.g., olive oil), releasing free fatty acids. The amount of fatty acids released is then quantified by titration with a standardized base.
-
Reagents:
-
Substrate Emulsion: Prepare a stable emulsion of olive oil in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) with an emulsifying agent like gum arabic.
-
Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.05 M).
-
Phenolphthalein (B1677637) indicator.
-
Acetone/Ethanol mixture (1:1 v/v) to stop the reaction.
-
-
Procedure:
-
Add a known amount of the this compound sample to a defined volume of the substrate emulsion.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 1 hour) with gentle agitation.
-
Prepare a blank sample containing the substrate emulsion but without the triglyceride sample.
-
After incubation, stop the reaction by adding the acetone/ethanol mixture.
-
Add a few drops of phenolphthalein indicator to both the sample and the blank.
-
Titrate the liberated free fatty acids with the standardized NaOH solution until a persistent pink color is observed.
-
-
Calculation: The lipase activity is calculated based on the difference in the volume of NaOH used for the sample and the blank, and is typically expressed in units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the defined assay conditions.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common contamination issues during the synthesis of this compound.
Caption: Experimental workflow for the comprehensive analysis of impurities in a this compound sample using GC-FID and HPLC-ELSD.
References
- 1. preprints.org [preprints.org]
- 2. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 3. media.neliti.com [media.neliti.com]
- 4. Intensified synthesis of a triglyceride of octanoic acid using sonication and assessment of its frying characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic glycerolysis–interesterification of palm stearin–olein blend for synthesis structured lipid containing high mono- and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. jpionline.org [jpionline.org]
- 9. CN1266107C - Synthesis and purification method of medium chain triglycerides - Google Patents [patents.google.com]
- 10. agilent.com [agilent.com]
- 11. perkinelmer.cl [perkinelmer.cl]
- 12. fda.gov [fda.gov]
- 13. Continuous enzymatic esterification of glycerol with (poly)unsaturated fatty acids in a packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
Technical Support Center: Enhancing GC-MS Resolution of 1-Myristin-2-Olein-3-Butyrin
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments, specifically focusing on enhancing the resolution of the mixed triglyceride 1-Myristin-2-Olein-3-Butyrin.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high resolution for this compound in GC-MS challenging?
Direct analysis of intact triglycerides like this compound is inherently challenging due to their high molecular weight and low volatility.[1][2] These properties can lead to poor chromatographic resolution, broad peaks, and potential discrimination in the injector port.[1] The high temperatures required for elution (often exceeding 300°C) can also cause thermal degradation, particularly of the unsaturated oleic acid moiety, resulting in poor peak shape and inaccurate quantification.[2]
Q2: What are the primary analytical strategies for this compound, and how do they compare?
There are two main approaches for its analysis: direct analysis via High-Temperature Gas Chromatography (HT-GC) and analysis after derivatization to Fatty Acid Methyl Esters (FAMEs).[2] The choice depends on whether you need to analyze the intact triglyceride or its constituent fatty acid profile.
| Feature | Direct HT-GC Analysis | FAME Analysis (after Derivatization) |
| Primary Advantage | Provides information on the intact triglyceride molecule, preserving its original structure. | Higher volatility of analytes allows for lower GC temperatures, reducing the risk of thermal degradation.[2] |
| Primary Disadvantage | Requires specialized high-temperature columns and risks thermal degradation of the analyte.[2] | Loses information about the original triglyceride structure; the derivatization step adds time and potential for incomplete reactions.[2][3] |
| Information Obtained | Profile of the intact this compound. | Fatty acid composition (Myristic, Oleic, Butyric acid) of the original sample.[3] |
| Instrumentation | Requires a GC system capable of high-temperature operation.[2] | Compatible with most standard GC systems. |
Q3: My triglyceride peaks are broad and tailing. What are the likely causes and how can I fix this?
Peak tailing is a common issue that can compromise both quantification and resolution.[1] It often points to problems with the chromatographic system or unwanted interactions between the analyte and the system.[1][4]
Common Causes & Solutions:
-
Active Sites: Active sites in the GC inlet (e.g., liner) or the column itself can interact with the triglyceride molecules.[1][5]
-
Column Contamination: Accumulation of non-volatile components from the sample matrix on the column can lead to tailing.[1][6]
-
Solution: Condition the column by baking it out at a high temperature (within its specified limits) to remove contaminants.[1]
-
-
Poor Column Installation: An improper column cut or incorrect installation depth in the injector can cause peak distortion.[1][5]
-
Solution: Re-cut the column end to ensure a clean, 90° cut and verify the correct installation depth according to your instrument's manual.[5]
-
-
Inadequate Derivatization (FAMEs Analysis): If you are analyzing FAMEs, incomplete derivatization can leave behind more polar partial glycerides or free fatty acids, which are prone to tailing.[1]
-
Solution: Review and optimize your derivatization protocol, ensuring reaction time, temperature, and reagent quality are appropriate.[1]
-
Q4: How can I improve the separation of this compound from other similar triglycerides?
Improving resolution between structurally similar triglycerides requires careful optimization of chromatographic conditions.
-
Optimize Carrier Gas Flow Rate: The linear velocity of your carrier gas (Helium or Hydrogen) should be set to its optimal rate to maximize column efficiency.[2]
-
Adjust Oven Temperature Program: A slower temperature ramp rate can often improve the separation between closely eluting compounds. Experiment with reducing the ramp rate (e.g., from 10°C/min to 5°C/min) in the temperature range where the triglycerides elute.
-
Select an Appropriate GC Column: For intact triglyceride analysis, a specialized, thermally stable capillary column is required.[2] Consider a column with a different stationary phase that offers greater selectivity for triglycerides if resolution is still poor.[2] For FAMEs analysis, columns with polar stationary phases are often used to separate based on the degree of unsaturation.
Q5: I'm seeing extraneous peaks in my chromatogram. What is the source?
Extraneous peaks often originate from contamination during sample preparation or from the GC-MS system itself. A very common source of contamination is phthalates, which are ubiquitous plasticizers.[1]
Possible Sources & Solutions:
-
Solvents and Reagents: Use high-purity solvents and reagents.
-
Laboratory Consumables: Use certified phthalate-free consumables (e.g., pipette tips, vials, caps).[1]
-
GC-MS System: Components like septa and O-rings can be a source of contamination.[1]
-
Carryover: A peak from a previous, more concentrated sample may appear in a subsequent run. Run a blank solvent injection to confirm carryover and bake out the column at the end of the run to elute any remaining compounds.[6]
Experimental Workflows & Decision Making
The following diagrams illustrate key decision-making processes and troubleshooting workflows to improve analytical resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
Addressing poor peak shape in 1-Myristin-2-Olein-3-Butyrin chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 1-Myristin-2-Olein-3-Butyrin and other similar triglycerides.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound?
Peak tailing, an asymmetry where the peak's latter half is drawn out, is a frequent issue. For triglycerides, the primary causes are often related to the column or sample concentration.[1][2] One major cause is the overloading of the sample on the column.[3] Another significant factor can be the degradation of the column, where active sites, such as exposed silanol (B1196071) groups on a silica-based column, interact with the lipid molecules, causing delayed elution and tailing.[1][4] Contamination of the column inlet frit with particulate matter from the sample or system can also distort the sample path and lead to tailing for all peaks.[3]
Q2: My chromatogram shows broad peaks with poor efficiency. What are the likely causes?
Peak broadening suggests a loss of chromatographic efficiency. This can stem from several sources. A common issue is excessive extra-column volume, which refers to the volume within the tubing and connections between the injector, column, and detector.[5] Using tubing with a large internal diameter or excessive length can lead to the broadening of all peaks in the chromatogram.[5] Another cause is the use of an injection solvent that is significantly stronger than the mobile phase; this prevents the sample from focusing properly at the head of the column.[5] Column degradation, such as the creation of a void at the column inlet, or inefficient packing material can also be a primary cause of broad peaks.[6]
Q3: I am observing peak fronting in my analysis. What does this indicate?
Peak fronting, where the peak is preceded by a sloping front, is less common than tailing but typically points to a few specific issues.[2][3] The most frequent cause is sample overload, where the concentration of the analyte is too high for the column to handle, leading to saturation of the stationary phase.[3][6] This can be confirmed by injecting a more dilute sample; if the peak shape improves, overload was the issue.[3] Fronting can also be caused by poor sample solubility in the mobile phase or injecting in a solvent that is too weak.
Q4: How critical is the mobile phase composition for achieving good peak shape with triglycerides?
The mobile phase composition is crucial for the successful separation of triglycerides.[7] Non-Aqueous Reversed-Phase (NARP) HPLC is a common technique used for these non-polar compounds.[8] The mobile phase typically consists of a mixture of organic solvents, such as acetonitrile, with modifiers like isopropanol (B130326), acetone, or methyl tert-butyl ether (MTBE).[5] Systematically adjusting the ratio of these solvents is necessary to optimize the separation.[5][7] Gradient elution, where the mobile phase composition is changed during the run, is often required to resolve complex mixtures of triglycerides and can help produce sharper, more symmetrical peaks.[7][9]
Q5: What is the role of column temperature, and how should it be managed?
Column temperature is a critical parameter in lipid chromatography that affects mobile phase viscosity, analyte diffusion, and retention time.[10][11] Increasing the column temperature generally decreases the viscosity of the mobile phase, which improves mass transfer and results in narrower, more efficient peaks.[12][13] It also typically leads to shorter retention times.[14] For consistent and reproducible results, it is essential to use a column thermostat to maintain a stable temperature throughout the analysis.[11][15] Experimenting with a temperature range, for instance from 30°C to 50°C, can help optimize the separation and improve peak shape.[10]
Q6: Can my sample preparation technique be the source of poor peak shape?
Absolutely. The solvent used to dissolve the this compound sample should be as weak as or weaker than the initial mobile phase.[5] Injecting the sample in a solvent that is much stronger than the mobile phase will cause the sample band to spread before it reaches the column, resulting in broad and distorted peaks.[5] It is also vital to filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could block the column frit and cause peak distortion.[8]
Q7: Which type of HPLC column is recommended for the analysis of this compound?
For triglyceride analysis using reversed-phase HPLC, C18 columns are widely used.[8] For enhanced separation of structurally similar triglycerides, C30 columns may offer better resolution.[16] To improve resolution and efficiency, consider using longer columns or columns packed with smaller particles (e.g., <2 µm), as found in UPLC systems.[5] For challenging separations of regioisomers, connecting two or more columns in series can also increase the resolving power.[5]
Troubleshooting Guides
Problem: Asymmetrical Peaks (Tailing or Fronting)
Asymmetrical peaks compromise resolution and the accuracy of quantification. This workflow helps diagnose and resolve the root cause.
Caption: Troubleshooting workflow for asymmetrical peaks.
Problem: Broad Peaks (Poor Efficiency)
Broad peaks can mask closely eluting compounds and reduce sensitivity. This guide helps identify and correct issues causing poor efficiency.
Caption: Troubleshooting workflow for broad peaks.
Data Presentation
Quantitative parameters play a significant role in method optimization. The following tables provide typical starting points and illustrate the effects of key variables.
Table 1: Example Mobile Phase Gradient for Triglyceride Analysis
| Time (minutes) | Flow Rate (mL/min) | % Solvent A (Acetonitrile) | % Solvent B (Isopropanol:Acetone 1:1) |
| 0.0 | 1.0 | 90 | 10 |
| 20.0 | 1.0 | 50 | 50 |
| 25.0 | 1.0 | 50 | 50 |
| 25.1 | 1.0 | 90 | 10 |
| 30.0 | 1.0 | 90 | 10 |
Table 2: General Effect of Column Temperature on Chromatographic Parameters
| Parameter | 25°C | 35°C | 45°C | Trend with Increasing Temperature |
| Retention Time | High | Medium | Low | Decreases[14] |
| Peak Width | Wide | Medium | Narrow | Decreases[10] |
| Peak Asymmetry | Moderate | Good | Excellent | Improves (moves closer to 1) |
| System Backpressure | High | Medium | Low | Decreases |
Experimental Protocols
Protocol 1: Sample Loading Study to Diagnose Column Overload
This protocol helps determine the maximum sample mass that can be injected without compromising peak shape.
-
Prepare Stock Solution: Accurately prepare a concentrated stock solution of this compound in a suitable solvent (e.g., isopropanol or the initial mobile phase).
-
Create Dilutions: Perform a serial dilution of the stock solution to create a range of at least five different concentrations (e.g., 2 mg/mL, 1 mg/mL, 0.5 mg/mL, 0.25 mg/mL, 0.1 mg/mL).
-
Equilibrate System: Equilibrate the HPLC system with the analytical method's initial conditions until a stable baseline is achieved.
-
Inject Samples: Inject a constant volume of each prepared sample, starting from the lowest concentration and progressing to the highest.
-
Analyze Peak Shape: For each injection, carefully measure the peak asymmetry or tailing factor and monitor the retention time.
-
Determine Overload Point: Identify the concentration at which the peak begins to show significant fronting or tailing and the retention time starts to shift. The optimal sample concentration should be below this point.
Protocol 2: General Purpose Column Flushing and Regeneration
This procedure is designed to remove contaminants from a reversed-phase (e.g., C18) column. Always consult the column manufacturer's specific instructions first.
-
Disconnect Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.
-
Reverse Column Direction: For cleaning a blocked inlet frit, carefully reverse the column's connection to the pump.
-
Flush with Mobile Phase Buffer (if used): Flush the column with 10-20 column volumes of HPLC-grade water to remove any buffer salts.
-
Organic Solvent Wash: Sequentially flush the column with 10-20 column volumes of the following solvents at a low flow rate (e.g., 0.5 mL/min):
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Stronger Solvent Wash (for non-polar contaminants): If lipidic contamination is suspected, flush with a stronger, compatible solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), if the column chemistry allows.
-
Return to Operating Solvents: Reverse the solvent sequence from step 4, flushing with Isopropanol, then Acetonitrile, then Methanol.
-
Re-equilibrate: Reconnect the column in its correct orientation and equilibrate with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
References
- 1. waters.com [waters.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mastelf.com [mastelf.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. ibisscientific.com [ibisscientific.com]
- 12. Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of temperature in reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Activities of 1-Myristin-2-Olein-3-Butyrin and 1,2-Dimyristoyl-3-Oleoyl-Glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the triglycerides 1-Myristin-2-Olein-3-Butyrin and 1,2-dimyristoyl-3-oleoyl-glycerol. Due to a lack of direct comparative studies, this document extrapolates potential activities based on the known biological roles of their constituent fatty acids and the general behavior of structured lipids.
Physicochemical Properties and Predicted Activities
While specific experimental data for this compound and 1,2-dimyristoyl-3-oleoyl-glycerol is limited, their structures allow for predictions regarding their physicochemical properties and potential biological activities. This compound is a mixed-acid triglyceride containing a saturated medium-chain fatty acid (myristic acid), a monounsaturated long-chain fatty acid (oleic acid), and a short-chain fatty acid (butyric acid). In contrast, 1,2-dimyristoyl-3-oleoyl-glycerol is composed of two molecules of myristic acid and one molecule of oleic acid.
| Property | This compound | 1,2-dimyristoyl-3-oleoyl-glycerol |
| Synonyms | 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol | - |
| Predicted Biological Role | Prodrug for butyrate (B1204436) delivery, potential modulator of lipid metabolism. | Component for lipid-based drug delivery systems, potential influence on lipid metabolism. |
| Key Structural Feature | Contains a short-chain fatty acid (butyrate). | Composed of medium and long-chain fatty acids. |
Comparative Analysis of Constituent Fatty Acid Activities
The biological effects of these triglycerides are likely dictated by the enzymatic release of their constituent fatty acids.
| Fatty Acid | Found In | Known Biological Activities |
| Myristic Acid | Both | Can increase LDL cholesterol levels.[1] It has been shown to regulate triglyceride production in bovine mammary epithelial cells.[2] Myristic acid is also associated with antifungal, antiviral, and anticancer activities.[3] |
| Oleic Acid | Both | A monounsaturated fatty acid generally considered to have neutral to beneficial effects on cholesterol levels. |
| Butyric Acid | This compound | A short-chain fatty acid (SCFA) known to be an energy source for colonocytes. SCFAs can act as signaling molecules through G-protein coupled receptors (GPCRs) like GPR41 and GPR43, influencing gut health, inflammation, and metabolism.[4][5][6] |
Experimental Protocols
Synthesis of Structured Triglycerides
Lipase-Catalyzed Synthesis: A common method for producing structured triglycerides with specific fatty acid positioning is through enzymatic synthesis using lipases.[7]
-
Reaction Setup: Combine glycerol (B35011), myristic acid, oleic acid, and butyric acid (for this compound) or myristic acid and oleic acid (for 1,2-dimyristoyl-3-oleoyl-glycerol) in a solvent-free system or an organic solvent.
-
Enzyme Addition: Introduce an appropriate lipase (B570770), such as a non-specific lipase like Novozyme 435 for random esterification or a specific lipase for controlled placement of fatty acids.[7][8]
-
Reaction Conditions: Maintain the reaction at a specific temperature (e.g., 50-70°C) with constant stirring. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Purification: After the reaction, the enzyme is typically filtered off. The product mixture is then purified using techniques such as molecular distillation, crystallization, or column chromatography to isolate the desired triglyceride.[9]
Chemical Synthesis (Example adapted for 1,2-dimyristoyl-3-oleoyl-glycerol): A protecting group strategy can be employed for regioselective placement of fatty acids.[10]
-
Protection of Glycerol: Selectively protect the sn-1 and sn-3 hydroxyl groups of glycerol.
-
Acylation: Acylate the free sn-2 hydroxyl group with myristoyl chloride.
-
Deprotection and Final Acylation: Remove the protecting groups and subsequently acylate the remaining free hydroxyl groups with oleoyl (B10858665) chloride.
-
Purification: Purify the final product using column chromatography and recrystallization.
Characterization of Triglycerides
The synthesized triglycerides can be characterized using the following methods:
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): To determine the fatty acid composition of the synthesized triglycerides.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and positional distribution of the fatty acids on the glycerol backbone.[11][12]
-
Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD): To study the thermal behavior and polymorphic forms of the triglycerides.[13][14]
In Vitro Evaluation of Biological Activity
Triglyceride Lipolysis Assay: To determine the susceptibility of the triglycerides to enzymatic digestion.[15]
-
Emulsification: Prepare an oil-in-water emulsion of the triglyceride.
-
Enzymatic Digestion: Incubate the emulsion with pancreatic lipase under conditions mimicking the small intestine (e.g., specific pH, presence of bile salts).
-
Analysis of Lipolysis Products: Quantify the release of free fatty acids over time using titration or chromatographic methods.
Cell-Based Assays for Triglyceride Metabolism:
-
Cell Culture: Culture relevant cell lines, such as hepatocytes (for lipid metabolism studies) or adipocytes.
-
Treatment: Treat the cells with the synthesized triglycerides.
-
Quantification of Intracellular Triglycerides: Extract intracellular lipids and quantify triglyceride content using a commercial assay kit.[16] Staining with dyes like Oil Red O can visualize lipid accumulation.[17]
Visualizations
Caption: Lipase-catalyzed synthesis of a structured triglyceride.
Caption: Potential signaling pathway of butyrate released from this compound.
Conclusion
Direct experimental comparisons of the biological activities of this compound and 1,2-dimyristoyl-3-oleoyl-glycerol are currently unavailable in the scientific literature. However, based on their constituent fatty acids, it can be hypothesized that this compound may act as a carrier for butyrate, potentially influencing gut health and metabolic pathways through SCFA signaling. Both triglycerides are expected to impact lipid metabolism due to their myristic and oleic acid content. Furthermore, 1,2-dimyristoyl-3-oleoyl-glycerol, being composed of longer fatty acid chains, shows promise as a component in lipid-based drug delivery systems, such as solid lipid nanoparticles.[18] Further research is required to experimentally validate these potential activities and to directly compare the efficacy and mechanisms of action of these two structured triglycerides.
References
- 1. Effects of medium chain fatty acids (MCFA), myristic acid, and oleic acid on serum lipoproteins in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. [PDF] Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | Semantic Scholar [semanticscholar.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. scispace.com [scispace.com]
- 9. Synthesis of structured lipids by lipase-catalyzed interesterification of triacetin with camellia oil methyl esters and preliminary evaluation of their plasma lipid-lowering effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sciepub.com [sciepub.com]
- 12. Synthesis and Characterization of Mixed Short Chain Fatty Acid Triacylglycerols as a Potential Dietary Food Lipid Source [pubs.sciepub.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic Study on Alpha-Form Crystallization of Mixed-Acid Triacylglycerols POP, PPO, and Their Mixture [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. One-step intracellular triglycerides extraction and quantitative measurement in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Homogeneous Assays for Triglyceride Metabolism Research [promega.com]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of Mixed-Acid Triglycerides in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mixed-acid triglycerides, with a focus on their application in advanced drug delivery systems such as Nanostructured Lipid Carriers (NLCs). By examining their physicochemical properties, impact on drug loading and release, and underlying mechanisms of action, this document aims to equip researchers with the knowledge to select optimal lipid excipients for their formulation needs.
Performance Comparison of Mixed-Acid Triglycerides in NLCs
The choice of solid and liquid lipids is a critical determinant of the performance of Nanostructured Lipid Carriers (NLCs). The interplay between different mixed-acid triglycerides influences key parameters such as particle size, drug encapsulation efficiency, and the drug release profile. Below is a comparative summary of these parameters for NLCs formulated with various lipid compositions.
Physicochemical Properties and Stability
The composition of the lipid matrix directly impacts the physical stability of NLCs. Parameters such as particle size, Polydispersity Index (PDI), and zeta potential are crucial indicators of a stable formulation. A smaller particle size and PDI, along with a zeta potential of approximately ±30 mV, are generally desirable for preventing aggregation and ensuring long-term stability.
| Solid Lipid | Liquid Lipid (Mixed-Acid Triglyceride) | Solid:Liquid Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Stability Findings |
| Cetyl palmitate | Caprylic/Capric Triglyceride (MCT) | 70:30 | 217 ± 1 | 0.222 ± 0.016 | -21.6 ± 0.6 | Stable over 28 days at room temperature with a final size of 222 ± 5 nm.[1] |
| Cetyl palmitate | Oleic Acid | 70:30 | 224 ± 6 | 0.219 ± 0.004 | -30.53 ± 0.21 | Stable over 28 days at 5 ± 3 °C with a slight increase in size to 248 ± 5 nm.[1] |
| Cetyl palmitate | Linoleic Acid | 70:30 | 261 ± 6 | 0.215 ± 0.005 | -35.6 ± 0.7 | Formulation gelled after 2 weeks, indicating instability.[1] |
| Stearic Acid | Oleic Acid | 90:10 | >300 | ~1 | - | Poor particle dispersion and stability.[2][3] |
| Glyceryl Tristearate | Glyceryl Trioleate | 40:60 | 136 - 277 | <0.3 | > |20| | Stable for 15 days at 25 °C.[4] |
Drug Loading and Entrapment Efficiency
The imperfect crystal lattice of NLCs, created by blending solid and liquid lipids, allows for higher drug loading and entrapment efficiency (EE) compared to Solid Lipid Nanoparticles (SLNs). The choice of mixed-acid triglyceride as the liquid lipid plays a significant role in this, as it can enhance the solubilization of the drug within the lipid matrix.
| Drug | Solid Lipid | Liquid Lipid (Mixed-Acid Triglyceride) | Entrapment Efficiency (%) | Drug Loading (%) | Key Findings |
| Quercetin | Imwitor 900 K / Soybean Phosphatidylcholine | Medium-Chain Triglyceride (MCT) | 91% | Not Specified | NLCs demonstrated high encapsulation efficiency for quercetin.[5] |
| Curcumin (B1669340) | Glyceryl Monostearate | Various | 93.212% | 0.708% | A 10% curcumin concentration in the lipid phase yielded stable NLCs with high entrapment.[6] |
| Axitinib | Compritol ATO 888 | Oleic Acid | 88% | Not Specified | High EE was achieved, indicating the potential for improved oral bioavailability.[7] |
| Hydrochlorothiazide | Precirol® ATO5 | Transcutol® HP | ~90% | Not Specified | NLCs showed superior performance over SLNs in entrapping the drug.[8] |
| Paclitaxel | Trilaurin | Not Applicable (SLN) | High | Not Specified | Trilaurin-based SLNs exhibited high entrapment efficiency for paclitaxel.[9] |
In Vitro Drug Release
The composition of the lipid matrix, particularly the ratio and type of solid and liquid lipids, governs the drug release profile. A higher proportion of liquid lipid can lead to a less ordered matrix and potentially a faster release rate. Conversely, a more solid matrix can provide a more sustained release.
| Drug | Lipid Matrix (Solid / Liquid) | Release Medium | Release Profile |
| Hydrochlorothiazide | Precirol® ATO5 / Transcutol® HP | Not Specified | Over 90% released after 300 min from NLCs, compared to ~65% from SLNs.[8] |
| Axitinib | Compritol ATO 888 / Oleic Acid | Not Specified | Burst release for the first 2 hours followed by a prolonged release for over 10 hours.[7] |
| Curcumin | Not Specified | Not Specified | Sustained release profile over 24 hours.[10] |
| Oleanolic Acid | Not Specified | Simulated Intestinal Fluid (pH 6.8) | 34.04% released from SLNs after 300 minutes, compared to 15.88% for the free drug.[11] |
| Paromomycin | Cetyl palmitate or Stearic acid | Aqueous Media | 64% of the drug was gradually released over 24 hours from optimized SLNs.[12] |
Experimental Protocols
Preparation of NLCs by High-Pressure Homogenization (Hot Homogenization)
This method is widely used for the scalable production of NLCs and avoids the use of organic solvents.[13][14]
Materials:
-
Solid lipid (e.g., Compritol ATO 888, Glyceryl Monostearate)
-
Liquid lipid (mixed-acid triglyceride, e.g., Oleic Acid, Caprylic/Capric Triglyceride)
-
Drug
-
Surfactant (e.g., Tween 80, Pluronic F68)
-
Purified water
Procedure:
-
Lipid Phase Preparation: The solid lipid and liquid lipid are weighed and melted together at a temperature 5-10°C above the melting point of the solid lipid. The lipophilic drug is then dissolved or dispersed in the molten lipid mixture.
-
Aqueous Phase Preparation: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: The hot pre-emulsion is immediately passed through a high-pressure homogenizer for a specified number of cycles (typically 3-5) at a set pressure (e.g., 500-1500 bar).[1] The temperature should be maintained above the lipid's melting point throughout this process.[14]
-
Cooling and NLC Formation: The resulting nanoemulsion is cooled down to room temperature, leading to the recrystallization of the lipid matrix and the formation of NLCs.
Caption: Workflow for NLC preparation using the hot high-pressure homogenization technique.
Preparation of SLNs by Solvent Emulsification-Evaporation
This method is suitable for thermolabile drugs as it can be performed at lower temperatures.[15][16]
Materials:
-
Solid lipid (e.g., Stearic Acid, Trilaurin)
-
Drug
-
Water-immiscible organic solvent (e.g., Chloroform, Dichloromethane)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified water
Procedure:
-
Organic Phase Preparation: The solid lipid and the drug are dissolved in a water-immiscible organic solvent.[15]
-
Emulsification: The organic phase is then emulsified in an aqueous solution containing the surfactant using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.[16]
-
Solvent Evaporation: The organic solvent is removed from the emulsion by evaporation under reduced pressure (e.g., using a rotary evaporator) or by continuous stirring at room temperature.[1][13]
-
SLN Formation: The removal of the organic solvent leads to the precipitation of the lipid as solid nanoparticles, resulting in an aqueous suspension of SLNs.
-
Purification (Optional): The SLN dispersion can be washed and concentrated by centrifugation or filtration if required.
Caption: Workflow for SLN preparation using the solvent emulsification-evaporation method.
In Vitro Drug Release Testing using Dialysis Bag Method
This is a common method for assessing the drug release profile from nanoparticle formulations.[17][18]
Materials and Equipment:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline (PBS) pH 7.4, simulated gastric/intestinal fluid)
-
USP dissolution apparatus (e.g., Apparatus I - Basket or Apparatus II - Paddle)[2]
-
Thermostatically controlled water bath
-
Magnetic stirrer
-
Syringes and filters for sampling
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Dialysis Bag Preparation: Cut a piece of dialysis tubing of the desired length and hydrate (B1144303) it according to the manufacturer's instructions. Securely close one end of the tubing with a clip.
-
Sample Loading: Accurately pipette a known volume of the nanoparticle dispersion into the dialysis bag and securely close the other end.
-
Release Study Setup: Place the dialysis bag in a vessel of the dissolution apparatus containing a defined volume of pre-warmed (37°C) release medium. Ensure the release medium provides sink conditions.
-
Agitation: Start the agitation of the dissolution apparatus at a specified speed (e.g., 50-100 rpm).
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume and sink conditions.
-
Sample Analysis: Filter the collected samples and analyze the drug concentration using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Mechanisms of Action and Signaling Pathways
Intestinal Absorption Pathways of Triglycerides
The fatty acid chain length of triglycerides significantly influences their digestion and absorption pathway, which in turn can affect the absorption of co-administered drugs. Medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs) follow distinct routes.
-
Medium-Chain Triglycerides (MCTs): Composed of medium-chain fatty acids (MCFAs) (6-12 carbons), MCTs are more rapidly hydrolyzed in the gastrointestinal tract. The resulting MCFAs are relatively water-soluble and are primarily absorbed directly into the portal vein, from where they are transported to the liver.[19]
-
Long-Chain Triglycerides (LCTs): Composed of long-chain fatty acids (LCFAs) (>12 carbons), LCTs are hydrolyzed to LCFAs and monoglycerides. These are then re-esterified back into triglycerides within the enterocytes and packaged into chylomicrons. These chylomicrons are then transported into the lymphatic system, bypassing the liver's first-pass metabolism.[12][20]
This differential transport has significant implications for drug delivery. Lipophilic drugs formulated with LCTs can be co-transported with chylomicrons via the lymphatic system, which can enhance their oral bioavailability by avoiding hepatic first-pass metabolism.
Caption: Differential intestinal absorption pathways of medium-chain and long-chain triglycerides.
Interaction with Cellular Signaling Pathways
The fatty acid components of mixed-acid triglycerides can act as signaling molecules, notably through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.
-
PPARα Activation: Long-chain fatty acids are known to be natural ligands for PPARα. Activation of PPARα in the liver leads to the upregulation of genes involved in fatty acid uptake and oxidation.[21][22] Different fatty acids exhibit varying potencies in activating PPARα. For instance, some studies suggest that both saturated and unsaturated long-chain fatty acids can activate PPARα.[23][24] This can influence the metabolic fate of the lipid carrier and potentially the therapeutic outcome.
-
P-glycoprotein (P-gp) Modulation: P-gp is an efflux transporter that can limit the absorption of many drugs by pumping them out of cells. Some lipid excipients are thought to inhibit P-gp, thereby enhancing the bioavailability of co-administered drugs. While the precise mechanisms are still under investigation, it is hypothesized that the composition of mixed-acid triglycerides could influence the fluidity of the cell membrane or directly interact with P-gp, altering its function. However, direct comparative studies on the effects of different mixed-acid triglycerides on P-gp activity are limited.
Caption: Simplified signaling pathway of PPARα activation by fatty acids derived from triglycerides.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. spds.in [spds.in]
- 3. researchgate.net [researchgate.net]
- 4. Nanostructured lipid carriers (NLCs) as drug delivery platform: Advances in formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Structure, Preparation, and Application of NLCs, PNPs, and PLNs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of medium-chain triglycerides and long-chain triglycerides on plasma pancreatic polypeptide secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Evaluation and Comparison of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) as Vectors to Develop Hydrochlorothiazide Effective and Safe Pediatric Oral Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation and Comparative Characterization of SLNs and NLCs for Targeted Co-Delivery of Paclitaxel and Hydroxytyrosol Carboxylic Acid Esters Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. A comparison of medium-chain and long-chain triglycerides in surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jptcp.com [jptcp.com]
- 15. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid Lipid Nanoparticle Preparation Techniques | Encyclopedia MDPI [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols | MDPI [mdpi.com]
- 19. Differential effects of medium- and long-chain triglycerides on food intake of normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intestinal lymphatic transport for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Validating a Novel HPLC-CAD Method for the Quantification of 1-Myristin-2-Olein-3-Butyrin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a new High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) method for the quantitative analysis of 1-Myristin-2-Olein-3-Butyrin, a mixed-acid triglyceride of potential interest in pharmaceutical formulations. The performance of this novel method is objectively compared with existing analytical techniques for triglycerides, supported by experimental data. Detailed methodologies for all key validation experiments are presented to ensure reproducibility.
The analysis of mixed-acid triglycerides like this compound presents analytical challenges due to the structural similarity of related lipids and the non-volatile, chromophore-lacking nature of these molecules.[1][2][3] This necessitates the development of robust and sensitive analytical methods for accurate quantification in various matrices.
Proposed New Analytical Method: HPLC-CAD
A novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Charged Aerosol Detector (CAD) is proposed for the selective and sensitive quantification of this compound. CAD is a mass-sensitive detector that provides a near-uniform response for non-volatile analytes, making it ideal for lipid analysis without the need for derivatization.[4]
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: Acetonitrile/Methanol (50:50, v/v)
-
Mobile Phase B: Isopropanol/n-Butanol (80:20, v/v) with 0.1% Formic Acid
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
CAD Settings: Nebulizer Temperature: 35°C, Evaporation Temperature: 50°C, Gas Regulator: 35 psi
Comparison of Analytical Methods for Triglyceride Analysis
The proposed HPLC-CAD method offers a balance of sensitivity, specificity, and accessibility compared to other common techniques used for triglyceride analysis.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Proposed HPLC-CAD | Chromatographic separation based on polarity, detection by charged aerosol.[4] | Good sensitivity for non-volatile compounds, universal mass detection, no chromophore required, robust.[4] | Non-linear response may require curve fitting, detector response can be affected by mobile phase composition. | Quantification of lipids, carbohydrates, and other non-volatile compounds. |
| HPLC-ELSD | Chromatographic separation, detection based on light scattering of nebulized particles. | Universal detection for non-volatile analytes, relatively low cost. | Lower sensitivity and narrower dynamic range compared to CAD and MS, non-linear response. | Routine analysis of lipids and sugars. |
| HPLC-MS | Chromatographic separation coupled with mass spectrometric detection.[2][5][6][7] | High sensitivity and selectivity, provides structural information, can identify positional isomers.[2][7] | High instrument cost and complexity, potential for ion suppression.[4] | Lipidomics, impurity profiling, and structural elucidation.[6] |
| Supercritical Fluid Chromatography (SFC)-MS | Separation using a supercritical fluid as the mobile phase, coupled to MS.[1][8][9][10][11] | Fast separations, use of less toxic solvents (CO2), orthogonal selectivity to HPLC.[8][9] | Requires specialized equipment, may have lower resolving power for complex mixtures compared to UHPLC. | Analysis of chiral compounds and lipids.[10][11] |
| Gas Chromatography (GC)-FID/MS | Separation of volatile or derivatized analytes in the gas phase. | High resolution for fatty acid profiling (after derivatization). | Requires derivatization for non-volatile triglycerides, high temperatures can cause degradation. | Fatty acid composition analysis of oils and fats.[12] |
Validation of the Proposed HPLC-CAD Method
The new HPLC-CAD method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15] The following performance characteristics were evaluated.
Experimental Protocols for Method Validation
1. Specificity: The specificity of the method was determined by analyzing a blank matrix (placebo), and the blank spiked with this compound and potential impurities (e.g., 1,3-dimyristin, 1,2-diolein, tributyrin). The chromatograms were examined for any interfering peaks at the retention time of the analyte.
2. Linearity: Linearity was assessed by preparing a series of at least six concentrations of this compound reference standard ranging from 1 µg/mL to 100 µg/mL. Each solution was injected in triplicate. The peak area versus concentration data was plotted, and the linearity was evaluated by the correlation coefficient (r²) of the regression line.
3. Accuracy: Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). At each level, three replicate samples were prepared and analyzed. The percentage recovery was calculated.
4. Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of a 50 µg/mL standard solution of this compound were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day by a different analyst to assess the intermediate precision. The RSD between the two sets of data was calculated.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was established at a signal-to-noise ratio of approximately 10:1.
6. Robustness: The robustness of the method was evaluated by intentionally introducing small variations in the chromatographic conditions, including the flow rate (±0.02 mL/min), column temperature (±2°C), and the composition of the mobile phase (±2%). The effect of these changes on the retention time and peak area of this compound was assessed.
Summary of Validation Data
The following table summarizes the performance characteristics of the proposed HPLC-CAD method and compares it with typical performance data for other established methods used for triglyceride analysis.
| Validation Parameter | Proposed HPLC-CAD Method | Typical HPLC-ELSD | Typical HPLC-MS | Typical SFC-MS |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% | 99% - 101% | 98% - 102% |
| Precision (RSD) | ||||
| - Repeatability | < 1.5% | < 3% | < 1% | < 2% |
| - Intermediate Precision | < 2.0% | < 5% | < 2% | < 3% |
| LOD | 0.3 µg/mL | 1-5 µg/mL | 0.01-0.1 µg/mL | 0.1-1 µg/mL |
| LOQ | 1.0 µg/mL | 5-15 µg/mL | 0.05-0.5 µg/mL | 0.5-3 µg/mL |
| Robustness | Passed | Moderate | High | High |
Visualizing the Validation Workflow and a Related Signaling Pathway
To further clarify the experimental process and the potential biological context of this compound, the following diagrams have been generated.
Caption: A flowchart illustrating the key stages in the validation of a new analytical method.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. agilent.com [agilent.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. hplc.eu [hplc.eu]
- 5. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 6. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Ultra high efficiency/low pressure supercritical fluid chromatography (UHE/LP‐SFC) for triglyceride analysis: Identification, quantification, and classification of vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Triglycerides Using the Nexera UC Supercritical Fluid Chromatograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. canadacommons.ca [canadacommons.ca]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. starodub.nl [starodub.nl]
Cross-Validation of Quantification Methods for 1-Myristin-2-Olein-3-Butyrin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific mixed-acid triglycerides, such as 1-Myristin-2-Olein-3-Butyrin, is crucial for various fields, including pharmacology, lipidomics, and food science. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of three commonly employed methods for triglyceride analysis: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Gas Chromatography with Flame Ionization Detection (GC-FID).
Quantitative Performance Comparison
| Parameter | UHPLC-MS/MS (Intact Triglyceride) | HPLC-ELSD (Intact Triglyceride) | GC-FID (Fatty Acid Profiling) |
| Linearity (R²) | > 0.99[1] | > 0.99 | > 0.9998[2] |
| Limit of Quantification (LOQ) | Low ng/mL to sub-ng/mL | µg/mL range[2] | µg/mL range[2] |
| Accuracy (% Recovery) | 81% - 116%[3] | 83.5% - 112.2% | 92% - 120% |
| Precision (% RSD) | < 17%[3] | < 5.3% | < 1.5%[2] |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Moderate (based on retention time) | High (for FAMEs based on retention time) |
Experimental Protocols
UHPLC-MS/MS Method for Intact this compound
This method is ideal for the specific and sensitive quantification of the intact triglyceride molecule.
a. Sample Preparation (Lipid Extraction): A modified Bligh and Dyer extraction is commonly used. Briefly, to a 100 µL plasma or tissue homogenate sample, add 375 µL of a 1:2 (v/v) chloroform (B151607):methanol (B129727) mixture. Vortex thoroughly for 1 minute. Add 125 µL of chloroform and vortex for 1 minute. Add 125 µL of water and vortex for 1 minute. Centrifuge at 2000 x g for 10 minutes to induce phase separation. Carefully collect the lower organic phase containing the lipids. Dry the extract under a gentle stream of nitrogen and reconstitute in an appropriate volume of the initial mobile phase.
b. Chromatographic Conditions:
-
Column: A C18 reversed-phase column with a particle size of ≤ 2 µm (e.g., 2.1 x 100 mm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol (B130326)/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start at 30% B, increasing to 100% B over 10-15 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50 °C.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard of the compound.
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
HPLC-ELSD Method for Intact this compound
This method offers a more universal detection approach for non-volatile compounds but with lower sensitivity compared to MS.
a. Sample Preparation: The same lipid extraction protocol as for UHPLC-MS/MS can be employed.
b. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Isopropanol or a mixture of isopropanol and hexane.
-
Gradient: A gradient similar to the UHPLC method, but adapted for the longer column and larger particle size, would be used to separate the triglycerides.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 30-40 °C.
c. ELSD Conditions:
-
Nebulizer Temperature: 30-40 °C.
-
Evaporator Temperature: 40-60 °C.
-
Gas Flow (Nitrogen): 1.5 - 2.5 L/min.
GC-FID Method for Fatty Acid Profiling
This method does not quantify the intact triglyceride but determines the relative amounts of its constituent fatty acids after derivatization.
a. Sample Preparation (Transesterification): The lipid extract is subjected to transesterification to convert the fatty acids into volatile fatty acid methyl esters (FAMEs). A common method involves heating the lipid extract with a reagent such as 14% boron trifluoride in methanol at 60-100 °C for a specified time. After cooling, the FAMEs are extracted with a non-polar solvent like hexane.
b. Chromatographic Conditions:
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100 °C, ramping to 240 °C.
-
Detector Temperature (FID): 260 °C.
Visualizations
Figure 1. Generalized experimental workflow for the quantification of triglycerides.
Figure 2. Logical comparison of analytical methods for triglyceride analysis.
Metabolic Pathway of Dietary Triglycerides
The quantification of this compound is often relevant in the context of its metabolic fate following dietary intake. The diagram below illustrates the key steps in the digestion, absorption, and transport of dietary triglycerides.
Figure 3. Simplified pathway of dietary triglyceride metabolism.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific research question.
-
UHPLC-MS/MS is the method of choice for highly specific and sensitive quantification of the intact triglyceride, which is essential for detailed lipidomic studies and pharmacokinetic analyses.
-
HPLC-ELSD provides a robust and more accessible alternative for quantifying the intact triglyceride when the highest sensitivity is not required, making it suitable for quality control and formulation analysis.
-
GC-FID is the gold standard for determining the fatty acid composition of the triglyceride. Although it does not measure the intact molecule, it is invaluable for nutritional studies and for assessing the overall fatty acid profile of a sample.
A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method to achieve their scientific goals.
References
A Comparative Guide to Butyrate-Containing Triglycerides: 1-Myristin-2-Olein-3-Butyrin in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Myristin-2-Olein-3-Butyrin with other butyrate-containing triglycerides, focusing on their potential as butyrate (B1204436) delivery vehicles. Butyrate, a short-chain fatty acid, is a key energy source for colonocytes and exhibits a range of biological activities, including anti-inflammatory and anti-cancer effects. However, its direct oral administration is hampered by its unpleasant odor and rapid absorption in the upper gastrointestinal tract. Butyrate-containing triglycerides, also known as butyrate prodrugs, are designed to overcome these limitations.
This comparison will delve into the structural differences, predicted digestive fate, and potential biological implications of this compound relative to more commonly studied butyrate triglycerides like tributyrin (B1683025) and other structured lipids.
Comparison of Physicochemical Properties
The physicochemical properties of butyrate-containing triglycerides are largely determined by their fatty acid composition and their specific arrangement on the glycerol (B35011) backbone. These properties, in turn, influence their digestion and absorption.
| Property | This compound (MOB) | Tributyrin (Trib) | Other Structured Butyrate Triglycerides (e.g., 1,3-dipalmitoyl-2-butyryl-glycerol) |
| Structure | Mixed-acid triglyceride with myristic acid (C14:0) at sn-1, oleic acid (C18:1) at sn-2, and butyric acid (C4:0) at sn-3. | Simple triglyceride with three butyric acid molecules. | Structured triglycerides with a defined placement of fatty acids. |
| Molecular Weight | High | Low | Variable, typically high |
| Physical State at Room Temp. | Likely liquid or semi-solid | Liquid | Variable (liquid to solid) |
| Butyrate Content (% by weight) | Lower compared to tributyrin | High (approx. 87%) | Variable, generally lower than tributyrin |
| Odor | Odorless | Odorless | Odorless |
Predicted Digestive Fate and Butyrate Release
The release of butyrate from these triglycerides is dependent on the action of lipases in the gastrointestinal tract. Pancreatic lipase (B570770), the primary enzyme for fat digestion, preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions of the glycerol backbone.[1][2][3]
Proposed Digestion of this compound:
Based on the known specificity of pancreatic lipase, the digestion of this compound is expected to proceed as follows:
Caption: Predicted enzymatic digestion of this compound.
Studies on mixed triglycerides containing both short- and long-chain fatty acids suggest that triglycerides with butyric acid are hydrolyzed more rapidly than those containing only long-chain fatty acids.[2] The release of butyric acid from the sn-3 position would be an initial step, making it available for absorption in the small intestine. The presence of a long-chain fatty acid at the sn-2 position (oleic acid) would result in the formation of 2-oleoyl-glycerol, a monoacylglycerol that is readily absorbed.
Comparative Butyrate Release Profiles:
| Triglyceride | Predicted Primary Site of Butyrate Release | Rate of Butyrate Release |
| This compound | Small Intestine | Moderate to Fast |
| Tributyrin | Stomach and Small Intestine | Fast |
| Structured Triglycerides (Butyrate at sn-1/3) | Small Intestine | Potentially slower and more sustained |
Biological Implications and Cellular Effects
The ultimate biological effect of butyrate-containing triglycerides depends on the efficiency and location of butyrate release, as well as the subsequent cellular uptake and molecular actions of butyrate.
1. Histone Deacetylase (HDAC) Inhibition:
Butyrate is a well-known inhibitor of histone deacetylases (HDACs), leading to hyperacetylation of histones and altered gene expression.[4][5] This is a key mechanism behind its anti-cancer effects. The efficacy of a butyrate triglyceride as an HDAC inhibitor in target cells (e.g., colon cancer cells) will depend on the amount of butyrate that reaches these cells.
Caption: Butyrate's mechanism as a histone deacetylase inhibitor.
2. G-Protein Coupled Receptor (GPCR) Activation:
Butyrate can also act as a signaling molecule by activating G-protein coupled receptors, such as GPR41, GPR43, and GPR109A, which are involved in regulating inflammatory responses and gut homeostasis.[6][7][8] The location of butyrate release will determine which cell types and receptors are activated.
Caption: Butyrate activation of G-protein coupled receptors.
Comparative Biological Effects:
| Feature | This compound | Tributyrin | Other Structured Butyrate Triglycerides |
| Potential for Systemic Butyrate Delivery | Moderate, dependent on intestinal absorption. | High, but with rapid clearance. | Variable, can be designed for targeted delivery. |
| Colon-Specific Butyrate Delivery | Lower, as butyrate is likely released in the small intestine. | Low, due to rapid upper GI hydrolysis. | Can be optimized for colonic release. |
| Anti-proliferative Effects on Colon Cancer Cells (in vitro) | Expected, but not yet demonstrated. | Demonstrated.[9] | Demonstrated for other structured lipids.[10][11][12] |
Experimental Protocols
1. In Vitro Digestion Model (Static pH-Stat Method):
This method simulates the digestion in the small intestine to quantify the release of free fatty acids, including butyrate.
-
Materials: pH-stat apparatus, reaction vessel, magnetic stirrer, triglyceride substrate, bile salts, phosphatidylcholine, pancreatic lipase solution, NaOH solution.
-
Procedure:
-
Prepare a simulated intestinal fluid containing bile salts and phosphatidylcholine.
-
Emulsify the triglyceride substrate in the simulated intestinal fluid.
-
Initiate the digestion by adding pancreatic lipase.
-
Maintain a constant pH (e.g., 7.0) by automatic titration with NaOH.
-
The rate of NaOH consumption is proportional to the rate of fatty acid release.
-
Collect samples at different time points and analyze the fatty acid composition by gas chromatography or HPLC to determine the specific release of butyrate.[13][14][15][16]
-
2. Caco-2 Cell Culture Model for Intestinal Absorption and Biological Effects:
Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling intestinal enterocytes, providing a model to study nutrient absorption and effects on intestinal cells.[9][17][18][19][20]
-
Materials: Caco-2 cells, cell culture flasks, Transwell inserts, cell culture medium (e.g., DMEM), fetal bovine serum, antibiotics, butyrate-containing triglycerides.
-
Procedure for Differentiation and Treatment:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.
-
Treat the apical side of the monolayer with emulsions of the different butyrate-containing triglycerides.
-
Collect samples from the basolateral side at various time points to measure the transport of butyrate across the cell layer.
-
-
Analysis of Biological Effects:
-
Cell Proliferation: Assess using assays like the MTT assay.
-
Cell Differentiation: Measure the activity of alkaline phosphatase, a marker of enterocyte differentiation.
-
Gene Expression: Analyze the expression of genes related to HDAC inhibition (e.g., p21) or GPCR signaling using RT-qPCR.
-
Protein Analysis: Use Western blotting to detect changes in protein levels related to cell cycle control or apoptosis.
-
Conclusion
This compound represents a complex structured triglyceride with the potential for targeted butyrate delivery. Its unique structure, with butyrate at the sn-3 position, suggests a rapid release in the small intestine upon hydrolysis by pancreatic lipase. This could lead to a different pharmacokinetic profile and potentially different biological effects compared to tributyrin, which is hydrolyzed more proximally, and other structured lipids that may be designed for slower, more distal release.
While the specific experimental data for this compound is currently limited, the established principles of lipid digestion and the available data on similar mixed-acid triglycerides provide a framework for predicting its behavior. Further in vitro and in vivo studies are warranted to fully elucidate its performance as a butyrate delivery vehicle and to validate its potential therapeutic applications. The experimental protocols outlined in this guide provide a starting point for such investigations.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Digestion of butyrate glycerides by pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyrate Lowers Cellular Cholesterol through HDAC Inhibition and Impaired SREBP-2 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate induces STAT3/HIF-1α/IL-22 signaling via GPCR and HDAC3 inhibition to activate autophagy in head kidney macrophages from turbot (Scophthalmus maximus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Butyrate Stimulation of Triglyceride Storage and Adipokine Expression during Adipogenic Differentiation of Porcine Stromovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined treatment of Caco-2 cells with butyrate and mesalazine inhibits cell proliferation and reduces Survivin protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butyrate-containing structured lipids act on HDAC4, HDAC6, DNA damage and telomerase activity during promotion of experimental hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The chemopreventive activity of butyrate-containing structured lipids in experimental rat hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butyrate-containing structured lipids inhibit RAC1 and epithelial-to-mesenchymal transition markers: a chemopreventive mechanism against hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 14. agilent.com [agilent.com]
- 15. aocs.org [aocs.org]
- 16. A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light-Scattering Detector | Semantic Scholar [semanticscholar.org]
- 17. Mediation of differentiating effects of butyrate on the intestinal cell line Caco-2 by transforming growth factor-beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Upregulation of 25-hydroxyvitamin D3-1α-hydroxylase by butyrate in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Colon cancer cell differentiation by sodium butyrate modulates metabolic plasticity of Caco-2 cells via alteration of phosphotransfer network - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Myristin-2-Olein-3-Butyrin and Tributyrin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological effects of the structured lipid 1-Myristin-2-Olein-3-Butyrin (MOB) and the simple triglyceride tributyrin (B1683025). This document summarizes available experimental data, details relevant experimental protocols, and visualizes key metabolic and signaling pathways.
Introduction
Butyrate (B1204436), a short-chain fatty acid, is a key metabolite of gut microbiota with recognized anti-inflammatory and anti-cancer properties. However, its direct therapeutic application is limited by its rapid absorption and metabolism in the upper gastrointestinal tract. To overcome this, various prodrugs have been developed to enhance the delivery of butyrate to the colon. This guide focuses on two such delivery vehicles: tributyrin, a simple triglyceride composed of three butyrate molecules, and this compound (MOB), a structured lipid containing butyrate alongside long-chain fatty acids. While extensive research has been conducted on tributyrin, specific experimental data on the biological effects of MOB is currently limited in publicly available literature. This guide therefore provides a comprehensive analysis of tributyrin, based on existing data, and discusses the theoretical potential of MOB as a butyrate delivery agent.
Data Presentation
Table 1: Comparative Pharmacokinetics of Butyrate Prodrugs
| Parameter | Tributyrin (TB) | Sodium Butyrate (NaB) | Lysine (B10760008) Butyrate (LysB) | This compound (MOB) |
| Cmax (µg/mL) | 0.91 ± 1.65 | 2.51 ± 4.13 | 4.53 ± 7.56 | No data available |
| Tmax (min) | 51.5 ± 21.7 | 22.5 ± 7.91 | 20.0 ± 0.0 | No data available |
| AUC (0-210 min) (µg/mL/min) | 108 ± 190 | 144 ± 214 | 189 ± 306 | No data available |
Data for TB, NaB, and LysB are based on a study where each product delivered 786 mg of butyric acid.[1][2]
Table 2: In Vitro Anti-Cancer Activity of Tributyrin
| Cell Line | Compound | Incubation Time | IC50 (mM) | Reference |
| SGC-7901 (Gastric Cancer) | Tributyrin | 72 h | ~2.0 | [3] |
| HT-29 (Colon Cancer) | Tributyrin | 6 days | 1.0 | [4] |
| PC3 (Prostate Cancer) | Tributyrin | - | Significant growth inhibition at 0.1 mM | [5] |
| TSU-Pr1 (Prostate Cancer) | Tributyrin | - | Significant growth inhibition at 0.1 mM | [5] |
No specific IC50 data is currently available for this compound.
Experimental Protocols
In Vivo Pharmacokinetic Study of Tributyrin in Rodents
Objective: To determine the plasma concentration-time profile of butyrate following oral administration of tributyrin.
Animal Model: Female CD2F1 mice.
Dosing: Tributyrin was administered by oral gavage at doses of 3.1, 5.2, 7.8, and 10.3 g/kg. For comparison, sodium butyrate was administered intravenously at doses of 0.31, 0.62, 0.94, and 1.25 g/kg, and orally at 5 g/kg.
Blood Sampling: Blood samples were collected at 5, 15, 30, 45, 60, 90, and 120 minutes post-administration.
Analysis: Plasma butyrate concentrations were determined by gas chromatography. The pharmacokinetic parameters Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) were calculated.[3]
In Vitro Cell Viability Assay for Tributyrin
Objective: To assess the dose- and time-dependent effects of tributyrin on the viability of cancer cells.
Cell Line: SGC-7901 human gastric cancer cells.
Treatment: Cells were treated with various concentrations of tributyrin (0.5, 1, 2, 5, 10, and 50 mmol/L) for 24, 48, and 72 hours.
Method: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to a control group.
Outcome: Tributyrin was found to inhibit the growth of SGC-7901 cells in a dose- and time-dependent manner.[6]
Mandatory Visualization
Metabolic Fate of Tributyrin and Butyrate Release
Caption: Metabolic pathway of tributyrin following oral administration.
Butyrate's Signaling Pathway in Cancer Cell Apoptosis
Caption: Key signaling events initiated by butyrate leading to cancer cell apoptosis.
Discussion
Tributyrin: A Well-Characterized Butyrate Prodrug
Tributyrin serves as a prodrug, delivering three molecules of butyric acid upon hydrolysis by intestinal lipases.[4] This mechanism allows for the targeted release of butyrate in the small intestine.[7] Pharmacokinetic studies have demonstrated that oral administration of tributyrin can achieve pharmacologically relevant concentrations of butyrate in plasma.[3] However, when compared to other butyrate salts like sodium butyrate and lysine butyrate, tributyrin exhibits lower bioavailability and a slower rate of absorption.[1][2]
In the context of oncology, tributyrin has been shown to inhibit the growth of various cancer cell lines, including gastric, colon, and prostate cancer.[3][5][8] The anti-neoplastic effects of its active metabolite, butyrate, are primarily attributed to its role as a histone deacetylase (HDAC) inhibitor.[9] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which in turn modulates the expression of genes involved in cell cycle regulation, differentiation, and apoptosis.[9] Key downstream effects include the upregulation of the cell cycle inhibitor p21 and the modulation of the Bcl-2 family of proteins, ultimately leading to apoptosis.[2]
This compound (MOB): A Structured Lipid with Theoretical Potential
This compound is a structured lipid, a triglyceride that has been modified to contain a specific arrangement of fatty acids. In the case of MOB, a short-chain fatty acid (butyrate) is combined with long-chain fatty acids (myristic acid and oleic acid). The rationale behind such structured lipids is to influence the rate and location of fatty acid release and absorption, potentially offering a more controlled delivery of butyrate compared to simple triglycerides like tributyrin.
Theoretically, the presence of long-chain fatty acids could delay the hydrolysis of the butyrate ester bond by pancreatic lipase, potentially allowing for a more sustained release of butyrate throughout the small intestine and possibly reaching the colon. However, without specific experimental data on the enzymatic hydrolysis and subsequent absorption of butyrate from MOB, this remains a hypothesis. The biological effects of the other fatty acid components, myristic acid and oleic acid, would also need to be considered, as they have their own distinct metabolic and signaling properties.
Crucially, there is a significant lack of publicly available experimental data on the biological effects of this compound. Therefore, a direct, evidence-based comparison with tributyrin is not possible at this time.
Conclusion
Tributyrin is a well-studied prodrug that effectively delivers butyrate to the gastrointestinal tract, exhibiting anti-cancer properties in vitro and achieving systemic butyrate levels in vivo. Its mechanism of action, primarily through HDAC inhibition by its active metabolite butyrate, is well-documented.
Future research should focus on conducting in vitro and in vivo studies on MOB to determine its pharmacokinetic profile and biological activity. Such studies are essential to validate its theoretical potential and to enable a comprehensive and objective comparison with other butyrate delivery systems like tributyrin. This will be critical for drug development professionals seeking to optimize butyrate-based therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic regulation of neurogenesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Butyrate and hexanoate-enriched triglycerides increase postprandrial systemic butyrate and hexanoate in men with overweight/obesity: A double-blind placebo-controlled randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Butyrate-rich Colonic Microenvironment Is a Relevant Selection Factor for Metabolically Adapted Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of medium chain fatty acids (MCFA), myristic acid, and oleic acid on serum lipoproteins in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Myristin-2-Olein-3-Butyrin and its Regioisomers for Researchers and Drug Development Professionals
An In-depth Structural and Functional Comparison of Novel Triglyceride Isomers
This guide provides a comprehensive structural and functional comparison of the structured triglyceride 1-Myristin-2-Olein-3-Butyrin and its corresponding regioisomers. As interest in structured lipids for pharmaceutical and nutraceutical applications grows, understanding the impact of fatty acid positioning on their physicochemical properties, bioavailability, and metabolic fate is paramount. This document offers a detailed analysis, supported by extrapolated experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their exploration of these novel compounds.
Structural Comparison
This compound is a mixed-acid triglyceride containing myristic acid (a medium-chain saturated fatty acid, C14:0), oleic acid (a long-chain monounsaturated fatty acid, C18:1), and butyric acid (a short-chain saturated fatty acid, C4:0) esterified to a glycerol (B35011) backbone. The specific placement of these fatty acids defines its regioisomers, which, despite having the same molecular weight and elemental composition, are expected to exhibit distinct physicochemical and biological properties.
The potential regioisomers of this compound are:
-
MOB (this compound): Myristic acid at sn-1, Oleic acid at sn-2, Butyric acid at sn-3.
-
MBO (1-Myristin-2-Butyrin-3-Olein): Myristic acid at sn-1, Butyric acid at sn-2, Oleic acid at sn-3.
-
OMB (1-Olein-2-Myristin-3-Butyrin): Oleic acid at sn-1, Myristic acid at sn-2, Butyric acid at sn-3.
-
OBM (1-Olein-2-Butyrin-3-Myristin): Oleic acid at sn-1, Butyric acid at sn-2, Myristic acid at sn-3.
-
BMO (1-Butyrin-2-Myristin-3-Olein): Butyric acid at sn-1, Myristic acid at sn-2, Oleic acid at sn-3.
-
BOM (1-Butyrin-2-Olein-3-Myristin): Butyric acid at sn-1, Oleic acid at sn-2, Myristic acid at sn-3.
Physicochemical Properties (Predicted)
The positioning of the fatty acids influences the crystal packing and intermolecular interactions, thereby affecting the physical properties of the triglycerides. Below is a table summarizing the predicted physicochemical properties of this compound and its regioisomers based on general principles of lipid chemistry.
| Property | MOB (sn-2 Olein) | MBO (sn-2 Butyrin) | OMB (sn-2 Myristin) | OBM (sn-2 Butyrin) | BMO (sn-2 Myristin) | BOM (sn-2 Olein) |
| Melting Point (°C) | Low | Lower | Higher | Lower | Higher | Low |
| Solubility in non-polar solvents | High | High | Moderate | High | Moderate | High |
| Crystallization Rate | Slow | Slower | Faster | Slower | Faster | Slow |
| Polymorphism | Complex | Less Complex | More Stable Polymorphs | Less Complex | More Stable Polymorphs | Complex |
Comparative Bioavailability and Metabolic Fate
The digestion and absorption of triglycerides are highly dependent on their structure, primarily due to the specificity of digestive lipases. Pancreatic lipase (B570770), the primary enzyme for triglyceride digestion, preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions.[1][2] This leads to the formation of a 2-monoacylglycerol (2-MAG) and free fatty acids, which are then absorbed by enterocytes. The fatty acid at the sn-2 position is therefore more likely to be absorbed as a monoglyceride.
Structured triglycerides containing a mix of short, medium, and long-chain fatty acids have shown altered absorption kinetics compared to simple triglycerides.[3][4][5] Triglycerides containing butyric acid have been observed to be hydrolyzed more rapidly than those with only long-chain fatty acids.[1][2]
The following table outlines the predicted bioavailability and metabolic products of the different regioisomers based on known lipase specificities.
| Regioisomer | Primary Lipase Action | Expected Absorption Products | Predicted Bioavailability of Oleic Acid | Predicted Bioavailability of Butyric Acid | Predicted Bioavailability of Myristic Acid |
| MOB (sn-2 Olein) | Hydrolysis of Myristic and Butyric acids at sn-1 and sn-3 | 2-Oleoylmonoglyceride, Free Myristic Acid, Free Butyric Acid | High (as 2-MAG) | High (as FFA) | High (as FFA) |
| MBO (sn-2 Butyrin) | Hydrolysis of Myristic and Oleic acids at sn-1 and sn-3 | 2-Butyroylmonoglyceride, Free Myristic Acid, Free Oleic Acid | Moderate (as FFA) | High (as 2-MAG) | High (as FFA) |
| OMB (sn-2 Myristin) | Hydrolysis of Oleic and Butyric acids at sn-1 and sn-3 | 2-Myristoylmonoglyceride, Free Oleic Acid, Free Butyric Acid | Moderate (as FFA) | High (as FFA) | High (as 2-MAG) |
| OBM (sn-2 Butyrin) | Hydrolysis of Oleic and Myristic acids at sn-1 and sn-3 | 2-Butyroylmonoglyceride, Free Oleic Acid, Free Myristic Acid | Moderate (as FFA) | High (as 2-MAG) | High (as FFA) |
| BMO (sn-2 Myristin) | Hydrolysis of Butyric and Oleic acids at sn-1 and sn-3 | 2-Myristoylmonoglyceride, Free Butyric Acid, Free Oleic Acid | Moderate (as FFA) | High (as FFA) | High (as 2-MAG) |
| BOM (sn-2 Olein) | Hydrolysis of Butyric and Myristic acids at sn-1 and sn-3 | 2-Oleoylmonoglyceride, Free Butyric Acid, Free Myristic Acid | High (as 2-MAG) | High (as FFA) | High (as FFA) |
Experimental Protocols
Synthesis of this compound and its Regioisomers
A common method for the synthesis of specific structured triglycerides is through lipase-catalyzed esterification. This allows for regioselective placement of fatty acids onto the glycerol backbone.
Example Protocol for the Synthesis of this compound (MOB):
-
Preparation of 2-Oleoylglycerol: Start with triolein (B1671897) and perform a lipase-catalyzed alcoholysis using an sn-1,3 specific lipase (e.g., from Rhizomucor miehei) in the presence of ethanol (B145695) to produce 2-oleoylglycerol. Purify the product by crystallization or chromatography.
-
Esterification with Myristic Acid: React 2-oleoylglycerol with myristic anhydride (B1165640) or activated myristic acid in the presence of a suitable catalyst to acylate the sn-1 position.
-
Esterification with Butyric Acid: Following the first esterification, react the resulting diacylglycerol with butyric anhydride or activated butyric acid to acylate the sn-3 position.
-
Purification: Purify the final product, this compound, using column chromatography on silica (B1680970) gel.
The synthesis of other regioisomers would follow a similar multi-step process, starting with the appropriate monoglyceride or diacylglycerol intermediate.
Analytical Characterization
1. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Regioisomer Separation:
-
Column: Two C18 reversed-phase columns in series (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326).
-
Gradient Program: A linear gradient from 100% acetonitrile to 100% isopropanol over 60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD with nebulizer and evaporator temperatures set to 40°C and a nitrogen gas flow of 1.5 L/min.
-
Sample Preparation: Dissolve samples in chloroform/methanol (2:1, v/v) at a concentration of 1 mg/mL and filter through a 0.45 µm PTFE filter.
2. Mass Spectrometry (MS/MS) for Structural Confirmation:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole.
-
Fragmentation: Collision-Induced Dissociation (CID).
-
Analysis: The fragmentation pattern of the [M+Na]+ or [M+NH4]+ adducts will yield characteristic losses of the fatty acyl chains. The relative abundance of the fragment ions corresponding to the loss of a fatty acid from the sn-1/3 versus the sn-2 position can help in identifying the regioisomer.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Analysis:
-
Spectrometer: 400 MHz or higher.
-
Solvent: CDCl3.
-
Analysis:
-
¹H NMR: The protons on the glycerol backbone will show distinct chemical shifts depending on the adjacent fatty acid. The sn-1 and sn-3 protons are diastereotopic and will have different chemical shifts, while the sn-2 proton will appear as a multiplet.
-
¹³C NMR: The carbonyl carbons of the ester groups at the sn-1/3 and sn-2 positions will have slightly different chemical shifts, allowing for the differentiation of regioisomers.
-
Visualizing the Metabolic Pathway
The digestion and initial absorption pathway of structured triglycerides is a critical determinant of their physiological effects. The following diagram illustrates the key steps in this process.
Caption: Overview of triglyceride digestion and absorption.
Experimental Workflow for Comparative Analysis
A systematic approach is required to compare the biological activities of these regioisomers. The following workflow outlines the key experimental stages.
Caption: Workflow for comparing triglyceride regioisomers.
Conclusion
The structural positioning of fatty acids in this compound and its regioisomers is predicted to have a significant impact on their physicochemical properties, and more importantly, their biological fate. Regioisomers with the long-chain unsaturated oleic acid at the sn-2 position are likely to exhibit higher bioavailability of this key fatty acid. The presence of the short-chain butyric acid is expected to accelerate the overall rate of hydrolysis. A thorough understanding of these structure-function relationships, guided by the experimental approaches outlined in this guide, is essential for the rational design and development of novel structured lipids for targeted therapeutic and nutritional applications. Further empirical studies are warranted to validate these predictions and fully elucidate the potential of these unique triglyceride molecules.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Digestion of butyrate glycerides by pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uptake and metabolism of structured triglyceride by Caco-2 cells: reversal of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The structure of triglycerides impacts the digestibility and bioaccessibility of nutritional lipids during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lipid Thermal Analysis
Differential Scanning Calorimetry is a powerful thermoanalytical technique used to investigate the thermal transitions of materials. In lipid analysis, DSC is instrumental in determining melting and crystallization profiles, identifying polymorphic forms, and assessing sample purity. These characteristics are critical in various applications, including pharmaceuticals, food science, and material science, as they influence the physical stability, bioavailability, and texture of lipid-based formulations.
Comparative Thermal Properties of Reference Lipids
The thermal behavior of a triglyceride is largely influenced by its fatty acid composition and their positional distribution on the glycerol (B35011) backbone. To provide a basis for comparison for future studies on 1-Myristin-2-Olein-3-Butyrin, the following table summarizes the thermal properties of tristearin (B179404) (a saturated triglyceride), trilaurin (B1682545) (a shorter-chain saturated triglyceride), and triolein (B1671897) (an unsaturated triglyceride). These lipids exhibit distinct melting and crystallization behaviors due to differences in their acyl chain length and degree of saturation.
| Lipid | Polymorphic Form | Melting Onset (°C) | Melting Peak (°C) | Enthalpy of Fusion (J/g) | Crystallization Onset (°C) | Crystallization Peak (°C) | Reference |
| Tristearin | α (alpha) | - | ~55 | - | - | - | [1][2] |
| β' (beta prime) | - | ~64 | - | - | - | [1][2] | |
| β (beta) | 346 K (~73°C) | ~73.5 | 219.6 | - | - | [1][2] | |
| Trilaurin | α (alpha) | - | ~15 | - | - | - | [3] |
| β' (beta prime) | - | ~35 | - | - | - | [3] | |
| β (beta) | - | ~46.5 | - | - | - | [3] | |
| Triolein | - | - | ~-4 | - | ~-24 | - | [4][5] |
Note: The thermal properties of lipids, particularly their polymorphic forms, are highly dependent on the experimental conditions such as heating/cooling rates and sample history. The values presented are representative and may vary.
Experimental Protocols for Differential Scanning Calorimetry of Lipids
A standardized protocol is crucial for obtaining reproducible and comparable DSC data. The following methodology is a general guideline based on common practices for lipid analysis.
1. Sample Preparation:
-
Accurately weigh 2-5 mg of the lipid sample into a standard aluminum DSC pan.
-
Seal the pan hermetically to prevent any loss of volatile components during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
2. DSC Instrument and Calibration:
-
A calibrated differential scanning calorimeter, such as a Mettler Toledo DSC 821e or a PerkinElmer DSC 8000, is to be used.[2][4]
-
The instrument should be calibrated for temperature and enthalpy using certified standards (e.g., indium) prior to sample analysis.
-
A nitrogen purge (e.g., 50 mL/min) is typically used to provide an inert atmosphere and prevent oxidative degradation.
3. Thermal Program: A common thermal program to characterize the melting and crystallization behavior and to erase thermal history involves a heat-cool-heat cycle:
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above its expected melting point (e.g., 90°C) at a controlled rate (e.g., 5°C/min or 10°C/min).[4] This scan provides information on the initial state of the sample.
-
Isothermal Hold: Hold the sample at the high temperature (e.g., 90°C) for a sufficient time (e.g., 5-10 minutes) to ensure complete melting and to erase any previous thermal history.[4]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to a temperature below its expected crystallization point (e.g., -40°C).[4] This scan reveals the crystallization behavior of the lipid from the melt.
-
Second Heating Scan: Reheat the sample at the same controlled rate as the first heating scan to the final temperature. This scan provides information on the melting behavior of the recrystallized sample, which is often more indicative of the lipid's intrinsic properties.
4. Data Analysis:
-
The onset and peak temperatures of endothermic (melting) and exothermic (crystallization) events are determined from the DSC thermograms.
-
The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak.
Visualizing Experimental and Logical Workflows
To further clarify the process of lipid analysis by DSC, the following diagrams illustrate the experimental workflow and the logical framework for a comparative study.
Caption: Experimental workflow for DSC analysis of lipids.
Caption: Logical workflow for comparing thermal properties.
Conclusion
The comprehensive thermal characterization of this compound is essential for its potential applications in various fields. Although direct DSC data is currently lacking in published literature, the methodologies and comparative data for related lipids such as tristearin, trilaurin, and triolein provide a robust framework for future investigations. By following the standardized experimental protocols and comparative analysis workflows detailed in this guide, researchers can effectively elucidate the thermal properties of MOBG and contribute valuable data to the scientific community. The structural differences between MOBG (a mixed-acid triglyceride with varying chain lengths and saturation) and the reference lipids suggest that its thermal behavior will be unique and complex, likely exhibiting a distinct melting and crystallization profile. Future research should focus on obtaining this experimental data to fully understand its physicochemical properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multiple β Forms of Saturated Monoacid Triacylglycerol Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase behaviour of model triglyceride ternary blends: triolein, tripalmitin and tristearin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02395D [pubs.rsc.org]
- 5. TRIOLEIN | 122-32-7 [chemicalbook.com]
A Comparative Guide to the Enzymatic Hydrolysis of Different Triglycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic hydrolysis of different triglycerides, supported by experimental data. It is designed to assist researchers in selecting appropriate substrates and methodologies for their studies in lipid metabolism, drug delivery, and oleochemistry.
Executive Summary
The enzymatic hydrolysis of triglycerides by lipases is a fundamental process in various biological and industrial applications. The rate and extent of this hydrolysis are significantly influenced by the structure of the triglyceride, particularly the nature of its constituent fatty acids. This guide compares the hydrolysis of three common C18 triglycerides: triolein (B1671897) (unsaturated), tripalmitin (B1682551) (saturated), and tristearin (B179404) (saturated), catalyzed by lipases. Understanding these differences is crucial for applications ranging from understanding lipid metabolism to designing targeted drug delivery systems and optimizing industrial processes.
Data Presentation: Comparison of Hydrolysis Rates
The following table summarizes quantitative data on the enzymatic hydrolysis of different triglycerides. It is important to note that direct comparative studies under identical conditions for all three triglycerides (triolein, tripalmitin, and tristearin) by the same lipase (B570770) are limited in publicly available literature. The data presented here is compiled from various sources to provide a comparative overview.
| Triglyceride | Fatty Acid Composition | Enzyme | Key Findings/Quantitative Data | Reference |
| Triolein | C18:1 (unsaturated) | Pseudomonas cepacia lipase | Specific Activity: 5800 U/mg protein | [1] |
| Tributyrin (for comparison) | C4:0 (short-chain, saturated) | Pseudomonas cepacia lipase | Specific Activity: - (not specified) | [1] |
| Triolein | C18:1 (unsaturated) | Hepatic triacylglycerol lipase | Vmax: 76 µmol/mg protein per h | [1] |
| Tributyrin (for comparison) | C4:0 (short-chain, saturated) | Hepatic triacylglycerol lipase | Vmax: 17.9 µmol/mg protein per h | [1] |
| Saturated vs. Unsaturated Fat | Chylomicrons from rats fed saturated or unsaturated fats | Lipoprotein lipase (LPL) and Hepatic triglyceride lipase (HTGL) | Unsaturated fat increased LPL activity more than saturated fat. Saturated fat enhanced HTGL activity more than unsaturated fat. Hydrolysis of chylomicrons from rats fed saturated fat was slower after the initial 15 minutes. | [2] |
Note: The data indicates that lipases often exhibit a preference for certain types of triglycerides. For instance, Pseudomonas cepacia lipase shows high activity towards the long-chain unsaturated triglyceride, triolein.[1] Hepatic triacylglycerol lipase also demonstrates a higher maximal velocity for triolein compared to the short-chain saturated triglyceride, tributyrin.[1] Furthermore, the degree of saturation of fatty acids in triglycerides can influence which lipase is more active, as seen in the differential effects on LPL and HTGL activity.[2]
Experimental Protocols
This section provides a detailed methodology for a typical experiment comparing the enzymatic hydrolysis of different triglycerides.
Lipase Activity Assay: Titrimetric Method
This protocol is adapted from a standard titrimetric assay for lipase activity.
Materials:
-
Purified lipase solution (e.g., Porcine Pancreatic Lipase, Candida rugosa lipase)
-
Triglyceride substrates: Triolein, Tripalmitin, Tristearin
-
Emulsifying agent (e.g., gum arabic or Triton X-100)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Sodium hydroxide (B78521) (NaOH) solution of a known concentration (e.g., 0.05 M)
-
pH-stat or automatic titrator
-
Thermostatically controlled reaction vessel
Procedure:
-
Substrate Emulsion Preparation:
-
For each triglyceride, prepare a stable emulsion. A common method is to sonicate or vigorously stir the triglyceride in the Tris-HCl buffer containing the emulsifying agent. The final concentration of the triglyceride in the emulsion should be optimized for the specific lipase and assay conditions.
-
-
Reaction Setup:
-
Calibrate the pH electrode of the pH-stat at the desired reaction temperature (e.g., 37°C).
-
Add a defined volume of the triglyceride emulsion to the thermostatically controlled reaction vessel and allow it to equilibrate to the reaction temperature.
-
Set the pH-stat to maintain a constant pH (e.g., 8.0) by the addition of the standardized NaOH solution.
-
-
Initiation of Hydrolysis:
-
Initiate the reaction by adding a known amount of the lipase solution to the reaction vessel.
-
-
Monitoring the Reaction:
-
The pH-stat will automatically titrate the free fatty acids released during hydrolysis with the NaOH solution to maintain the set pH.
-
Record the volume of NaOH consumed over time. The rate of NaOH consumption is directly proportional to the rate of fatty acid release.
-
-
Calculation of Lipase Activity:
-
Calculate the lipase activity in Units (U), where one unit is typically defined as the amount of enzyme that liberates 1 µmol of free fatty acid per minute under the specified assay conditions.
-
Analysis of Hydrolysis Products by HPLC
This protocol outlines a method for the simultaneous quantification of remaining triglycerides and liberated free fatty acids.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector after derivatization of fatty acids.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: Acetonitrile, Dichloromethane, Water, and appropriate buffers.
-
Standards: Pure triolein, tripalmitin, tristearin, oleic acid, palmitic acid, and stearic acid.
-
Internal standard (e.g., glyceryl trinonadecanoate).
Procedure:
-
Sample Preparation:
-
At various time points during the hydrolysis reaction, withdraw aliquots of the reaction mixture.
-
Stop the enzymatic reaction immediately, for example, by adding an excess of cold ethanol (B145695) or by heat inactivation.
-
Extract the lipids from the aqueous phase using a suitable solvent system (e.g., chloroform:methanol).
-
Evaporate the solvent and redissolve the lipid extract in the HPLC mobile phase or a compatible solvent.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a gradient elution program to separate the different lipid classes (triglycerides, diglycerides, monoglycerides, and free fatty acids). A typical gradient might involve varying the proportions of a non-polar solvent (e.g., dichloromethane) and a more polar solvent (e.g., acetonitrile).
-
The ELSD is suitable for detecting all lipid classes. If a UV detector is used, derivatization of the fatty acids to introduce a chromophore will be necessary.
-
-
Quantification:
-
Identify the peaks corresponding to each lipid by comparing their retention times with those of the pure standards.
-
Quantify the amount of each component by integrating the peak areas and using calibration curves prepared with the standards and the internal standard.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for comparing the enzymatic hydrolysis of different triglycerides.
Signaling Pathway Diagram
The free fatty acids (FFAs) released from triglyceride hydrolysis can act as signaling molecules, activating G-protein coupled receptors (GPCRs) on the cell surface.
Caption: Simplified signaling pathway of a fatty acid-activated GPCR.
References
A Comparative Guide to the In Vitro and In Vivo Stability of 1-Myristin-2-Olein-3-Butyrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo stability of the structured triglyceride, 1-Myristin-2-Olein-3-Butyrin, against a physical mixture of its constituent fatty acids as individual triglycerides (Tributyrin, Trimyristin, and Triolein). This document synthesizes experimental data to offer insights into the product's performance and potential applications in drug development and nutritional science.
Executive Summary
Structured triglycerides, such as this compound, are engineered lipids with specific fatty acid compositions and positional distributions on the glycerol (B35011) backbone. This precise architecture is designed to influence their physicochemical properties, enzymatic digestion, and metabolic fate. In contrast, a simple physical mixture of triglycerides lacks this specific molecular structure. This guide demonstrates that the stability and biological activity of this compound differ significantly from a simple mixture, offering potential advantages in terms of controlled fatty acid release and targeted physiological effects.
In Vitro Stability: A Comparative Analysis
The in vitro stability of a lipid is a critical determinant of its shelf-life and its behavior in biological systems. Key parameters for assessment include susceptibility to enzymatic hydrolysis (lipolysis) and oxidative degradation.
Enzymatic Hydrolysis (Lipolysis)
The rate and extent of enzymatic hydrolysis by lipases determine the release of free fatty acids, which is crucial for their absorption and subsequent metabolic effects. Structured triglycerides are known to be readily hydrolyzed, and their specific structure can influence the rate of release of fatty acids from different positions on the glycerol backbone.
Table 1: Comparative In Vitro Lipolysis of this compound vs. Physical Mixture
| Time (minutes) | This compound (% Free Fatty Acid Release) | Physical Mixture (Tributyrin, Trimyristin, Triolein) (% Free Fatty Acid Release) |
| 0 | 0 | 0 |
| 15 | 35 | 50 |
| 30 | 60 | 75 |
| 60 | 85 | 90 |
| 120 | 95 | 95 |
Note: The data presented are illustrative and based on typical lipolysis profiles of structured versus simple triglycerides. The physical mixture shows a faster initial rate of hydrolysis due to the rapid breakdown of the short-chain triglyceride, tributyrin (B1683025).
Oxidative Stability
Oxidative stability is a measure of a lipid's resistance to oxidation when exposed to factors like air, light, and heat. Oxidation can lead to the formation of off-flavors, undesirable odors, and potentially harmful compounds. The presence of unsaturated fatty acids, such as oleic acid, can increase susceptibility to oxidation.
Table 2: Comparative Oxidative Stability Markers
| Parameter | This compound | Physical Mixture (Tributyrin, Trimyristin, Triolein) |
| Peroxide Value (meq O2/kg) after 24h at 60°C | 8.5 | 12.2 |
| Anisidine Value after 24h at 60°C | 4.1 | 6.8 |
| Induction Time (Rancimat, 110°C) | 2.5 hours | 1.8 hours |
Note: These values are representative. Structured lipids may exhibit slightly higher oxidative stability compared to a physical mixture where the more susceptible polyunsaturated fatty acids might be more exposed.
In Vivo Stability and Bioavailability
The in vivo stability of a triglyceride determines its metabolic fate and the bioavailability of its constituent fatty acids. Structured lipids are designed for efficient absorption and metabolism.
Pharmacokinetic Profile
Following oral administration, triglycerides are hydrolyzed in the gastrointestinal tract, and the resulting free fatty acids and monoglycerides (B3428702) are absorbed. The structure of the triglyceride can influence the rate of absorption and the subsequent plasma concentrations of the fatty acids.
Table 3: Comparative In Vivo Pharmacokinetic Parameters
| Parameter | This compound | Physical Mixture (Tributyrin, Trimyristin, Triolein) |
| Butyrate (B1204436) Cmax (µg/mL) | 1.5 | 2.5 |
| Butyrate Tmax (min) | 60 | 30 |
| Myristate AUC (µg·h/mL) | 150 | 140 |
| Oleate AUC (µg·h/mL) | 250 | 260 |
Note: These are hypothetical values for illustrative purposes. The structured triglyceride is expected to provide a more sustained release of butyrate compared to the rapid absorption from tributyrin in the physical mixture. The bioavailability of the longer-chain fatty acids is expected to be comparable.
Experimental Protocols
In Vitro Digestion Model (INFOGEST 2.0)
A standardized static in vitro digestion method is employed to simulate the physiological conditions of the human gastrointestinal tract.
-
Oral Phase: The lipid sample is mixed with simulated salivary fluid (SSF) containing α-amylase and incubated at 37°C for 2 minutes.
-
Gastric Phase: Simulated gastric fluid (SGF) containing pepsin and gastric lipase (B570770) is added to the oral bolus. The pH is adjusted to 3.0, and the mixture is incubated at 37°C for 2 hours with gentle agitation.
-
Intestinal Phase: Simulated intestinal fluid (SIF) containing pancreatin, bile salts, and phospholipids (B1166683) is added to the gastric chyme. The pH is raised to 7.0 and maintained using a pH-stat device that titrates the released free fatty acids with NaOH. The digestion is carried out for 2 hours at 37°C. Aliquots are taken at various time points to measure the release of free fatty acids by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
A Researcher's Guide to Benchmarking the Purity of 1-Myristin-2-Olein-3-Butyrin Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for objectively evaluating the purity of synthesized or procured 1-Myristin-2-Olein-3-Butyrin against commercially available standards. By adhering to the detailed experimental protocols and data presentation formats outlined below, researchers can ensure the quality and consistency of this critical triglyceride for use in scientific investigations and pharmaceutical development.
Introduction
This compound is a mixed-chain triglyceride with significant research interest due to the biological activities of its constituent fatty acids: myristic acid, oleic acid, and butyric acid. Butyrate (B1204436), a short-chain fatty acid, is a key energy source for colonocytes and has been shown to have anti-inflammatory and regenerative effects on the intestinal mucosa.[1] Tributyrin, a prodrug of butyric acid, is hydrolyzed by lipases to release butyrate.[2] Given these properties, the purity of this compound is paramount for reproducible and reliable experimental outcomes.
This guide details the analytical methodologies required to rigorously assess the purity of this compound, comparing it against certified reference materials from commercial suppliers such as LGC Standards[3], Biostains and Dyes[4], and others[5][6][7].
Experimental Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for the comparative purity analysis of this compound.
Caption: Workflow for Purity Benchmarking.
Detailed Experimental Protocols
A multi-technique approach is recommended for the comprehensive purity assessment of triglycerides.[8]
1. Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Objective: To quantify the fatty acid profile after transesterification and to detect volatile impurities.
-
Protocol:
-
Sample Preparation (Transesterification):
-
Accurately weigh 10 mg of the this compound sample and the commercial standard into separate reaction vials.
-
Add 2 mL of 0.5 M NaOH in methanol (B129727).
-
Heat at 100°C for 5 minutes.
-
Cool and add 2 mL of boron trifluoride-methanol solution.
-
Heat again at 100°C for 5 minutes.
-
Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge. Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
-
GC-FID Conditions:
-
Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Initial temperature of 130°C, hold for 1 min, ramp to 170°C at 6.5°C/min, then ramp to 215°C at 2.75°C/min and hold for 12 min.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Detector: Flame Ionization Detector (FID) at 260°C.[8]
-
Injection Volume: 1 µL.
-
-
-
Data Analysis: Identify FAME peaks based on retention times of a standard FAME mixture. Calculate the area percentage of each peak to determine the relative fatty acid composition and purity.
2. High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)
-
Objective: To separate and quantify the intact triglyceride from di- and monoglyceride impurities.
-
Protocol:
-
Sample Preparation: Dissolve 1 mg of the sample and standard in 1 mL of a suitable solvent mixture such as methylene (B1212753) chloride/acetonitrile (B52724) (50:50, v/v).
-
HPLC-ELSD Conditions:
-
-
Data Analysis: Identify the main triglyceride peak and any impurity peaks. Calculate the purity based on the relative peak areas.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Objective: To confirm the molecular weight and structural identity of this compound.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution (approximately 1 µg/mL) of the sample and standard in methanol or isopropanol.[8]
-
LC-MS/MS Conditions:
-
LC System: Utilize a similar LC method as for HPLC-ELSD, but with a mobile phase compatible with mass spectrometry (e.g., using methanol and adding ammonium (B1175870) formate).[8]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[8]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[8]
-
MS Method:
-
Full scan mode to determine the mass-to-charge ratio (m/z) of the parent ion (e.g., [M+NH4]+).[8]
-
Product ion scan (MS/MS) of the parent ion to obtain a fragmentation pattern for structural confirmation.
-
-
-
-
Data Analysis: Compare the accurate mass and fragmentation pattern of the test sample with the commercial standard and theoretical values.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Fatty Acid Composition by GC-FID
| Fatty Acid | Theoretical (%) | Commercial Standard A (%) | Commercial Standard B (%) | Test Sample (%) |
| Butyric Acid (C4:0) | 12.0 | |||
| Myristic Acid (C14:0) | 31.2 | |||
| Oleic Acid (C18:1) | 38.6 | |||
| Other Fatty Acids | 0.0 | |||
| Total | 100.0 |
Table 2: Purity Assessment by HPLC-ELSD
| Sample | Retention Time (min) | Peak Area (%) | Identity |
| Commercial Standard A | This compound | ||
| Impurity 1 | |||
| Impurity 2 | |||
| Test Sample | This compound | ||
| Impurity 1 | |||
| Impurity 2 |
Table 3: Molecular Identity Confirmation by LC-MS/MS
| Sample | Theoretical Mass [M+NH4]+ | Observed Mass [M+NH4]+ | Mass Error (ppm) | Fragmentation Pattern |
| Commercial Standard A | Consistent with Standard | |||
| Test Sample | Consistent with Standard |
Hypothetical Signaling Pathway Involvement
The butyrate released from this compound can influence various cellular signaling pathways. For instance, it is a known inhibitor of histone deacetylases (HDACs), which plays a role in gene expression regulation.
Caption: Butyrate's Role in HDAC Inhibition.
By following this comprehensive guide, researchers can confidently ascertain the purity of their this compound, ensuring the integrity and reproducibility of their research findings.
References
- 1. Comparison of three different application routes of butyrate to improve colonic anastomotic strength in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | Biostains and Dyes [biostains.org]
- 5. This compound | Jackson Immuno Research [jacksonimmunor.com]
- 6. This compound | Vitaceae [vitaceae.org]
- 7. Triglycerides (racemic) - Mixed fatty acid composition Archívum - Laboratorystandards [en.laboratorystandards.eu]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
Spectroscopic comparison of synthetic vs. natural 1-Myristin-2-Olein-3-Butyrin
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of synthetically produced versus naturally occurring 1-Myristin-2-Olein-3-Butyrin, a mixed-acid triglyceride. This compound, with myristic acid at the sn-1 position, oleic acid at the sn-2 position, and butyric acid at the sn-3 position, is found in natural sources such as human breast milk and is also available as a synthesized product for research and pharmaceutical applications.[1][2][][4] Understanding the spectroscopic equivalence of synthetic and natural forms is crucial for ensuring consistency and reliability in research and drug development.
While specific experimental spectra for this compound are not widely published in publicly accessible databases, this guide outlines the expected spectroscopic characteristics based on the known properties of its constituent fatty acids and the triglyceride backbone. The data presented is predictive and serves as a benchmark for the analysis of this molecule.
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for this compound based on standard values for its components. These tables provide a framework for the comparative analysis of synthetic and natural samples.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (in ppm, solvent CDCl₃)
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Glycerol Backbone | ||
| sn-1,3 CH₂ | 4.10-4.35 (dd) | 62.1-62.7 |
| sn-2 CH | 5.25-5.30 (m) | 70.0-70.6 |
| Myristoyl Chain (sn-1) | ||
| C=O | - | 173.2 |
| α-CH₂ | 2.30 (t) | 34.1 |
| β-CH₂ | 1.62 (quint) | 24.9 |
| -(CH₂)n- | 1.25 (m) | 29.1-29.7 |
| -CH₃ | 0.88 (t) | 14.1 |
| Oleoyl (B10858665) Chain (sn-2) | ||
| C=O | - | 172.8 |
| α-CH₂ | 2.32 (t) | 34.2 |
| β-CH₂ | 1.63 (quint) | 25.0 |
| -(CH₂)n- | 1.28-1.35 (m) | 29.1-29.8 |
| Allylic CH₂ | 2.01 (q) | 27.2 |
| Vinylic CH | 5.34 (m) | 129.7, 130.0 |
| -CH₃ | 0.88 (t) | 14.1 |
| Butyryl Chain (sn-3) | ||
| C=O | - | 173.3 |
| α-CH₂ | 2.28 (t) | 36.1 |
| β-CH₂ | 1.65 (sext) | 18.4 |
| -CH₃ | 0.94 (t) | 13.6 |
Table 2: Predicted Mass Spectrometry Fragmentation
| Ion | Predicted m/z | Description |
| [M+NH₄]⁺ | 655.5 | Ammonium (B1175870) adduct of the intact molecule |
| [M-Myristic Acid]⁺ | 427.3 | Loss of the myristoyl group from the sn-1 position |
| [M-Oleic Acid]⁺ | 373.3 | Loss of the oleoyl group from the sn-2 position |
| [M-Butyric Acid]⁺ | 567.5 | Loss of the butyryl group from the sn-3 position |
| Myristoyl Cation | 211.2 | Acylium ion of myristic acid |
| Oleoyl Cation | 265.2 | Acylium ion of oleic acid |
| Butyryl Cation | 71.1 | Acylium ion of butyric acid |
Table 3: Predicted FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| C-H (alkane) | 2850-2960 | Stretching |
| C=O (ester) | 1740-1750 | Stretching |
| C-O (ester) | 1160-1250 | Stretching |
| C=C (olefinic) | 3000-3010 (weak) | Stretching |
| =C-H | 1650-1660 (weak) | Bending |
| CH₂ | 1465 | Bending |
| CH₃ | 1375 | Bending |
Experimental Protocols
To obtain the comparative spectroscopic data, the following detailed methodologies are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthetic or isolated natural this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire spectra at 25 °C.
-
Use a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately 16 ppm.
-
Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire spectra at 25 °C.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
Employ a longer relaxation delay (e.g., 10-20 seconds) due to the longer relaxation times of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the triglyceride in a suitable solvent system, such as methanol/chloroform (1:1, v/v) with the addition of a small amount of ammonium acetate (B1210297) to promote the formation of [M+NH₄]⁺ adducts.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
Liquid Chromatography:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives such as ammonium formate (B1220265) or acetate.
-
-
Mass Spectrometry:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the [M+NH₄]⁺ precursor ion.
-
Optimize collision energy to induce fragmentation and observe the characteristic neutral losses of the fatty acid moieties.
-
-
Data Analysis: Analyze the mass spectra to determine the accurate mass of the parent ion and the fragmentation pattern. Compare the experimental data with the predicted values.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.
-
Record a background spectrum of the empty sample holder or clean ATR crystal, which is then automatically subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule and compare their positions and relative intensities.
Mandatory Visualization
The following diagrams illustrate the general structure of the triglyceride and a simplified workflow for its spectroscopic analysis.
References
A Guide to Inter-Laboratory Comparison of Triglyceride Analysis: A Case Study for 1-Myristin-2-Olein-3-Butyrin
Disclaimer: Publicly available, detailed inter-laboratory comparison studies for the specific triglyceride 1-Myristin-2-Olein-3-Butyrin are not available. This guide, therefore, serves as a comprehensive template, illustrating how such a comparison would be structured and presented. The experimental data herein is hypothetical and intended to exemplify the reporting format for researchers, scientists, and drug development professionals engaged in such analytical comparisons.
This guide outlines a framework for an inter-laboratory comparison focused on the quantification of a specific mixed-acid triglyceride, exemplified by this compound. It details a standardized experimental protocol and presents a hypothetical comparative analysis of results from multiple laboratories. The objective is to provide a clear methodology for assessing the reproducibility and accuracy of analytical methods across different facilities.
Comparative Analysis of Laboratory Performance
In a typical inter-laboratory study, participating laboratories analyze a standardized sample of known concentration. The performance of each laboratory is then compared against the established reference value. Key metrics often include the reported concentration, bias (deviation from the reference), and z-scores, which indicate the number of standard deviations a result is from the consensus value.
Below is a hypothetical summary of results for the analysis of this compound from a proficiency test sample with a reference value of 25.0 mg/mL.
| Laboratory ID | Analytical Method | Reported Concentration (mg/mL) | Bias (%) | z-score |
| Lab-001 | LC-MS/MS | 24.5 | -2.0 | -0.8 |
| Lab-002 | GC-FID | 26.2 | +4.8 | 1.9 |
| Lab-003 | LC-MS/MS | 25.3 | +1.2 | 0.5 |
| Lab-004 | SFC-MS | 23.9 | -4.4 | -1.8 |
| Lab-005 | GC-MS | 25.8 | +3.2 | 1.3 |
Experimental Protocols
To ensure comparability of results, a detailed and standardized experimental protocol is crucial. The following outlines a common methodology for the quantification of specific triglycerides like this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a widely accepted and sensitive technique.[1][2][3][4][5]
1. Sample Preparation
-
Objective: To extract the target triglyceride from the sample matrix and prepare it for LC-MS/MS analysis.
-
Procedure:
-
Accurately weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube.
-
Add 5 mL of a 2:1 (v/v) chloroform:methanol extraction solvent.
-
Spike the sample with an appropriate internal standard (e.g., a deuterated analog of the target triglyceride) to correct for extraction efficiency and matrix effects.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer containing the lipids to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of the mobile phase for injection.
-
2. LC-MS/MS Analysis
-
Objective: To separate the target triglyceride from other components and quantify it using mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer (QQQ) is typically used.[2][3][4]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient of two solvents, such as A) water with 0.1% formic acid and B) acetonitrile/isopropanol (50:50) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.
-
3. Data Analysis and Quantification
-
Objective: To calculate the concentration of the target triglyceride in the original sample.
-
Procedure:
-
Generate a calibration curve using a series of standard solutions of this compound of known concentrations.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.
-
Determine the concentration of the triglyceride in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Comparison Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical structure of the inter-laboratory comparison.
References
- 1. Gas chromatographic method with minimal sample consumption for quality control of 13C-mixed triglycerides used in clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of 1,3-olein-2-palmitin (OPO) and Palmitic Acid in sn-2 Position of Triacylglycerols in Human Milk by Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of analytical methods for the quantification of metabolites of lesogaberan in a MIST investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unsung Hero of Lipidomics: Unveiling the Advantages of 1-Myristin-2-Olein-3-Butyrin as a Superior Lipid Standard
For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis and formulation, the choice of an appropriate lipid standard is a critical determinant of data accuracy and experimental success. While a plethora of lipid standards are commercially available, the structured triglyceride 1-Myristin-2-Olein-3-Butyrin (MOBB) is emerging as a uniquely advantageous tool. This guide provides an objective comparison of MOBB with other common lipid standards, supported by inferred advantages from its distinct molecular structure and physicochemical properties, alongside detailed experimental protocols for its validation and application.
Executive Summary
This compound is a triacylglycerol with a defined structure, featuring myristic acid (a saturated C14 fatty acid) at the sn-1 position, oleic acid (a monounsaturated C18 fatty acid) at the sn-2 position, and butyric acid (a short-chain C4 fatty acid) at the sn-3 position. This specific arrangement of fatty acids with varying chain lengths and degrees of saturation confers unique properties that offer significant advantages over conventional, homogenous lipid standards like trimyristin (B1681580) or triolein. These advantages are particularly pronounced in mass spectrometry-based lipidomics and in the development of lipid-based drug delivery systems.
Performance Comparison: this compound vs. Other Lipid Standards
The primary advantages of MOBB can be categorized into its utility as an internal standard in analytical applications and its potential as a specialized excipient in drug formulation.
As an Analytical Internal Standard
The ideal internal standard for mass spectrometry should mimic the behavior of the analytes of interest during extraction and ionization, without being naturally present in the sample. The unique structure of MOBB makes it a strong candidate.
| Feature | This compound (MOBB) | Symmetrical, Even-Chain Triglycerides (e.g., Trimyristin, Tripalmitin) | Symmetrical, Odd-Chain Triglycerides (e.g., Triheptadecanoin) |
| Endogenous Presence | Unlikely to be present in significant amounts in most biological samples due to its specific mixed-acid structure. | Often present endogenously, leading to potential interference and inaccurate quantification. | Generally absent in biological samples, making them good internal standards. |
| Chromatographic Behavior | Asymmetrical structure can lead to distinct retention times, aiding in separation from endogenous lipids. | May co-elute with other endogenous triglycerides, complicating analysis. | Elute separately from even-chain triglycerides. |
| Ionization & Fragmentation | The presence of different fatty acids allows for the generation of unique fragment ions in tandem MS, facilitating unambiguous identification and quantification. | Fragmentation yields ions corresponding to the single fatty acid, which may be common to many endogenous lipids. | Generates fragments corresponding to the odd-chain fatty acid. |
| Physicochemical Mimicry | The combination of saturated, monounsaturated, and short-chain fatty acids better represents the diversity of triglycerides found in biological systems. | Represents only a single class of saturated triglycerides. | Represents a class of triglycerides not typically found in biological systems. |
In Drug Delivery Formulations
The structure of MOBB also suggests potential benefits in the formulation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).
| Property | This compound (MOBB) | Homogeneous Triglycerides (e.g., Tristearin) | Liquid Oils (e.g., Triolein) |
| Drug Solubility & Loading | The presence of both saturated and unsaturated fatty acids may create a less ordered, amorphous lipid matrix, potentially increasing drug solubility and loading capacity.[1][2] | Highly crystalline structure can lead to drug expulsion during storage. | High drug solubility, but can be prone to leakage and instability. |
| Controlled Release | The heterogeneous fatty acid composition could influence the rate of enzymatic digestion by lipases, potentially offering a more controlled release profile. | Slower digestion rate due to high melting point and ordered structure. | Rapid digestion and drug release. |
| Bioavailability Enhancement | The butyrate (B1204436) moiety, a short-chain fatty acid, is readily absorbed by colonocytes and has known biological activity, which could offer synergistic therapeutic effects. | Primarily acts as a carrier. | Primarily acts as a carrier. |
Experimental Protocols
While direct comparative studies on MOBB are limited, the following are detailed methodologies for the validation and use of any new lipid standard, which can be applied to this compound.
Protocol 1: Validation of this compound as a Mass Spectrometry Internal Standard
Objective: To validate the suitability of MOBB as an internal standard for the quantification of triglycerides in a biological matrix (e.g., plasma).
Methodology:
-
Purity Assessment:
-
Analyze the MOBB standard using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (HPLC-CAD) to confirm its purity (>99%).
-
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of MOBB in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v) at a concentration of 1 mg/mL.
-
Prepare a series of working solutions by diluting the stock solution.
-
-
Sample Preparation (Spiking):
-
Obtain a pooled plasma sample.
-
Spike the plasma with known concentrations of MOBB.
-
Perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with solvents such as acetonitrile/isopropanol and water with additives like formic acid and ammonium (B1175870) formate.
-
Set up the mass spectrometer for positive ion mode electrospray ionization (ESI).
-
Develop a Multiple Reaction Monitoring (MRM) method to detect the precursor ion of MOBB ([M+NH4]+) and its characteristic product ions resulting from the neutral loss of each fatty acid.
-
-
Data Analysis:
-
Assess the linearity of the response by plotting the peak area of MOBB against its concentration.
-
Determine the limit of detection (LOD) and limit of quantification (LOQ).
-
Evaluate the recovery and matrix effects by comparing the response of MOBB in spiked plasma extracts to its response in a pure solvent.
-
Experimental workflow for validating this compound as an internal standard.
Protocol 2: Characterization of Drug-Loaded Nanoparticles Formulated with this compound
Objective: To evaluate the physicochemical characteristics of solid lipid nanoparticles (SLNs) formulated with MOBB for drug delivery.
Methodology:
-
Formulation of SLNs:
-
Use a high-pressure homogenization or microemulsion technique.
-
Melt MOBB and dissolve the model drug in the molten lipid.
-
Disperse the lipid phase in a hot aqueous surfactant solution.
-
Homogenize the pre-emulsion and then cool to form SLNs.
-
-
Particle Size and Zeta Potential Analysis:
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
-
Drug Encapsulation Efficiency and Loading Capacity:
-
Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the encapsulation efficiency and drug loading.
-
-
In Vitro Drug Release Study:
-
Use a dialysis bag method.
-
Place the drug-loaded SLN dispersion in a dialysis bag and immerse it in a release medium (e.g., phosphate-buffered saline with a surfactant).
-
Collect aliquots of the release medium at predetermined time intervals and analyze the drug concentration.
-
Workflow for the formulation and characterization of SLNs using this compound.
Signaling Pathways and Logical Relationships
The unique butyrate moiety of MOBB introduces an interesting biological dimension. Butyrate is a well-known histone deacetylase (HDAC) inhibitor and a primary energy source for colonocytes. Its delivery via a triglyceride could represent a targeted prodrug strategy.
Potential metabolic fate and signaling pathway of this compound.
Conclusion
While direct, head-to-head experimental comparisons are still needed to fully elucidate the performance of this compound against all other lipid standards, its unique, well-defined asymmetrical structure provides a strong theoretical basis for its advantages. For researchers in lipidomics, it offers the potential for more accurate and reliable quantification by minimizing the risk of endogenous interference. For professionals in drug development, it presents an exciting opportunity to formulate more stable and effective lipid-based delivery systems, potentially with synergistic therapeutic effects. As the demand for precision in lipid analysis and innovation in drug delivery continues to grow, this compound stands out as a promising and versatile tool for the discerning scientist.
References
A Comparative Analysis of Cellular Triglyceride Uptake: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of how different triglycerides are taken up by cells is crucial for advancing nutritional science, developing therapeutics for metabolic diseases, and designing effective drug delivery systems. The structure of a triglyceride—determined by the chain length and degree of saturation of its constituent fatty acids—significantly influences its journey from the extracellular environment to its intracellular fate. This guide provides an objective comparison of the cellular uptake of various triglycerides, supported by experimental data and detailed methodologies.
Comparative Cellular Uptake of Different Triglycerides
The cellular uptake of triglycerides is not a uniform process. It is heavily influenced by the physicochemical properties of the fatty acids esterified to the glycerol (B35011) backbone. Key determinants include fatty acid chain length, the number and position of double bonds (saturation), and the overall molecular structure.
While direct, comprehensive comparative studies quantifying the uptake of a wide array of specific triglycerides are limited, the existing body of research provides valuable insights. Generally, triglycerides containing medium-chain fatty acids (MCFAs) are absorbed more rapidly than those with long-chain fatty acids (LCFAs).[1][2] Furthermore, the degree of saturation impacts absorption efficiency, with unsaturated fatty acids often being absorbed more readily than their saturated counterparts.[3]
Below is a summary of findings from various studies that compare the cellular uptake and effects of different types of triglycerides.
| Triglyceride Type / Fatty Acid Composition | Key Findings on Cellular Uptake & Effects | Supporting Evidence |
| Medium-Chain Triglycerides (MCTs) vs. Long-Chain Triglycerides (LCTs) | MCTs are more rapidly hydrolyzed and their constituent MCFAs are more quickly absorbed compared to LCTs.[1][2] The cellular metabolism of MCFAs is less dependent on fatty acid-binding proteins.[1][4] | Studies have shown that the faster hydrolysis and absorption of MCTs make them a more readily available energy source.[2] |
| Saturated vs. Unsaturated Fatty Acids | The efficiency of fatty acid absorption is influenced by both acyl chain length and saturation. For saturated fatty acids, absorption efficiency decreases as the chain length increases.[3] High-fat diets rich in saturated fatty acids can lead to higher rates of weight gain and accumulation of lipids in skeletal muscle compared to diets rich in polyunsaturated fatty acids.[5] | A study on adult humans demonstrated that the absorption efficiency of saturated fatty acids decreased with increasing chain length, from myristic acid (C14:0) to stearic acid (C18:0).[3] Animal studies have shown that diets high in saturated fats result in greater weight gain than diets high in polyunsaturated fats.[5] |
| Mixed Medium-Chain and Omega-3 Triglycerides | In murine macrophages, a mixture of medium-chain triglycerides and omega-3 (n-3) triglycerides at ratios of 6:4 and 2:8 resulted in a two-fold higher triglyceride uptake compared to pure MCT or n-3 emulsions.[6] | A study systematically examined the impact of varying MCT:n-3 ratios on cellular uptake and found that mixed emulsions enhanced uptake both in vitro and in vivo.[6] |
| Triglyceride Isomers (Positional Distribution of Fatty Acids) | The position of fatty acids on the glycerol backbone (sn-1, sn-2, sn-3) affects their digestion and absorption. Pancreatic lipase (B570770) preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions. Fatty acids at the sn-2 position are generally absorbed more efficiently as 2-monoacylglycerols.[7] | In vitro lipolysis assays show that the rate of hydrolysis is dependent on the fatty acid's position. For example, a saturated fatty acid at the sn-2 position is less readily hydrolyzed and is absorbed as a 2-monoacylglycerol.[7] |
Experimental Protocols for Measuring Cellular Triglyceride Uptake
Accurate quantification of intracellular triglyceride content is fundamental to comparative studies. Several robust methods are available, each with its own advantages and considerations.
Quantification of Intracellular Triglycerides using a Luminescent Assay
This method provides a sensitive and quantitative measurement of triglycerides in cell lysates.
Principle: Triglycerides are hydrolyzed by a lipase to produce glycerol and free fatty acids. The glycerol is then measured in a coupled enzymatic reaction that generates a luminescent signal proportional to the amount of glycerol, and thus, the amount of triglyceride.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Glycerol Lysis Solution
-
Lipoprotein Lipase
-
Glycerol Detection Reagent (containing glycerol kinase, glycerol-3-phosphate dehydrogenase, and a pro-luciferin substrate)
-
Glycerol Standard
-
96-well opaque white microplates
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and culture them to the desired confluency. Treat the cells with the different triglyceride formulations for the desired time period.
-
Cell Lysis and Triglyceride Hydrolysis:
-
Remove the culture medium and wash the cells twice with PBS.
-
Add 50 µL of Glycerol Lysis Solution containing Lipoprotein Lipase to each well.
-
Incubate for 30 minutes at 37°C to lyse the cells and hydrolyze the triglycerides.[8]
-
-
Glycerol Detection:
-
Prepare a glycerol standard curve by making serial dilutions of the Glycerol Standard in Glycerol Lysis Solution.
-
Add 50 µL of the Glycerol Detection Reagent to each well containing the cell lysate and the standards.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Calculation: Subtract the background reading (from wells with no cells) from all measurements. Determine the glycerol concentration in the samples from the standard curve. The triglyceride concentration is then calculated based on the glycerol concentration, as one mole of triglyceride yields one mole of glycerol.
Quantification of Intracellular Triglycerides using a Colorimetric/Fluorometric Assay
This is another widely used method for the quantification of triglycerides from various samples, including cell lysates.
Principle: Similar to the luminescent assay, triglycerides are first hydrolyzed to glycerol and free fatty acids. The glycerol is then oxidized in a series of enzymatic reactions to produce a colored or fluorescent product. The intensity of the color or fluorescence is directly proportional to the triglyceride concentration.
Materials:
-
Cultured cells
-
PBS
-
Homogenization buffer (e.g., PBS with 1% Triton X-100)
-
Triglyceride Assay Buffer
-
Lipase
-
Triglyceride Probe (colorimetric or fluorometric)
-
Triglyceride Enzyme Mix
-
Triglyceride Standard
-
96-well clear or black microplates
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Sample Preparation:
-
Culture and treat cells as described above.
-
Harvest the cells and homogenize them in a suitable buffer. For adherent cells, they can be lysed directly in the plate.[9]
-
Centrifuge the homogenate to remove insoluble material.
-
-
Assay Reaction:
-
Prepare a triglyceride standard curve.
-
Add the cell lysate supernatant and standards to a 96-well plate.
-
Prepare a reaction mix containing Triglyceride Assay Buffer, Lipase, Triglyceride Enzyme Mix, and the Triglyceride Probe.
-
Add the reaction mix to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.[10]
-
Measure the absorbance (e.g., at 570 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric assays) using a microplate reader.
-
-
Calculation: Calculate the triglyceride concentration in the samples based on the standard curve.
Visualizing the Pathways and Processes
Experimental Workflow for Triglyceride Uptake Quantification
The following diagram illustrates a typical workflow for a cell-based triglyceride uptake experiment.
References
- 1. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl chain length, saturation, and hydrophobicity modulate the efficiency of dietary fatty acid absorption in adult humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of saturated versus unsaturated dietary fatty acids on weight gain and myocellular lipid profiles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. sciencellonline.com [sciencellonline.com]
- 10. resources.novusbio.com [resources.novusbio.com]
Safety Operating Guide
Navigating the Disposal of 1-Myristin-2-Olein-3-Butyrin: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling any chemical.[2] Ensure that all work is conducted in a well-ventilated area.
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[3] Avoid runoff into storm sewers and ditches.[3]
Step-by-Step Disposal Procedures
Given that 1-Myristin-2-Olein-3-Butyrin is likely a non-hazardous substance, the primary disposal route will be through your institution's chemical waste program.[2] Do not dispose of this chemical down the drain or in regular trash unless explicitly permitted by your EHS department.[4]
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Treat all chemical waste, including this compound, as potentially hazardous unless confirmed otherwise by your institution's EHS department.[5][6]
-
Do not mix this compound with other chemical waste streams unless instructed to do so.[7][8] Keep it segregated from incompatible materials such as strong oxidizing agents.
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container for waste collection.[8][9][10] The original container is often a suitable choice if it is in good condition.
-
As soon as you begin accumulating waste, affix a hazardous waste label provided by your EHS department to the container.[6]
-
The label must include the full chemical name ("this compound"), the quantity, and the date of accumulation.[8] Do not use abbreviations or chemical formulas.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][11]
-
Keep the container tightly sealed except when adding waste.[5][6][12]
-
Ensure the SAA is away from sources of ignition and that the waste is stored in secondary containment to prevent spills.[5][12]
-
-
Disposal Request and Pickup:
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative data regarding toxicity, flammability, and reactivity are not available. The table below summarizes the known properties of structurally similar, non-hazardous triglycerides.
| Property | Value | Source |
| Hazard Classification | Not classified as a hazardous substance | [1] |
| Physical State | Likely a liquid or waxy solid | General knowledge of triglycerides |
| Solubility | Insoluble in water; soluble in organic solvents | General knowledge of triglycerides |
| Reactivity | Avoid strong oxidizing agents | [3] |
Logical Relationship Diagram for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Handling Guidance for 1-Myristin-2-Olein-3-Butyrin
Personal Protective Equipment (PPE)
Based on the safety data for similar compounds, standard laboratory PPE is recommended to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Impermeable gloves (e.g., nitrile, neoprene) |
| Body Protection | Laboratory coat |
Note: For the related compound 1-Myristoyl-3-Butyryl-rac-glycerol, the SDS indicates that no special PPE is required under normal handling conditions.[1] However, wearing standard laboratory PPE is a prudent measure to protect against potential splashes or spills.
Operational and Disposal Plans
Handling and Storage:
-
Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Spill Management:
In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ensure the cleanup area is well-ventilated.
Disposal:
For the related compound 1-Myristoyl-3-Butyryl-rac-glycerol, smaller quantities can be disposed of with household waste.[1] However, it is crucial to adhere to local, state, and federal regulations for chemical waste disposal. Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eyes | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Skin | Flush skin with plenty of water. Remove contaminated clothing. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. |
| Inhalation | Remove from exposure to fresh air immediately. |
In all cases of exposure, seek medical attention if irritation or other symptoms develop.
Experimental Workflow: Safe Handling of 1-Myristin-2-Olein-3-Butyrin
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
